Fut8-IN-1
Description
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Properties
Molecular Formula |
C23H25ClN2O |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
6-chloro-1-[(4-ethyl-2-phenylpiperazin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H25ClN2O/c1-2-25-12-13-26(22(16-25)17-6-4-3-5-7-17)15-21-20-10-9-19(24)14-18(20)8-11-23(21)27/h3-11,14,22,27H,2,12-13,15-16H2,1H3 |
InChI Key |
MVJJVQCBAQZSIF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of FUT8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific molecule designated "Fut8-IN-1" did not yield specific public-domain data. This guide therefore focuses on the mechanism of action of well-characterized FUT8 inhibitors discovered and described in recent scientific literature, which are representative of current therapeutic development strategies targeting this enzyme.
Introduction: FUT8 as a Therapeutic Target
Fucosyltransferase 8 (FUT8) is the sole enzyme in mammals responsible for core fucosylation, a critical post-translational modification involving the transfer of a fucose sugar from a GDP-fucose donor to the innermost N-acetylglucosamine (GlcNAc) residue of N-glycans on proteins[1][2]. This modification plays a pivotal role in a multitude of cellular processes, including protein folding, stability, and cell signaling.
Aberrant FUT8 expression and the resulting alterations in core fucosylation are hallmarks of various diseases, particularly cancer. Elevated FUT8 levels have been documented in numerous malignancies, including colorectal, lung, liver, and breast cancer[1]. Increased core fucosylation on key cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) receptor, can modulate their signaling pathways, promoting tumor proliferation, metastasis, and immune evasion[1]. For instance, core fucosylation of IgG1 antibodies reduces their ability to mediate Antibody-Dependent Cellular Cytotoxicity (ADCC), a key mechanism for anti-cancer immunotherapies[3][4]. Consequently, the development of small molecule inhibitors targeting FUT8 presents a promising therapeutic strategy to reverse these pathological effects.
This document provides a detailed overview of the mechanism of action of recently developed FUT8 inhibitors, with a focus on their discovery, molecular interactions, and biological effects.
Molecular Mechanism of Action of FUT8 Inhibitors
The development of FUT8 inhibitors has led to the discovery of compounds with distinct mechanisms. A prominent example is a novel covalent inhibitor, herein referred to as Compound 37 , which was identified through high-throughput screening and subsequent structural optimization[5].
GDP-Dependent Covalent Inhibition
A key mechanistic feature of Compound 37 is its reliance on the presence of Guanosine Diphosphate (GDP), a product of the FUT8 enzymatic reaction, for binding[6][7]. Isothermal Titration Calorimetry (ITC) studies have shown that the inhibitor does not bind to the apo-enzyme but exhibits high-affinity binding only when GDP is present in the active site[5].
The proposed mechanism involves the following steps:
-
GDP Binding: GDP, a natural product of the fucosylation reaction, binds to the FUT8 active site.
-
Inhibitor Docking: The presence of GDP induces a conformational change in FUT8 that creates a favorable binding pocket for the inhibitor.
-
Reactive Intermediate Formation: The inhibitor, Compound 37, is designed to be chemically inert in solution. However, upon binding to the FUT8-GDP complex, it is believed to generate a highly reactive naphthoquinone methide derivative within the confines of the active site[5][6][8].
-
Covalent Modification: This reactive intermediate then forms a covalent bond with a nearby nucleophilic residue in the FUT8 active site, leading to irreversible inactivation of the enzyme.
This GDP-dependent covalent mechanism provides a high degree of selectivity and potency for the inhibitor.
Downstream Biological Consequences of FUT8 Inhibition
By blocking FUT8 activity, these inhibitors prevent the core fucosylation of a wide array of glycoproteins. This leads to several significant downstream effects:
-
Suppression of Core Fucosylation: Treatment of cells with FUT8 inhibitors leads to a measurable decrease in core fucosylation on cell surface proteins[5][6].
-
Modulation of Cell Signaling: Inhibition of FUT8 has been shown to suppress EGFR and T-cell signaling pathways, which are often dysregulated in cancer[6][7].
-
Destabilization of Immune Checkpoint Molecules: The inhibitor FDW028 has been shown to impel (B12776733) the lysosomal proteolysis of the immune checkpoint molecule B7-H3 through the chaperone-mediated autophagy (CMA) pathway, thereby destabilizing it[9].
-
Anti-Tumor Efficacy: In preclinical models, FUT8 inhibitors have demonstrated significant anti-tumor effects. For example, a novel inhibitor, referred to as Compound 15 , showed promising anti-colorectal cancer (CRC) effects in SW480 xenografts[10]. Similarly, FDW028 exhibited potent efficacy against metastatic CRC[9].
Quantitative Data Summary
The following tables summarize the key quantitative data for representative FUT8 inhibitors described in the literature.
Table 1: Binding Affinity and Cellular Activity of FUT8 Inhibitors
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| Compound 37 | Isothermal Titration Calorimetry (ITC) | KD | 49 nM | In vitro (with GDP) | [7] |
| Compound 40 (Prodrug of 37) | Flow Cytometry (PhoSL lectin staining) | Inhibition of Core Fucosylation | Effective at 20 µM | Jurkat cells | [5] |
| Compound 41 (Prodrug of 37) | Flow Cytometry (PhoSL lectin staining) | Inhibition of Core Fucosylation | Effective at 64 µM | Jurkat cells | [5] |
Table 2: In Vitro Enzymatic Inhibition by HTS Hits
| Compound ID | Inhibition at 10 µM (%) | Reference |
| 5 | 68% | [5] |
| 6 | 56% | [5] |
| 7 | 51% | [5] |
| 8 | 50% | [5] |
| 9 | 46% | [5] |
| 10 | 44% | [5] |
| 11 | 39% | [5] |
| 12 | 37% | [5] |
Detailed Experimental Protocols
The characterization of FUT8 inhibitors involves a range of biochemical, biophysical, and cell-based assays.
High-Throughput Screening (HTS) for FUT8 Inhibitors
The discovery of novel FUT8 inhibitors often begins with an HTS campaign to screen large compound libraries. A multi-step screening protocol is typically employed:
-
Primary Screen (Biochemical Assay):
-
Principle: An enzymatic assay is used to measure the activity of FUT8 in the presence of test compounds. A common method is the Transcreener® GDP FP (Fluorescence Polarization) assay, which detects the GDP product of the fucosylation reaction[5].
-
Reagents: Recombinant human FUT8 enzyme, GDP-fucose (donor substrate), a suitable acceptor substrate (e.g., asialo-agalacto-biantennary glycopeptide, A2SGP), Transcreener® GDP FP assay kit reagents[5][11].
-
Procedure:
-
Reactions are set up in high-density microtiter plates (e.g., 384-well or 1536-well).
-
Each well contains the assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MnCl₂), FUT8 enzyme, and acceptor substrate.
-
Test compounds from a chemical library are added to individual wells.
-
The reaction is initiated by adding the donor substrate, GDP-fucose.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The Transcreener® GDP detection mix (containing GDP antibody and a fluorescent tracer) is added.
-
After a further incubation, the fluorescence polarization is measured. A decrease in polarization indicates GDP production and thus FUT8 activity. Compounds that inhibit FUT8 will show a high polarization signal.
-
-
-
Secondary Screen (Confirmatory Assay):
-
Principle: Hit compounds from the primary screen are confirmed using a direct, orthogonal method, such as quantifying the fucosylated product by High-Performance Liquid Chromatography (HPLC)[5].
-
Procedure:
-
The FUT8 enzymatic reaction is performed as above with the hit compounds.
-
The reaction is quenched (e.g., by adding EDTA or acid).
-
The reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the fucosylated acceptor substrate from the unreacted substrate.
-
A reduction in the product peak area in the presence of the compound confirms its inhibitory activity.
-
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of inhibitor binding, including the dissociation constant (KD).[12]
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution of the protein, and the resulting heat change per injection is measured[13][14].
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure (for GDP-dependent binding):
-
The sample cell is loaded with a solution of recombinant FUT8 enzyme in buffer containing a saturating concentration of GDP (e.g., 1 mM).
-
The injection syringe is loaded with a solution of the inhibitor (e.g., Compound 37) in the same buffer.
-
A series of small injections of the inhibitor solution into the sample cell is performed.
-
The heat change after each injection is recorded.
-
The resulting data (a binding isotherm) is fitted to a suitable binding model (e.g., one-site binding) to calculate the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
A control experiment is performed by titrating the inhibitor into the buffer without the enzyme to account for the heat of dilution.
-
Cellular Core Fucosylation Assay
This assay measures the ability of an inhibitor to block FUT8 activity within a cellular context.
-
Principle: Flow cytometry is used to quantify the level of core fucosylation on the cell surface using a fucose-specific lectin.
-
Reagents: Cell line of interest (e.g., Jurkat, SW480), FUT8 inhibitor, fucose-binding lectin conjugated to a fluorophore or biotin (B1667282) (e.g., Pholiota squarrosa lectin (PhoSL) or Aleuria aurantia (B1595364) lectin (AAL)), and if using a biotinylated lectin, a fluorescently-labeled streptavidin secondary reagent[5][15].
-
Procedure:
-
Cells are cultured in appropriate media.
-
Cells are treated with various concentrations of the FUT8 inhibitor (or a vehicle control) for a period sufficient to allow for protein turnover (e.g., 3 days).
-
After treatment, cells are harvested and washed with a suitable buffer (e.g., PBS).
-
Cells are incubated with the fluorescently-labeled or biotinylated lectin (e.g., PhoSL-biotin) on ice.
-
If a biotinylated lectin is used, cells are washed and then incubated with a fluorescently-labeled streptavidin (e.g., Streptavidin-FITC).
-
Cells are washed again to remove unbound reagents.
-
The fluorescence intensity of the cell population is analyzed by flow cytometry. A decrease in fluorescence intensity in inhibitor-treated cells compared to control cells indicates a reduction in cell surface core fucosylation.
-
Western Blot for FUT8 Expression
Western blotting can be used to confirm the presence of the FUT8 protein in cell lysates.
-
Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and the specific protein of interest (FUT8) is detected using a primary antibody against it, followed by a secondary antibody conjugated to an enzyme for detection.
-
Procedure:
-
Prepare total protein lysates from cells using a lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-PAGE gel and perform electrophoresis[1].
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 3-5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding[1].
-
Incubate the membrane with a primary antibody specific for FUT8 (e.g., Rabbit anti-FUT8 polyclonal antibody) at an appropriate dilution (e.g., 1:1000) overnight at 4°C[16].
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP) at an appropriate dilution (e.g., 1:10,000)[1].
-
Wash the membrane again.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control protein (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
In Vivo Xenograft Model
Animal models are crucial for evaluating the anti-tumor efficacy of FUT8 inhibitors in a living system.
-
Principle: Human cancer cells are implanted into immunodeficient mice, which then develop tumors. The mice are treated with the FUT8 inhibitor, and tumor growth is monitored over time.
-
Model: Immunodeficient mice (e.g., nude or SCID mice).
-
Cell Lines: Human colorectal cancer cell lines such as SW480, HT-29, or HCT-116 are commonly used[9][10].
-
Procedure:
-
A suspension of cancer cells (e.g., 5 x 10⁶ cells) is injected subcutaneously into the flank of the mice[9].
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control (vehicle) groups.
-
The FUT8 inhibitor is administered to the treatment group according to a specific dose and schedule (e.g., intraperitoneal injection daily).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
References
- 1. FUT8 Polyclonal Antibody (PA5-88872) [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
- 4. Conformational effects of N-glycan core fucosylation of immunoglobulin G Fc region on its interaction with Fcγ receptor IIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 10. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 11. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
The Biological Function of FUT8: A Technical Guide to Core Fucosylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosyltransferase 8 (FUT8) is a critical enzyme in human physiology and pathology, solely responsible for catalyzing the transfer of a fucose residue from a donor substrate, guanosine (B1672433) 5′-diphosphate-β-L-fucose (GDP-fucose), to the innermost N-acetylglucosamine (GlcNAc) residue of N-glycans. This process, known as core fucosylation, results in the formation of an α-1,6-linkage and plays a profound role in modulating the function of a wide array of glycoproteins. Dysregulation of FUT8 expression and activity is implicated in numerous diseases, most notably cancer, where it influences tumor progression, metastasis, and immune evasion. This technical guide provides a comprehensive overview of the biological function of FUT8, its enzymatic properties, its role in key signaling pathways, and detailed methodologies for its study, serving as a vital resource for researchers and professionals in the field of drug development.
Introduction to FUT8 and Core Fucosylation
FUT8, or α-1,6-fucosyltransferase, is a type II transmembrane protein located in the Golgi apparatus. It is the only enzyme in mammals that catalyzes core fucosylation, a pivotal post-translational modification of N-glycans. The addition of a fucose residue to the N-glycan core can significantly alter the conformation and function of glycoproteins, thereby impacting a multitude of cellular processes including cell adhesion, signal transduction, and immune recognition. The essential nature of FUT8 is underscored by studies on Fut8 knockout mice, which exhibit severe phenotypes such as growth retardation, emphysema-like lung changes, and perinatal lethality, highlighting the indispensable role of core fucosylation in normal development and physiology.
Enzymatic Function and Substrate Specificity
FUT8 transfers a fucose moiety from GDP-fucose to the Asn-linked GlcNAc of N-glycans. The enzyme exhibits a preference for specific N-glycan structures.
Enzyme Kinetics
The catalytic efficiency of FUT8 varies depending on the structure of the N-glycan acceptor substrate. Kinetic parameters for human FUT8 have been determined for various substrates, providing insights into its substrate preferences.
| Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Donor Substrate | ||||
| GDP-Fucose | 14.56 ± 3.4 | ~15 | 1.72 x 10⁴ | [1] |
| GDP-Fucose | 4.2 | - | - | [2] |
| Acceptor Substrates | ||||
| G0 (biantennary) | 113.1 ± 15.43 | ~15 | 2.21 x 10³ | [1] |
| G0-peptide | 133.1 ± 19.99 | ~15 | 1.88 x 10³ | [1] |
| A2SGP (asialo-agalacto-biantennary glycopeptide) | 12 | - | - | [2] |
| A1-Asn | - | - | Optimal | [3][4] |
| A2-Asn | - | - | Optimal | [3][4] |
| M5N2-Asn (high-mannose) | - | - | Drastically reduced | [4] |
| M3N2-Asn (high-mannose) | - | - | No detectable activity | [4] |
Table 1: Kinetic parameters of human FUT8 for the donor substrate GDP-fucose and various N-glycan acceptor substrates. Values are presented as mean ± standard deviation where available. G0 represents a biantennary complex N-glycan. A2SGP is an asialo-agalacto-biantennary glycopeptide. A1-Asn and A2-Asn are substrates with optimal catalytic efficiencies. M5N2-Asn and M3N2-Asn are high-mannose type N-glycans.
Substrate Specificity
Studies have revealed that FUT8 has a strict recognition requirement for the α-1,3-mannose branch of the N-glycan. The presence of an agalactosylated and unprotected GlcNAc residue on this branch is crucial for the catalytic reaction of core fucosylation[5]. Conversely, FUT8 displays greater promiscuity towards the α-1,6-mannose branch[6]. Interestingly, while FUT8 shows the highest activity towards biantennary complex N-glycans, it can also fucosylate high-mannose and paucimannose (B12396251) structures, albeit less efficiently[7].
Biological Roles and Signaling Pathways
FUT8-mediated core fucosylation is integral to the regulation of several key signaling pathways that govern cell growth, differentiation, adhesion, and migration.
Growth Factor Receptor Signaling
Core fucosylation is essential for the proper function of several growth factor receptors.
-
Epidermal Growth Factor Receptor (EGFR) Signaling: The absence of core fucosylation on EGFR impairs its binding to EGF, leading to reduced receptor phosphorylation and downstream signaling through pathways like JNK and ERK[6]. In cancer-associated fibroblasts (CAFs), FUT8-dependent EGFR core fucosylation enhances their cancer-promoting capabilities. Overexpression of FUT8 in prostate cancer cells has been shown to regulate EGFR expression, contributing to androgen resistance[8].
-
Transforming Growth Factor-β (TGF-β) Receptor Signaling: FUT8 knockout impairs the binding of TGF-β1 to its receptor, leading to decreased downstream signaling, as evidenced by reduced Smad2 phosphorylation[8][9]. This disruption of TGF-β signaling in Fut8 knockout mice contributes to emphysema-like lung pathology due to the overexpression of matrix metalloproteinases (MMPs)[9][10]. In breast cancer, FUT8-mediated core fucosylation of the TGF-β receptor enhances its signaling, promoting cell invasiveness[8][11].
Cell Adhesion and Migration
Core fucosylation of adhesion molecules, such as integrins and E-cadherin, is crucial for cell-cell and cell-matrix interactions, thereby influencing cell migration and invasion.
-
Integrin Signaling: FUT8-mediated core fucosylation of α3β1 integrin is essential for laminin-5-induced cell migration and intracellular signal transduction.
-
E-cadherin: The effect of FUT8 on E-cadherin and cell adhesion can be context-dependent. In some instances, core fucosylation of E-cadherin enhances cell-cell adhesion, while in others, it may promote an epithelial-mesenchymal transition (EMT)-like phenotype and increase invasiveness[12].
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway can regulate FUT8 expression, and in turn, FUT8 can influence β-catenin levels. In several cancers, activation of the Wnt/β-catenin pathway leads to the upregulation of FUT8 transcription[12]. Conversely, silencing of FUT8 has been shown to increase β-catenin expression in colorectal cancer cell lines[12].
References
- 1. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Substrate Specificity of FUT8 and Chemoenzymatic Synthesis of Core-fucosylated Asymmetric N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dysregulation of TGF-beta1 receptor activation leads to abnormal lung development and emphysema-like phenotype in core fucose-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative glycoproteomics analysis identifies novel FUT8 targets and signaling networks critical for breast cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Core Fucosylation in Modulating Cellular Signaling: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Core fucosylation, the attachment of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of an N-linked glycan via an α1,6-linkage, is a critical post-translational modification that profoundly influences a multitude of cellular processes. This modification, catalyzed exclusively by the α1,6-fucosyltransferase (FUT8), acts as a subtle yet powerful regulator of protein function, particularly in the context of cell signaling. Aberrant core fucosylation has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making it a compelling area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the role of core fucosylation in key cell signaling pathways, detailed experimental protocols for its study, and quantitative data to illustrate its impact, thereby serving as a valuable resource for researchers and drug development professionals in the field.
Introduction to Core Fucosylation
N-linked glycosylation is a fundamental post-translational modification that impacts protein folding, stability, and function. Core fucosylation represents a specific and highly regulated addition to this process, occurring in the Golgi apparatus. The enzyme FUT8 transfers a fucose residue from a GDP-fucose donor to the core GlcNAc of N-glycans on a wide array of glycoproteins, including cell surface receptors, adhesion molecules, and immunoglobulins. This seemingly minor modification can induce significant conformational changes in the N-glycan, which in turn alters the glycoprotein's interaction with its binding partners and modulates downstream signaling events.
Core Fucosylation in Receptor Tyrosine Kinase (RTK) Signaling
Core fucosylation is a key regulator of RTK activity, influencing ligand binding, receptor dimerization, and subsequent activation of downstream pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling
Core fucosylation of EGFR is essential for its proper function. The absence of core fucose on EGFR impairs its ability to bind to its ligand, epidermal growth factor (EGF), leading to a significant reduction in EGF-induced receptor phosphorylation and activation of downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.[1] Studies in glioblastoma cells have shown that silencing FUT8 reduces the phosphorylation of multiple RTKs, including EGFR.[2] Conversely, overexpression of FUT8 in non-small cell lung cancer (NSCLC) has been shown to increase EGFR core fucosylation, promoting cancer cell proliferation.
Other Receptor Tyrosine Kinases
The influence of core fucosylation extends to other RTKs. In glioblastoma, FUT8 silencing has been shown to decrease the phosphorylation of MET, EPHA1, and RYK.[2] Conversely, FUT8 overexpression enhanced the phosphorylation of several RTKs, including ErbB2, FGFR1, FGFR2, AXL, and MET.[3] In hematopoietic cells, the absence of core fucosylation on Fms-like tyrosine kinase 3 (FLT3) leads to its ligand-independent dimerization and activation, promoting cell proliferation. This suggests a more complex, receptor-specific regulatory role for core fucosylation.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway, crucial for regulating cell growth, differentiation, and apoptosis, is also modulated by core fucosylation. Core fucosylation of the TGF-β receptors (TβRI and TβRII) is necessary for efficient ligand binding and subsequent signal transduction.[3] In breast cancer cells, FUT8-mediated core fucosylation of the TGF-β receptor complex enhances downstream signaling, promoting epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3]
Integrin-Mediated Signaling
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a vital role in cell adhesion, migration, and signaling. Core fucosylation of integrins, such as α3β1, is essential for their function. The absence of core fucosylation on α3β1 integrin impairs its ability to mediate cell migration and reduces integrin-mediated intracellular signaling.[4] In breast cancer, core fucosylation of integrin αvβ5 has been shown to be important for cell adhesion to vitronectin.[4]
Immune Cell Signaling
Core fucosylation plays a critical role in both innate and adaptive immunity by modulating the function of various immune receptors.
T Cell Receptor (TCR) and B Cell Receptor (BCR) Signaling
The activation of T cells and B cells is tightly regulated and essential for an effective immune response. Core fucosylation of the TCR is required for its proper signaling upon antigen presentation, and its absence attenuates T cell activation.[5] Similarly, core fucosylation of the BCR is crucial for antigen recognition and subsequent signal transduction.[6] The absence of core fucosylation can impair the formation of lipid rafts, which are critical for the assembly of signaling complexes.[7]
Toll-like Receptor (TLR) Signaling
TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. Core fucosylation of CD14, a co-receptor for TLR4, is critical for LPS-induced TLR4 endocytosis and subsequent IFN-β production.[6][8] The lack of core fucose on CD14 impairs its interaction with the TLR4/MD2 complex, thereby attenuating downstream signaling.[9]
Notch Signaling
The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions during development and in adult tissues. While the role of O-fucosylation in Notch signaling is well-established, emerging evidence suggests that N-linked glycosylation and potentially core fucosylation of Notch receptors and their ligands may also play a regulatory role. The addition of fucose to Notch by protein O-fucosyltransferase 1 is a prerequisite for the function of Fringe, a glycosyltransferase that modulates Notch signaling.[10] While distinct from core fucosylation, this highlights the importance of fucosylation in this pathway. Further research is needed to fully elucidate the specific role of core fucosylation in Notch signaling.
Quantitative Impact of Core Fucosylation
The functional consequences of altered core fucosylation can be quantified to better understand its significance in cell signaling.
| Glycoprotein | Signaling Pathway | Quantitative Change with Altered Fucosylation | Reference |
| EGFR | EGFR Signaling | Silencing FUT8 decreased LCA lectin intensity by 60% in U251-MG glioma cells. | [2] |
| MET | RTK Signaling | Knockdown of FUT8 inhibited HGF-induced phosphorylation of MET at Y1234/5 in U251-MG cells. | [2] |
| TLR4 | Innate Immunity | Cell-surface TLR4 levels were 27.3 ± 2.0% lower in Fut8-/- cells compared to Fut8+/+ MEFs. | [8] |
| CD14 | Innate Immunity | Cell-surface CD14 levels were reduced by 24.4 ± 3.2% in Fut8-/- MEFs compared to Fut8+/+ MEFs. | [11] |
| IgG1 | ADCC | Afucosylated anti-CD20 antibody showed a 35-fold and 9-fold increase in binding to FcγRIIIa F158 and V158 allotypes, respectively. | [8] |
Experimental Protocols
A variety of techniques are employed to study core fucosylation and its impact on cell signaling.
Analysis of Core Fucosylation by Mass Spectrometry
Mass spectrometry (MS)-based approaches are powerful tools for the identification and quantification of core fucosylation.
Protocol: LC-MS/MS Analysis of Core Fucosylated Glycopeptides
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using a protease such as trypsin.
-
-
Glycopeptide Enrichment (Optional):
-
For complex samples, enrich for glycopeptides using lectin affinity chromatography with a fucose-binding lectin like Aleuria aurantia (B1595364) lectin (AAL) or by using hydrophilic interaction liquid chromatography (HILIC).
-
-
LC-MS/MS Analysis:
-
Separate peptides using a nano-liquid chromatography (nanoLC) system with a C18 reversed-phase column and a gradient of increasing acetonitrile (B52724) concentration.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Identify glycopeptides using specialized software that can search for peptide sequences with attached glycan compositions, including the presence of fucose.
-
Quantify the relative abundance of fucosylated versus non-fucosylated glycopeptides by comparing the peak areas of the corresponding precursor ions.
-
Lectin-Based Detection of Core Fucosylation
Lectins that specifically recognize fucose residues can be used to detect core-fucosylated glycoproteins.
Protocol: Lectin Blotting with Aleuria aurantia Lectin (AAL)
-
Protein Separation:
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block non-specific binding sites on the membrane by incubating with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
-
Lectin Incubation:
-
Washing:
-
Detection:
-
Incubate the membrane with streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane as in step 4.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis of Downstream Signaling Events
Protocol: Western Blotting for Phosphorylated Proteins
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the signal using an ECL substrate.
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.
-
Therapeutic Implications and Future Directions
The critical role of core fucosylation in regulating cell signaling pathways implicated in disease has positioned FUT8 as a promising therapeutic target. The development of small molecule inhibitors of FUT8 is an active area of research.[16] Such inhibitors could potentially be used to modulate aberrant signaling in cancer and inflammatory diseases. For example, inhibiting FUT8 could sensitize cancer cells to EGFR-targeted therapies. Furthermore, the absence of core fucose on the Fc region of therapeutic antibodies dramatically enhances their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a principle that is already being exploited in the development of next-generation antibody therapeutics.
Future research will likely focus on elucidating the precise molecular mechanisms by which core fucosylation modulates the function of a wider range of glycoproteins and signaling pathways. The development of more sophisticated analytical tools for studying site-specific fucosylation will be crucial for these efforts. A deeper understanding of the context-dependent roles of core fucosylation will undoubtedly open up new avenues for the diagnosis and treatment of a variety of diseases.
Conclusion
Core fucosylation is a key regulator of cell signaling, with profound effects on a diverse array of cellular processes. Through its influence on the structure and function of glycoproteins, this subtle modification fine-tunes the activity of critical signaling pathways, including those mediated by RTKs, TGF-β, integrins, and immune receptors. The aberrant regulation of core fucosylation is increasingly recognized as a hallmark of disease, making it a focal point for both basic research and drug development. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating and functionally significant post-translational modification.
References
- 1. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fucosyltransferase 8 modulates receptor tyrosine kinase activation and temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative glycoproteomics analysis identifies novel FUT8 targets and signaling networks critical for breast cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
Fut8-IN-1: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fut8-IN-1, a potent and selective inhibitor of Fucosyltransferase 8 (FUT8). The discovery of this compound represents a significant advancement in the study of core fucosylation and its role in various diseases, particularly cancer. This document details the inhibitor's discovery, its mechanism of action, quantitative data, and the experimental protocols utilized in its characterization.
Discovery and Mechanism of Action
This compound, referred to in the literature as compound 37, was identified through a high-throughput screening of approximately 33,000 compounds. The initial screening utilized a Transcreener® GDP FP assay to quantify GDP, a product of the FUT8 enzymatic reaction. This was followed by a secondary screen that measured the production of the fucosylated N-glycan.
This compound exhibits a potent inhibitory activity with a dissociation constant (KD) of 49 nM. Interestingly, its binding to FUT8 is dependent on the presence of GDP, the product of the fucosylation reaction. Mechanistic studies have revealed that this compound acts as a covalent inhibitor. It is proposed that the inhibitor generates a highly reactive naphthoquinone methide derivative within the FUT8 active site, which then forms a covalent bond with the enzyme.
Due to the inherent instability of this compound in aqueous solutions, a more stable prodrug, compound 40, was developed. This prodrug modification allows for effective delivery and sustained inhibition of FUT8 in cellular environments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 37) and its prodrug (compound 40).
| Compound | Parameter | Value | Assay |
| This compound (Compound 37) | KD | 49 nM | Isothermal Titration Calorimetry (in the presence of GDP) |
| This compound (Compound 37) | IC50 | ~10 µM | Biochemical FUT8 Inhibition Assay |
| Prodrug (Compound 40) | Cellular Concentration for Efficacy | 20 µM | Cellular FUT8 Inhibition Assay |
Experimental Protocols
Synthesis of this compound (Compound 37)
While a detailed step-by-step synthesis protocol is not publicly available, the core structure of this compound was assembled by combining a specific naphthol unit (from compound 17) and an amine unit (from compound 34). The synthesis would likely involve a condensation reaction between these two fragments, followed by purification using standard chromatographic techniques.
Biochemical FUT8 Inhibition Assay (Transcreener® GDP FP Assay)
This assay was employed for the initial high-throughput screening to identify inhibitors of FUT8.
-
Reagents :
-
Recombinant human FUT8 enzyme
-
GDP-fucose (donor substrate)
-
N-glycan acceptor substrate
-
Transcreener® GDP FP Assay Kit (containing GDP antibody, GDP-Alexa633 tracer, and buffer)
-
Test compounds (including this compound)
-
-
Procedure :
-
The FUT8 enzymatic reaction is performed in a 384-well plate format.
-
The reaction mixture contains FUT8 enzyme, GDP-fucose, and the N-glycan acceptor in an appropriate buffer.
-
Test compounds are added to the reaction mixture at various concentrations.
-
The reaction is initiated and incubated at a specific temperature for a set period.
-
Following incubation, the Transcreener® GDP Detection Mixture (containing GDP antibody and GDP-Alexa633 tracer) is added.
-
The mixture is incubated to allow for the displacement of the tracer by the GDP produced in the enzymatic reaction.
-
Fluorescence polarization is measured using a suitable plate reader. A decrease in fluorescence polarization indicates the production of GDP and, therefore, FUT8 activity. The inhibitory effect of the test compounds is determined by the reduction in the signal compared to a control without inhibitor.
-
Cellular FUT8 Inhibition Assay (Flow Cytometry)
This assay measures the level of core fucosylation on the cell surface to assess the cellular potency of FUT8 inhibitors.
-
Reagents :
-
HepG2 hepatoma cells (or other suitable cell line)
-
This compound prodrug (compound 40)
-
PhoSL (a core fucose-specific lectin) conjugated to a fluorescent dye (e.g., FITC)
-
Flow cytometry staining buffer
-
Propidium iodide or other viability dye
-
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with varying concentrations of the this compound prodrug for 3 days.
-
After treatment, cells are harvested and washed with staining buffer.
-
The cells are then incubated with the fluorescently labeled PhoSL lectin to detect core-fucosylated glycans on the cell surface.
-
Following incubation and washing, the cells are analyzed by flow cytometry. A decrease in the mean fluorescence intensity of the PhoSL signal in treated cells compared to untreated controls indicates inhibition of FUT8 activity.
-
Assessment of EGFR Signaling Inhibition (Western Blotting)
This protocol is used to evaluate the downstream effects of FUT8 inhibition on key signaling pathways, such as the EGFR pathway.
-
Reagents :
-
HepG2 cells
-
This compound prodrug (compound 40)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total EGFR and phosphorylated EGFR (p-EGFR)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure :
-
HepG2 cells are treated with the this compound prodrug for 3 days.
-
Following treatment, cells are stimulated with EGF for a short period to activate the EGFR signaling pathway.
-
Cells are then lysed, and protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total EGFR and p-EGFR.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system. A decrease in the p-EGFR to total EGFR ratio in inhibitor-treated cells indicates suppression of EGFR signaling.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FUT8 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the biochemical FUT8 inhibition assay.
Caption: Workflow for the cellular FUT8 inhibition assay.
Caption: Workflow for assessing the effect of this compound on EGFR signaling.
Fut8-IN-1: A Technical Guide to a Novel Covalent Inhibitor of Fucosyltransferase 8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosyltransferase 8 (FUT8) is a critical enzyme in the post-translational modification of proteins, catalyzing the addition of core fucose to N-glycans. This process, known as core fucosylation, plays a significant role in various cellular functions and has been implicated in the pathology of several diseases, including cancer. Consequently, the development of selective FUT8 inhibitors is a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of Fut8-IN-1 (also referred to as compound 37 in seminal literature), a potent and selective covalent inhibitor of FUT8. This document details its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols utilized in its characterization. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.
Chemical Structure and Properties
This compound is the result of a targeted high-throughput screening effort and subsequent structural optimization to identify a potent inhibitor of FUT8.[1]
Chemical Identity
| Identifier | Value |
| Compound Name | This compound (Compound 37) |
| Molecular Formula | C₂₃H₂₅ClN₂O |
| Molecular Weight | 380.91 g/mol |
| IUPAC Name | 4-((3-(diethylamino)propyl)(4-hydroxynaphthalen-1-yl)methyl)-2-chlorophenol |
| SMILES | CCN(CC)CCCN(C(c1ccc(Cl)c(O)c1)c2ccc(O)c3ccccc23) |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Solid at room temperature | [2] |
| Stability | Unstable in aqueous solutions (t½ = 1.1 h in PBS) | [1] |
Mechanism of Action
This compound acts as a covalent inhibitor of FUT8 through a unique, GDP-dependent mechanism.[1] Its binding and subsequent inhibition are contingent on the presence of guanosine (B1672433) diphosphate (B83284) (GDP), a product of the FUT8 enzymatic reaction. This dependency suggests a specific conformational state of the enzyme is required for inhibitor binding.[1]
Upon binding to the FUT8-GDP complex, this compound is believed to generate a highly reactive naphthoquinone methide intermediate within the enzyme's active site.[1] This reactive species then forms a covalent bond with a nucleophilic residue of the FUT8 enzyme, leading to its irreversible inactivation.[1]
Prodrug Development
Due to its inherent instability in aqueous environments, prodrugs of this compound were developed to enhance its utility in cell-based assays. These prodrugs, designated as compounds 40 and 41, were designed to be more stable and release the active inhibitor within the cellular environment.[1]
Experimental Protocols
High-Throughput Screening (HTS)
The initial identification of a FUT8 inhibiting pharmacophore was achieved through a two-step high-throughput screening process of approximately 32,730 compounds.[1]
Workflow:
Primary Screening:
-
Assay: Transcreener® GDP FP (Fluorescence Polarization) Assay Kit.[1]
-
Principle: This assay quantifies the amount of GDP produced by the FUT8 enzymatic reaction. A decrease in GDP production indicates potential inhibition of FUT8.[1]
-
Procedure: The assay was performed in 384-well microplates. The reliability of the assay was confirmed by achieving a high Z' factor (0.81), indicating minimal well-to-well variability.[1]
Secondary Screening:
-
Assay: High-Performance Liquid Chromatography (HPLC).[1]
-
Principle: This step directly measured the amount of the fucosylated N-glycan product of the FUT8 reaction to confirm the inhibitory activity of the primary hits and eliminate false positives.[1]
In Vitro FUT8 Inhibition Assay
The inhibitory potency of this compound and its analogs was determined using an in vitro enzymatic assay.
-
Enzyme: Recombinant human FUT8.
-
Substrates: GDP-fucose and a suitable N-glycan acceptor.
-
Detection: Quantification of the fucosylated product by methods such as HPLC or mass spectrometry.
-
Data Analysis: Calculation of IC₅₀ values from dose-response curves.
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the binding affinity (K D) of this compound to FUT8.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure: A solution of this compound was titrated into a solution containing FUT8, both in the presence and absence of a saturating concentration of GDP (1 mM). The heat changes upon binding were measured to determine the dissociation constant (K D).[1]
Cell-Based Assays
The cellular activity of this compound and its prodrugs was assessed by measuring the level of core fucosylation on cell surface glycoproteins.
-
Cell Line: Various cell lines, such as HepG2, can be used.
-
Treatment: Cells were incubated with the inhibitor or its prodrugs for a specified period (e.g., 3 days).[1]
-
Detection: Flow cytometry using fucose-specific lectins.
-
Analysis: A decrease in the fluorescence signal from PhoSL staining indicates a reduction in core fucosylation.
Quantitative Data
The development of this compound involved extensive structure-activity relationship (SAR) studies to optimize its inhibitory activity. The following tables summarize key quantitative data from these studies.
Binding Affinity and Inhibitory Concentration
| Compound | K D (nM) | IC₅₀ (µM) | Reference |
| This compound (37) | 49 (in the presence of GDP) | ~10 | [1] |
Structure-Activity Relationship (SAR) Data
The following data represents the percentage of FUT8 inhibition at a 10 µM concentration for various analogs of this compound, highlighting the importance of different structural moieties for inhibitory activity.[1]
Table 5.2.1: SAR of the Naphthol Unit
| R Group Modification | % Inhibition |
| -H | 37 |
| -F | 39 |
| -Cl | 57 |
| -Br | 67 |
| -I | 70 |
| -CH₃ | 72 |
Table 5.2.2: SAR of the Amine Unit (Alkyl Chain Length)
| Amine Structure | % Inhibition |
| Ethyl | 12 |
| Propyl | 23 |
| Butyl | 28 |
Table 5.2.3: SAR of the Amine Unit (Substituents)
| R' Group on Amine | % Inhibition |
| Methyl | 18 |
| Ethyl | 14 |
| Propyl | 27 |
| Butyl | 56 |
| Pentyl | 28 |
| Hexyl | 36 |
Signaling Pathway Modulation
Inhibition of FUT8 by this compound has been shown to impact cellular signaling pathways that are dependent on core fucosylation.
By inhibiting FUT8, this compound and its prodrugs have been demonstrated to suppress the core fucosylation of key signaling receptors, such as the Epidermal Growth Factor Receptor (EGFR) and T-cell receptors.[1] This leads to the modulation of their downstream signaling cascades, highlighting the potential of FUT8 inhibitors in regulating cellular processes like proliferation and immune responses.[1]
Conclusion
This compound is a novel, potent, and selective covalent inhibitor of FUT8 with a unique GDP-dependent mechanism of action. While its inherent instability necessitates the use of prodrug strategies for cellular applications, it represents a valuable chemical tool for studying the biological roles of core fucosylation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting FUT8 for therapeutic purposes. Further optimization of this compound and its delivery systems holds promise for the development of new treatments for diseases where aberrant core fucosylation is a key pathological driver.
References
- 1. Systematic Strategy for Developing Glycosyltransferase Inhibitors: Diversity-Oriented Synthesis of FUT8 Inhibitors | ARAID [araid.es]
- 2. Systematic strategy for the development of glycosyltransferase inhibitors: diversity-oriented synthesis of FUT8 inhibitors - Universidad de Zaragoza Repository [zaguan.unizar.es]
An In-Depth Technical Guide to the In Vitro Characterization of Fut8-IN-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation in mammals, a critical N-glycosylation modification.[1][2][3][4] Aberrant FUT8 activity and the resulting alterations in core fucosylation are implicated in the progression of various diseases, particularly cancer, by affecting key signaling pathways that control cell proliferation, migration, and immune responses.[1][3][4][5] This has positioned FUT8 as a compelling therapeutic target. This document provides a comprehensive technical overview of the in vitro characterization of Fut8-IN-1, a selective, potent inhibitor of FUT8. It details the inhibitor's binding affinity, mechanism of action, and cellular activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Quantitative Data Summary
The in vitro efficacy of this compound was established through a series of biochemical and cellular assays. The key quantitative metrics are summarized below, highlighting its potency and binding characteristics.
Table 1: Biochemical and Binding Characteristics of this compound
| Parameter | Value | Method | Conditions | Reference |
| Binding Affinity (KD) | 49 nM | Isothermal Titration Calorimetry (ITC) | Binding measured in the presence of 1 mM GDP. | [6][7][8] |
| Binding Requirement | GDP-dependent | Isothermal Titration Calorimetry (ITC) | Binding occurs only in the presence of GDP, a product of the FUT8 enzymatic reaction. | [6][7][8] |
Table 2: Cellular Activity of this compound Prodrug
| Assay Type | Concentration | Cell Treatment Duration | Key Finding | Reference |
| Core Fucosylation Inhibition | 20 µM | 3 days | Suppression of core fucose expression on cell surface glycans. | [6] |
| Signaling Pathway Modulation | 20 µM | 3 days | Inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation. |
Mechanism of Action
This compound exhibits a unique, product-dependent covalent mechanism of inhibition. Mechanistic studies reveal that the inhibitor's binding to the FUT8 enzyme is contingent upon the presence of Guanosine Diphosphate (GDP), a product of the fucosylation reaction.[6][7][8] Upon forming a ternary complex with FUT8 and GDP, the inhibitor is thought to generate a highly reactive naphthoquinone methide derivative at the binding site.[6][7][8] This intermediate subsequently forms a covalent bond with the FUT8 enzyme, leading to its irreversible inhibition. A prodrug version of the inhibitor was developed to improve stability for effective use in cell-based systems.[6][7][8]
Caption: Proposed mechanism of action for this compound.
Core Signaling Pathway Context
FUT8-mediated core fucosylation is a critical modification for the proper function of numerous cell surface receptors involved in cancer progression, including the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) receptor.[1][3][5] By inhibiting FUT8, this compound can disrupt these signaling cascades, thereby reducing tumor cell proliferation, invasion, and metastasis.
Caption: Role of FUT8 in key cancer-related signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used in the characterization of this compound.
High-Throughput Screening (HTS) for FUT8 Inhibitors
A two-step screening process was employed to identify and confirm FUT8 inhibitors from a large compound library.
Objective: To identify initial hit compounds that inhibit FUT8 enzymatic activity.
Protocol:
-
Primary Screening:
-
A library of approximately 33,000 compounds was screened.
-
The assay quantified the production of GDP, a product of the FUT8 reaction.
-
A Transcreener® GDP FP (Fluorescence Polarization) assay kit was used for high-throughput quantification.[6]
-
Reactions were performed with recombinant FUT8, the donor substrate GDP-fucose, and an acceptor N-glycan.
-
A decrease in GDP formation in the presence of a test compound indicated potential inhibition. 164 initial hits were identified.[6]
-
-
Secondary Screening (Confirmatory):
-
The 164 hit compounds from the primary screen were further evaluated.
-
This assay directly quantified the fucosylated N-glycan product generated by FUT8.
-
This orthogonal approach confirmed that the inhibition was due to the suppression of fucosylation and not an artifact of the GDP detection system.
-
This step identified 8 confirmed FUT8 inhibitors, which served as the basis for further structural optimization to yield this compound.[6]
-
Caption: High-throughput screening workflow for this compound discovery.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD) and thermodynamics of the inhibitor interaction with FUT8.
Protocol:
-
Recombinant human FUT8 protein was purified.
-
The protein was dialyzed into an appropriate buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl).
-
The experiment was conducted in two parallel setups: one in the absence of GDP and one in the presence of 1 mM GDP.[6]
-
A solution of this compound was loaded into the syringe for injection.
-
The FUT8 solution (with or without GDP) was placed in the sample cell of the calorimeter.
-
The inhibitor was titrated into the protein solution in a series of small injections at a constant temperature.
-
The heat released or absorbed upon each injection was measured.
-
The resulting data were fitted to a suitable binding model to calculate the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Cell-Based Fucosylation Assay via Flow Cytometry
Objective: To measure the ability of the this compound prodrug to inhibit core fucosylation in living cells.
Protocol:
-
Cell Culture and Treatment: Target cells (e.g., cancer cell lines) were cultured under standard conditions. Cells were treated with the this compound prodrug (e.g., at 20 µM) or a vehicle control for 3 days to allow for protein turnover and observable changes in cell surface glycosylation.[6]
-
Cell Staining:
-
After treatment, cells were harvested and washed with a suitable buffer (e.g., PBS with 2% FBS).
-
Cells were incubated with a fluorescently-labeled lectin specific for core fucose, such as Pholiota squarrosa lectin (PhoSL).[6]
-
Control lectins, such as Aleuria aurantia (B1595364) lectin (AAL) for all α-linked fucose and Ulex europaeus agglutinin I (UEA-I) for α-1,2-fucose, were used in parallel to assess specificity.[6]
-
-
Flow Cytometry Analysis:
-
The fluorescence intensity of the stained cells was measured using a flow cytometer.
-
A decrease in the mean fluorescence intensity of PhoSL-stained cells treated with the inhibitor, compared to control cells, indicates a reduction in cell surface core fucosylation.
-
Conclusion
This compound is a potent and selective inhibitor of FUT8, characterized by a GDP-dependent covalent mechanism of action and a strong binding affinity. In vitro studies demonstrate its ability to effectively suppress core fucosylation in cellular models, leading to the modulation of key oncogenic signaling pathways like EGFR. These findings underscore the potential of this compound as a valuable chemical probe for studying the biology of core fucosylation and as a promising starting point for the development of novel therapeutics targeting diseases driven by aberrant FUT8 activity.
References
- 1. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 2. Substrate Specificity of FUT8 and Chemoenzymatic Synthesis of Core-fucosylated Asymmetric N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. primo.csu.edu.au [primo.csu.edu.au]
Target Validation of FUT8 in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, a critical post-translational modification of N-glycans. Aberrant FUT8 expression and the subsequent alteration of core fucosylation on glycoproteins are increasingly recognized as key drivers in the pathogenesis of numerous cancers. Elevated FUT8 levels are frequently correlated with tumor progression, metastasis, immune evasion, and poor patient prognosis, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the validation of FUT8 as a cancer target, detailing its role in oncogenic signaling, summarizing quantitative expression data, and providing detailed experimental protocols for its investigation.
The Role of FUT8 in Cancer Biology
FUT8 catalyzes the transfer of a fucose residue from a GDP-fucose donor to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan via an α-1,6 linkage. This core fucosylation profoundly impacts the conformation and function of a multitude of cell surface and secreted glycoproteins, thereby influencing key cellular processes that are often dysregulated in cancer.
Key Signaling Pathways Modulated by FUT8
FUT8-mediated core fucosylation is a critical regulator of several major signaling pathways implicated in cancer.
-
Transforming Growth Factor-β (TGF-β) Signaling: FUT8 enhances TGF-β signaling by core fucosylating the TGF-β receptors (TGFβRI and TGFβRII). This modification increases the binding affinity of TGF-β to its receptors, promoting downstream signaling cascades that drive the epithelial-to-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis.[1] A positive feedback loop exists where TGF-β induces FUT8 expression, further amplifying this pro-metastatic signaling.[1]
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Core fucosylation of EGFR by FUT8 is essential for its proper function. This modification is required for ligand-induced receptor dimerization and subsequent activation of downstream pathways, including the RAS/MAPK and PI3K/Akt signaling cascades, which are pivotal for cancer cell proliferation, survival, and angiogenesis.[2][3]
-
Integrin Signaling: FUT8-mediated core fucosylation of integrins, such as α3β1 and αvβ5, modulates cell-matrix adhesion and migration.[4][5] Disruption of integrin core fucosylation can impair cell motility and invasion, highlighting a role for FUT8 in the metastatic process.[4][5]
FUT8 in Immune Evasion
FUT8 plays a significant role in tumor immune evasion by modulating the expression and function of immune checkpoint proteins. Core fucosylation of PD-1 on T cells and PD-L1 on cancer cells stabilizes their expression, leading to suppressed anti-tumor immunity. Inhibition of FUT8 can lead to reduced surface expression of these checkpoint molecules, thereby enhancing T-cell-mediated tumor cell killing.
Quantitative Data on FUT8 Expression in Cancer
The upregulation of FUT8 is a common feature across a wide range of human cancers. The following tables summarize the expression data from various sources.
Table 1: FUT8 mRNA Expression in Cancer Tissues (TCGA Data)
| Cancer Type | FUT8 mRNA Expression (Tumor vs. Normal) | Reference |
| Breast Invasive Carcinoma (BRCA) | Upregulated | The Cancer Genome Atlas |
| Lung Adenocarcinoma (LUAD) | Upregulated | |
| Colon Adenocarcinoma (COAD) | Upregulated | The Cancer Genome Atlas |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | The Cancer Genome Atlas |
| Stomach Adenocarcinoma (STAD) | Downregulated | [6] |
| Melanoma (MEL) | Upregulated | [1] |
Table 2: FUT8 Protein Expression in Cancer Cell Lines
| Cell Line | Cancer Type | FUT8 Protein Expression Level | Reference |
| MCF-10A | Normal Breast Epithelial | Low | [7][8] |
| T-47D | Breast Cancer (Low Metastatic) | Low | [8] |
| MCF-7 | Breast Cancer | Moderate | [5] |
| MDA-MB-231 | Breast Cancer (Highly Invasive) | High | [5][7][8] |
| Hs578T | Breast Cancer (Highly Invasive) | High | [7][8] |
| PC3 | Prostate Cancer (High Metastatic Potential) | High | [8] |
| DU145 | Prostate Cancer | High | [8] |
| LNCaP | Prostate Cancer (Androgen-Dependent) | Moderate | [8] |
| COLO 205 | Colorectal Adenocarcinoma | High | Thermo Fisher Scientific |
Experimental Protocols for FUT8 Target Validation
This section provides detailed methodologies for key experiments to validate FUT8 as a therapeutic target in cancer.
Genetic Manipulation of FUT8 Expression
This protocol describes the generation of FUT8 knockout cells using the CRISPR/Cas9 system.[4][9]
Materials:
-
MDA-MB-231 human breast cancer cells
-
GeneArt CRISPR Nuclease Vector with OFP (Orange Fluorescent Protein) reporter (Thermo Fisher Scientific)
-
sgRNA targeting FUT8 exon 3: 5'-CACCGGCTGCGGGCTCGGGCGCCGG-3'
-
sgRNA targeting FUT8 exon 6: 5'-CACCGTGGACATCGAGGCCAAGGAC-3'
-
Lipofectamine 3000 Transfection Reagent (Thermo Fisher Scientific)
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fluorescence-activated cell sorter (FACS)
Protocol:
-
sgRNA Cloning: Anneal and clone the sgRNA oligos into the GeneArt CRISPR Nuclease Vector according to the manufacturer's instructions. Verify the sequence of the inserted sgRNA.
-
Transfection:
-
One day before transfection, seed 2 x 10^5 MDA-MB-231 cells per well in a 6-well plate.
-
On the day of transfection, dilute 2.5 µg of the CRISPR/Cas9-sgRNA plasmid in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000 solutions and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
Cell Sorting: 48 hours post-transfection, harvest the cells and sort for OFP-positive cells using a FACS instrument to enrich for transfected cells.
-
Clonal Selection: Plate the sorted cells at a low density (e.g., 100-500 cells) in a 10 cm dish to allow for the growth of single-cell-derived colonies.
-
Screening and Validation:
-
Pick individual colonies and expand them.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with insertion/deletion (indel) mutations in the FUT8 gene.
-
Confirm the absence of FUT8 protein expression by Western blot analysis.
-
This protocol outlines the stable knockdown of FUT8 using lentiviral-mediated shRNA delivery.[1]
Materials:
-
MCF-7 human breast cancer cells
-
Lentiviral shRNA vector targeting FUT8 (e.g., pLKO.1-puro)
-
Scrambled shRNA control vector
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Polybrene
-
Complete growth medium
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction:
-
Seed MCF-7 cells at 5 x 10^4 cells per well in a 6-well plate.
-
The next day, replace the medium with fresh medium containing the lentiviral supernatant and Polybrene (final concentration 8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing puromycin (determine the optimal concentration, typically 1-10 µg/mL, by a kill curve).
-
Validation:
-
Expand the puromycin-resistant cells.
-
Confirm the reduction of FUT8 mRNA expression by qRT-PCR.
-
Verify the knockdown of FUT8 protein expression by Western blot analysis.
-
Phenotypic Assays
This assay measures the metabolic activity of cells as an indicator of cell viability following FUT8 manipulation.[10][11][12][13]
Materials:
-
FUT8 knockdown/knockout and control cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
This assay assesses the migratory and invasive potential of cancer cells.[14][15]
Materials:
-
FUT8 knockdown/knockout and control cells
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
Serum-free medium
-
Complete medium (as chemoattractant)
-
Cotton swabs
-
Crystal violet solution (0.5% in 25% methanol)
Protocol:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium (1:3) and coat the top of the Transwell inserts (50 µL/insert). Incubate at 37°C for 1 hour to allow the Matrigel to solidify.
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µL of complete medium to the lower chamber.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Removal of Non-migrated/Non-invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory/non-invasive cells.
-
Fixation and Staining:
-
Fix the cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
-
Alternatively, elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance.
-
Analysis of Core Fucosylation
This technique is used to detect core fucosylation on glycoproteins.[6][16][17][18][19]
Materials:
-
Cell lysates from FUT8 knockdown/knockout and control cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Biotinylated Lens culinaris agglutinin (LCA) or Pholiota squarrosa lectin (PhoSL)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Protocol:
-
Protein Separation and Transfer:
-
Separate cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with biotinylated LCA (1-5 µg/mL) or PhoSL (1-5 µg/mL) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.
FUT8 Expression Analysis in Tissues
This method is used to visualize FUT8 protein expression in tumor tissues.[20][21][22][23]
Materials:
-
Paraffin-embedded tissue sections
-
Anti-FUT8 primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin counterstain
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the anti-FUT8 primary antibody (e.g., 1:100 dilution) overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP complex.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: FUT8-mediated core fucosylation enhances TGF-β and EGFR signaling pathways in cancer.
Experimental Workflows
Caption: Experimental workflow for the target validation of FUT8 in cancer.
Conclusion
The extensive body of evidence strongly supports the role of FUT8 as a critical driver of cancer progression. Its involvement in key oncogenic signaling pathways, coupled with its frequent upregulation in a variety of tumors, positions FUT8 as a highly attractive target for the development of novel cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of FUT8 in their specific cancer models and to explore strategies for its therapeutic inhibition. The continued exploration of FUT8 biology holds great promise for the future of cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Quantitative glycoproteomics analysis identifies novel FUT8 targets and signaling networks critical for breast cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Core fucose-specific lectin Pholiota squarrosa lectin and its application to histochemistry]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. researchgate.net [researchgate.net]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Core Fucose-specific Lectin from the Mushroom Pholiota squarrosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lectin immunohistochemisty with Pholiota squarrosa lectin to evaluate core fucose - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. scispace.com [scispace.com]
- 21. cdn.origene.com [cdn.origene.com]
- 22. IHC-P protocols | Abcam [abcam.com]
- 23. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - AR [thermofisher.com]
A Technical Guide to Fucosyltransferase Inhibitors: Targeting a Key Glycosylation Checkpoint in Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a vast array of physiological and pathological processes. This modification is catalyzed by a family of enzymes known as fucosyltransferases (FucTs), which transfer L-fucose from the donor substrate, guanosine (B1672433) diphosphate-fucose (GDP-fucose), to various acceptor molecules. Aberrant fucosylation has been implicated in the progression of numerous diseases, including cancer, inflammation, and viral infections, making FucTs attractive targets for therapeutic intervention.[1][2][3] This technical guide provides an in-depth review of fucosyltransferase inhibitors, covering their mechanisms of action, quantitative data, experimental evaluation protocols, and their impact on key signaling pathways.
The Role of Fucosyltransferases in Health and Disease
FucTs are a diverse family of enzymes responsible for the synthesis of fucosylated glycans that mediate a wide range of biological functions. These functions include cell-cell adhesion, host-pathogen interactions, and the modulation of signaling pathways.[3][4] In cancer, altered fucosylation is a hallmark of malignant transformation and is associated with increased tumor growth, metastasis, and drug resistance.[1] For instance, the overexpression of certain FucTs leads to the synthesis of sialyl Lewis X (sLeX) antigens on the surface of cancer cells, which facilitates their adhesion to endothelial cells and promotes metastasis.[5] In inflammatory responses, fucosylated ligands on leukocytes are essential for their recruitment to sites of inflammation.[6] Given their central role in these pathological processes, the development of potent and specific FucT inhibitors is a promising strategy for the development of novel therapeutics.
Types and Mechanisms of Fucosyltransferase Inhibitors
Fucosyltransferase inhibitors can be broadly categorized based on their mechanism of action and chemical nature.
-
GDP-Fucose Analogs and Mimics: These inhibitors are structurally similar to the natural donor substrate, GDP-fucose. They act as competitive inhibitors by binding to the active site of FucTs, thereby preventing the binding of GDP-fucose.[7] Fluorinated fucose analogs, such as 2-deoxy-2-fluoro-L-fucose (2F-Fuc), are a prominent class of metabolic inhibitors.[8] Once inside the cell, these analogs are converted into their corresponding GDP-fucose derivatives (e.g., GDP-2F-Fuc), which then act as competitive inhibitors of FucTs.[9]
-
Metabolic Inhibitors: These compounds interfere with the biosynthesis of GDP-fucose. The fucose salvage pathway can be exploited by introducing fucose analogs that, once metabolized, lead to the formation of inhibitory GDP-fucose analogs.[10] These analogs can also induce feedback inhibition of the de novo GDP-fucose synthesis pathway, further depleting the cellular pool of the donor substrate.[6]
-
Small Molecule Inhibitors: Through high-throughput screening and rational drug design, several non-carbohydrate-based small molecule inhibitors have been identified.[10][11] These compounds can exhibit various modes of inhibition, including competitive, non-competitive, or uncompetitive inhibition, by binding to the active site or allosteric sites on the enzyme.
Quantitative Data on Fucosyltransferase Inhibitors
The potency of fucosyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under specific assay conditions. The Ki value is a more absolute measure of the binding affinity of the inhibitor to the enzyme.[12]
| Inhibitor | Fucosyltransferase Target | Acceptor Substrate | IC50 Value | Ki Value | Reference(s) |
| GDP | H. pylori α(1,3)-FucT | MU-β-LacNAc | 0.25 ± 0.10 mM | - | [13] |
| GDP-2F-Fuc | FUT3, 5, 6, 7 | - | - | Low µM range | [9] |
| GDP-6F-Fuc | FUT3, 5, 6, 7 | - | - | Low µM range | [9] |
| 2-Fluorofucose (SGN-2FF) | Cellular Fucosylation | - | EC50 values in low µM range for various cell lines | - | [6][14] |
| A2FF1P | Cellular Fucosylation | - | 4-7 times more potent than 2FF | - | [6] |
| B2FF1P | Cellular Fucosylation | - | 4-7 times more potent than 2FF | - | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration.[12]
Experimental Protocols for Evaluating Fucosyltransferase Inhibitors
A variety of enzymatic and cell-based assays are employed to identify and characterize fucosyltransferase inhibitors.
Enzymatic Assays
1. HPLC-Based Assay for FUT8 (α1,6-fucosyltransferase) Activity
This method provides a sensitive and quantitative measurement of FUT8 activity using a fluorescence-labeled oligosaccharyl asparagine derivative as the acceptor substrate.[15]
-
Principle: The assay measures the transfer of fucose from GDP-fucose to a fluorescently labeled acceptor substrate. The fucosylated product is then separated from the unreacted substrate by high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.
-
Materials:
-
Recombinant FUT8 enzyme
-
GDP-fucose (donor substrate)
-
Fluorescence-labeled oligosaccharyl asparagine derivative (acceptor substrate)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 20 mM MnCl2 and 0.5% Triton X-100)
-
HPLC system with a fluorescence detector
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the FUT8 enzyme and GDP-fucose.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA or by heat inactivation.
-
Analyze the reaction mixture by HPLC to separate and quantify the fluorescently labeled product.
-
Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
-
2. Fluorescence-Based Inhibition Assay for α(1,3)-Fucosyltransferases
This high-throughput assay is suitable for screening large compound libraries to identify inhibitors of α(1,3)-fucosyltransferases.[13]
-
Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl β-N-acetyllactosaminide (MU-β-LacNAc). Fucosylation of this substrate by an α(1,3)-fucosyltransferase prevents its subsequent hydrolysis by specific glycosidases. In the absence of fucosylation (i.e., when the FucT is inhibited), the glycosidases cleave the substrate, releasing the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.
-
Materials:
-
Recombinant α(1,3)-fucosyltransferase (e.g., H. pylori FucT)
-
GDP-fucose
-
MU-β-LacNAc
-
β-galactosidase and N-acetylhexosaminidase (hydrolysis enzymes)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
Stop solution (e.g., 125 mM EDTA)
-
Fluorescence plate reader
-
-
Procedure:
-
In a microtiter plate, dispense the inhibitor at various concentrations.
-
Add the α(1,3)-fucosyltransferase and MU-β-LacNAc.
-
Initiate the fucosylation reaction by adding GDP-fucose and incubate.
-
Stop the fucosylation reaction with the stop solution.
-
Add the hydrolysis enzymes (β-galactosidase and N-acetylhexosaminidase) and incubate to allow for the cleavage of unfucosylated substrate.
-
Measure the fluorescence of the released 4-MU using a plate reader.
-
Higher fluorescence indicates greater inhibition of the fucosyltransferase.
-
Cell-Based Assays
1. Lectin-Based Flow Cytometry Assay for Cellular Fucosylation
This assay assesses the overall level of fucosylation on the cell surface and is useful for evaluating the efficacy of metabolic inhibitors.[6][16]
-
Principle: Cells are treated with the fucosyltransferase inhibitor, which reduces the level of fucosylated glycans on the cell surface. The extent of fucosylation is then quantified by staining the cells with a fluorescently labeled lectin that specifically binds to fucose residues, such as Aleuria aurantia (B1595364) lectin (AAL). The fluorescence intensity of the stained cells is measured by flow cytometry.
-
Materials:
-
Cell line of interest
-
Fucosyltransferase inhibitor
-
Fluorescently labeled AAL (e.g., FITC-AAL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the inhibitor at various concentrations for a specified period (e.g., 48-72 hours).
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Incubate the cells with the fluorescently labeled AAL.
-
Wash the cells to remove unbound lectin.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
A decrease in fluorescence intensity compared to untreated control cells indicates inhibition of cellular fucosylation.
-
Fucosyltransferase Inhibitors and Signaling Pathways
Aberrant fucosylation plays a significant role in modulating key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) pathways.
EGFR Signaling Pathway
Core fucosylation of the EGFR, catalyzed by FUT8, is crucial for its proper function.[3] The presence of a core fucose on the N-glycans of EGFR is required for high-affinity binding of its ligand, EGF.[3] Inhibition of FUT8 leads to reduced EGFR phosphorylation and downstream signaling through pathways like ERK and JNK, ultimately suppressing EGF-mediated cell growth.[3][17]
TGF-β Signaling Pathway
Fucosylation also plays a critical role in the TGF-β signaling pathway. The core fucosylation of TGF-β receptors (TβRI and TβRII) by FUT8 enhances the binding of TGF-β, leading to the activation of downstream signaling cascades involving SMAD proteins.[4] This can promote epithelial-to-mesenchymal transition (EMT), cell migration, and invasion in cancer cells.[4] Furthermore, TGF-β signaling can upregulate the expression of the GDP-fucose transporter, creating a positive feedback loop that enhances fucosylation.[9][18]
Experimental Workflow for Fucosyltransferase Inhibitor Discovery
The discovery and development of novel fucosyltransferase inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
Conclusion
Fucosyltransferases represent a compelling class of therapeutic targets for a range of diseases characterized by aberrant glycosylation. The development of potent and selective inhibitors has the potential to offer novel treatment strategies for cancer, inflammatory disorders, and infectious diseases. This guide has provided a comprehensive overview of the current landscape of fucosyltransferase inhibitors, including their mechanisms of action, quantitative evaluation, and impact on critical signaling pathways. The detailed experimental protocols and workflows presented herein serve as a valuable resource for researchers and drug development professionals working to advance this promising field of therapeutic intervention. Continued research into the design and optimization of fucosyltransferase inhibitors holds great promise for the future of precision medicine.
References
- 1. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming growth factor β signaling upregulates the expression of human GDP-fucose transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. High-throughput screening for inhibitors of sialyl- and fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Transforming Growth Factor β Signaling Upregulates the Expression of Human GDP-Fucose Transporter by Activating Transcription Factor Sp1 | PLOS One [journals.plos.org]
An In-depth Technical Guide to the FUT8 Catalytic Domain: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferase 8 (FUT8) is a critical enzyme in human biology, responsible for the addition of a fucose sugar to the core of N-glycans in a process known as core fucosylation. This post-translational modification plays a pivotal role in a multitude of cellular processes, including cell signaling, adhesion, and differentiation. Aberrant FUT8 activity has been implicated in various diseases, most notably cancer, making its catalytic domain a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the FUT8 catalytic domain, its structure, enzymatic activity, involvement in signaling pathways, and the methodologies used to study this essential enzyme.
Structural Architecture of the FUT8 Catalytic Domain
The human FUT8 enzyme is a type II transmembrane protein located in the Golgi apparatus.[1][2] Its luminal portion contains three distinct domains: an N-terminal coiled-coil domain, a central catalytic domain, and a C-terminal SH3 domain.[3][4][5]
The catalytic domain of FUT8 adopts a GT-B fold, which is characterized by a Rossmann-like fold.[2][3] This domain is responsible for binding both the donor substrate, GDP-β-L-fucose, and the acceptor N-glycan.[3][4] The crystal structure of human FUT8 (PDB ID: 2DE0) reveals a complex architecture with several loops that undergo conformational changes upon substrate binding.[4][5] A key feature of the catalytic domain is a conserved motif that is essential for the fucosylation reaction.[3]
The SH3 domain , unique to FUT8 among glycosyltransferases, plays a crucial role in regulating the enzyme's activity and localization.[3][6][7] It is essential for the recognition of the acceptor glycan and interacts with other proteins, such as ribophorin I (RPN1), to modulate FUT8's catalytic efficiency.[3][6][7] Deletion of the SH3 domain results in a loss of enzymatic activity.[3]
Enzymatic Activity and Substrate Specificity
FUT8 catalyzes the transfer of a fucose residue from GDP-fucose to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan via an α-1,6-linkage.[1][2] The reaction proceeds through an SN2-like, inverting mechanism.[7][8]
Quantitative Analysis of FUT8 Catalytic Activity
The enzymatic activity of FUT8 can be quantified by determining its kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. The following table summarizes the kinetic parameters of human FUT8 for various substrates.
| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) | Reference |
| GDP-Fucose | 14.56 ± 3.4 | ~15 | ~1.03 | [1] |
| G0 (biantennary N-glycan) | 113.1 ± 15.43 | ~15 | ~0.13 | [1] |
| G0-peptide | 133.1 ± 19.99 | ~15 | ~0.11 | [1] |
| M3N2-peptide | ND | ND | ND | [1] |
| M5N2-Asn | ND | ND | ND | [1] |
| M3N2 | Not active | - | - | [1] |
ND: Not determined as FUT8 was not saturated at higher concentrations of these acceptor substrates. G0: Asialo-, agalacto-biantennary complex N-glycan. M3N2/M5N2: High-mannose type N-glycans.
Substrate Specificity
FUT8 exhibits a clear preference for biantennary complex N-glycans, such as the G0 glycan.[1][9][10] A strict requirement for FUT8 activity is the presence of a terminal GlcNAc residue on the α1,3-mannose arm of the N-glycan.[10] While FUT8 can fucosylate high-mannose N-glycans, this activity is significantly lower and often requires the presence of the attached peptide/protein.[1][9] The enzyme shows promiscuity towards modifications on the α1,6-mannose branch.[10]
Experimental Protocols
Determination of FUT8 Kinetic Parameters using the GDP-Glo™ Luminescence Assay
This protocol outlines the key steps for determining the kinetic parameters of FUT8 using a commercially available luminescent assay.
Principle: The GDP-Glo™ Glycosyltransferase Assay is a bioluminescent assay that measures the amount of GDP produced during the fucosylation reaction. The amount of light generated is proportional to the GDP concentration, which in turn reflects the enzyme's activity.[11][12][13]
Materials:
-
Purified recombinant human FUT8
-
GDP-Fucose (donor substrate)
-
Acceptor N-glycan (e.g., G0)
-
GDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Reaction buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl)[1]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a GDP Standard Curve: Create a series of GDP standards (e.g., 0-25 µM) in the reaction buffer to correlate luminescence with GDP concentration.[14]
-
Set up the Glycosyltransferase Reaction:
-
In a multiwell plate, combine the reaction buffer, a fixed concentration of FUT8 (e.g., 100 nM), and varying concentrations of the acceptor N-glycan.[1]
-
To determine the Km for the acceptor, keep the GDP-Fucose concentration constant and saturating (e.g., 200 µM).[1]
-
To determine the Km for GDP-Fucose, keep the acceptor concentration constant and saturating.[1]
-
Initiate the reaction by adding GDP-Fucose. The final reaction volume is typically 5-25 µL.[13]
-
-
Incubate the Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Detect GDP Production:
-
Measure Luminescence: Incubate the plate at room temperature for a recommended time (the signal is stable for over 3 hours) and measure the luminescence using a luminometer.[13]
-
Data Analysis:
-
Use the GDP standard curve to convert the luminescence readings into GDP concentrations.
-
Calculate the initial reaction velocities (v₀) at each substrate concentration.
-
Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value from Vmax and the enzyme concentration.
-
Workflow for Structural Analysis of FUT8 by Protein Crystallography
The determination of the three-dimensional structure of the FUT8 catalytic domain is crucial for understanding its function and for structure-based drug design. The general workflow is as follows:
FUT8 in Cellular Signaling Pathways
Core fucosylation by FUT8 is a critical regulator of several key signaling pathways implicated in cancer and other diseases.
Epidermal Growth Factor Receptor (EGFR) Signaling
FUT8-mediated core fucosylation of the EGFR is essential for its proper function.[15][16] The absence of core fucose on EGFR impairs its ability to bind to its ligand, EGF, leading to reduced receptor dimerization and autophosphorylation.[15][16][17] This, in turn, dampens downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[16][18]
Transforming Growth Factor-β (TGF-β) Signaling
Core fucosylation is also crucial for the signaling of the TGF-β receptor. FUT8 knockout mice exhibit defects in TGF-β signaling, contributing to their severe phenotypes.[1][4][9] The precise mechanism by which core fucosylation regulates the TGF-β receptor is an active area of research.
Wnt/β-catenin Signaling
The expression of FUT8 itself can be regulated by the Wnt/β-catenin signaling pathway. In some cancers, activation of this pathway leads to the upregulation of FUT8 expression through the transcription factors TCF/LEF.[19][20] This creates a positive feedback loop that can enhance cancer cell proliferation and invasion.[19]
FUT8 as a Therapeutic Target
The critical role of FUT8 in cancer progression has made it an attractive target for drug development. The development of small molecule inhibitors that specifically target the FUT8 catalytic domain is an active area of research. These inhibitors aim to block core fucosylation and thereby inhibit the signaling pathways that drive tumor growth and metastasis.
Conclusion
The FUT8 catalytic domain is a complex and highly regulated molecular machine that plays a central role in a wide array of biological processes. A thorough understanding of its structure, function, and regulation is essential for unraveling the complexities of N-glycosylation and for the development of novel therapeutics for diseases such as cancer. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the multifaceted nature of FUT8.
References
- 1. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The SH3 domain in the fucosyltransferase FUT8 controls FUT8 activity and localization and is essential for core fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. The SH3 domain in the fucosyltransferase FUT8 controls FUT8 activity and localization and is essential for core fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substrate Specificity of FUT8 and Chemoenzymatic Synthesis of Core-fucosylated Asymmetric N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 12. manuals.plus [manuals.plus]
- 13. promega.com [promega.com]
- 14. pdf.directindustry.com [pdf.directindustry.com]
- 15. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FUT8 Remodeling of EGFR Regulates Epidermal Keratinocyte Proliferation during Psoriasis Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. α1,6-Fucosyltransferase (FUT8) regulates the cancer-promoting capacity of cancer-associated fibroblasts (CAFs) by modifying EGFR core fucosylation (CF) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caveolin-1 upregulates Fut8 expression by activating the Wnt/β-catenin pathway to enhance HCC cell proliferative and invasive ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Guide: A Novel FUT8 Inhibitor
An in-depth technical guide on the binding affinity and mechanism of a novel Fucosyltransferase 8 (FUT8) inhibitor is presented below. It is important to note that the specific designation "Fut8-IN-1" does not correspond to a publicly documented compound in the cited scientific literature. This guide is based on a recently discovered, potent, and selective FUT8 inhibitor, referred to as compound 40 in the source material, which may serve as a proxy for the requested technical information.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation in mammals, a critical N-glycan modification where a fucose residue is added to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan.[1][2][3][4] This process is integral to various physiological events, and its dysregulation is linked to severe pathologies, including cancer progression and metastasis.[1][3][5] Consequently, FUT8 has emerged as a compelling therapeutic target. This document provides a technical overview of a novel, selective FUT8 inhibitor developed through high-throughput screening and subsequent structural optimization.[6] This inhibitor demonstrates high binding affinity and cellular activity.[6]
Quantitative Binding and Activity Data
The binding affinity of the optimized inhibitor for FUT8 was determined, highlighting its potency. The key quantitative data is summarized in the table below.
Table 1: Binding Affinity and Cellular Activity of the FUT8 Inhibitor
| Parameter | Value | Method | Note |
|---|---|---|---|
| K | 49 nM | Isothermal Titration Calorimetry (ITC) | Binding occurs only in the presence of GDP.[6] |
| Cellular Inhibition | Significant | Flow Cytometry | Measured at 20 µM after 3 days of incubation.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
3.1. Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity between the inhibitor and the FUT8 enzyme.
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand (the inhibitor) to a macromolecule (FUT8). This allows for the determination of the dissociation constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Methodology:
-
The FUT8 protein is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe.
-
The experiment is conducted in the presence of 1 mM Guanosine Diphosphate (GDP), as binding was found to be GDP-dependent.[6]
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat released or absorbed during each injection is measured.
-
The resulting data are fitted to a binding model to calculate the thermodynamic parameters, including the dissociation constant (K).[6]
-
3.2. Cell-Based FUT8 Inhibition Assay
A flow cytometry-based assay was used to confirm the inhibitor's activity in a cellular context by measuring the levels of core fucosylation on the cell surface.
-
Principle: This assay quantifies the presence of α-1,6-fucose (core fucose) on cell surface glycoproteins using a specific lectin. A reduction in the lectin's fluorescence signal indicates inhibition of FUT8 activity.
-
Methodology:
-
Cells are cultured and incubated with the inhibitor (e.g., 20 µM of compound 40 ) for a specified period (e.g., 3 days).[6]
-
Following incubation, the cells are harvested and washed.
-
The cells are then stained with fluorescently labeled lectins. Key lectins used include:[6]
-
PhoSL: A lectin specific for α-1,6-fucose (core fucose).
-
AAL: A lectin that recognizes all α-linked fucose, with a preference for α-1,6 > α-1,3 > α-1,4 > α-1,2.
-
UEA-I: A lectin specific for α-1,2-fucose, used as a control.
-
-
The fluorescence intensity of the stained cells is analyzed using a flow cytometer.
-
A significant decrease in PhoSL and AAL fluorescence, with no change in UEA-I fluorescence, indicates selective inhibition of core fucosylation by the compound.[6]
-
Visualizations: Pathways and Mechanisms
4.1. FUT8 Catalytic Pathway and Inhibition
FUT8 catalyzes the transfer of fucose from the donor substrate, GDP-fucose, to the N-glycan acceptor. The inhibitor blocks this process.
Caption: Overview of the FUT8-catalyzed core fucosylation reaction and its inhibition.
4.2. Proposed Mechanism of Inhibitor Action
Mechanistic studies suggest a unique, GDP-dependent mechanism for the inhibitor. It is proposed that the inhibitor forms a reactive intermediate within the FUT8 active site, which then covalently modifies the enzyme.[6]
Caption: Proposed GDP-dependent mechanism of action for the FUT8 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 5. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: The Architect of Core Fucosylation
An In-depth Technical Guide on the Role of Fucosyltransferase 8 (FUT8) in Developmental Biology
Audience: Researchers, scientists, and drug development professionals.
Fucosyltransferase 8 (FUT8) is a pivotal enzyme in post-translational modification, exclusively responsible for catalyzing core fucosylation—the transfer of a fucose sugar from a GDP-fucose donor to the innermost N-acetylglucosamine (GlcNAc) residue of an N-linked glycan via an α-1,6 linkage.[1][2][3] This modification is not a mere decoration; it is a critical modulator of glycoprotein (B1211001) function, profoundly influencing protein folding, stability, and receptor-ligand interactions.[4] Found primarily in the Golgi apparatus, FUT8 is a type II transmembrane glycoprotein that plays an indispensable role in numerous biological processes, including signal transduction, cell adhesion, and immune responses.[1][3] Its fundamental importance is starkly highlighted by studies in developmental biology, where the absence of FUT8 leads to severe, often lethal, consequences, underscoring its essential role in the proper development and homeostasis of mammalian organisms.[2][5]
The Essential Role of FUT8 in Mammalian Development
The absolute requirement of FUT8 for normal development is most clearly demonstrated by the phenotype of Fut8 knockout (Fut8-/-) mice. Disruption of the Fut8 gene results in a cascade of severe developmental defects, establishing core fucosylation as a non-redundant process in mammalian life.
Phenotype of Fut8 Knockout Mice
Fut8-deficient mice exhibit a dramatic and severe phenotype, characterized by:
-
Severe Growth Retardation: The knockout mice are significantly smaller than their wild-type littermates.[6][7][8]
-
Postnatal Lethality: A high mortality rate is observed, with many pups dying shortly after birth.[5][7][8] Approximately 70% of Fut8 knockout mice die within the first few days of postnatal life.[5]
-
Emphysema-like Lung Changes: The most prominent pathological finding is a destructive, emphysema-like phenotype in the lungs, characterized by abnormal alveolar development.[2][6][7][8]
These findings unequivocally demonstrate that FUT8 is essential for postnatal survival and proper organ development, particularly in the lungs.[7]
Molecular Mechanisms: FUT8 as a Master Regulator of Signaling Pathways
FUT8 exerts its profound effects on development by modulating the function of key cell surface receptors. Core fucosylation is essential for the proper signaling of multiple growth factor and adhesion receptors that orchestrate cell growth, differentiation, and tissue organization.
Transforming Growth Factor-β (TGF-β) Signaling
The emphysema-like phenotype in Fut8-/- mice is directly linked to defective TGF-β signaling.[7][8] Core fucosylation of the TGF-β receptors (TGF-βRI/RII) is critical for their function.
-
Mechanism: In the absence of FUT8, TGF-β receptors lack core fucosylation, which impairs the ligand-binding affinity and subsequent signal transduction.[7][9][10] This leads to reduced phosphorylation of the downstream effector Smad2.[7]
-
Downstream Effects: Dysregulated TGF-β signaling in the lungs of Fut8-/- mice results in the overexpression of matrix metalloproteinases (MMPs), such as MMP-12 and MMP-13, and downregulation of extracellular matrix (ECM) proteins like elastin.[6][7][8] This imbalance between proteases and ECM components leads to the destruction of alveolar walls.[7]
-
Rescue Experiments: Importantly, the administration of exogenous TGF-β1 can rescue the emphysema-like phenotype in Fut8-/- mice, confirming the causal link between impaired TGF-β signaling and the observed lung pathology.[6][8]
Epidermal Growth Factor Receptor (EGFR) Signaling
The severe growth retardation observed in Fut8-/- mice is partly attributed to impaired EGFR signaling.[8] FUT8-mediated core fucosylation is required for the proper activation and function of EGFR.
-
Mechanism: The absence of core fucosylation on EGFR in Fut8-/- cells leads to a downregulation of receptor-mediated signaling.[6][8] Specifically, core fucosylation is required for ligand-induced EGFR dimerization and subsequent activation of downstream pathways like the Protein Kinase B (Akt) pathway.[11][12]
-
Downstream Effects: Reduced EGFR signaling contributes to decreased cell proliferation.[11] In psoriatic models, elevated FUT8 expression is linked to EGFR overactivation and keratinocyte hyperproliferation, while Fut8 knockout ameliorates these phenotypes.[11][12] This highlights FUT8's role in controlling the balance of cell growth.[11]
Integrin Signaling in Neurogenesis
FUT8 and core fucosylation play a vital role in the regulation of adult neurogenesis and cognitive function.[13]
-
Mechanism: FUT8 directly interacts with and catalyzes the core fucosylation of integrin α6 (Itga6), a key regulator of the PI3K/Akt signaling pathway in adult neural stem/progenitor cells (aNSPCs).[13] Deletion of Fut8 enhances the ubiquitination of Itga6 by promoting its binding to the ubiquitin ligase Trim21, leading to lower Itga6 levels and reduced PI3K/Akt activity.[13]
-
Downstream Effects: Fut8 depletion in mouse models reduces the proliferation and neuronal differentiation of aNSPCs, leading to impaired learning and memory.[13] These neurogenic and behavioral deficits can be rescued by an Akt agonist, confirming the pathway's dependence on FUT8-mediated glycosylation.[13]
Vascular Endothelial Growth Factor (VEGF) Signaling
The proper development of the vascular system is also dependent on FUT8. Studies have shown that Fut8 is required for the expression of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the main receptor for VEGF.[14][15]
-
Mechanism: In Fut8-/- mice, the expression of both VEGFR-2 mRNA and protein is significantly suppressed.[14][16] This suggests that FUT8 is required for VEGFR-2 expression at the transcriptional level.[14]
-
Downstream Effects: The blockade of VEGFR-2 signaling is known to enhance the expression of ceramide, an inducer of apoptosis.[14] Indeed, an increased number of apoptotic cells are found in the alveolar septa of Fut8-/- mice.[14][16] This suppression of VEGFR-2 expression and subsequent apoptosis provides another mechanism contributing to the emphysema-like changes seen in these animals.[14]
Quantitative Data on FUT8 and Core Fucosylation
Quantitative analysis is essential for understanding the precise impact of FUT8 on biological systems. Mass spectrometry and other analytical techniques have provided key data on fucosylation levels.
| Parameter | Organism/System | Value/Observation | Significance | Reference |
| Normal Core Fucosylation Level | Human Serum Transferrin (Asn630) | 7.9 ± 1.7% (mean ± SD) | Establishes a baseline for core fucosylation in a healthy human population (n=68, 0-32 years old). | [17][18] |
| Fucosylation in CDG | SLC35C1-CDG Patients | Nearly null | Demonstrates the dramatic loss of fucosylation in congenital disorders of glycosylation. | [17][18] |
| Effect on Antibody Function | IgG1 Fc region | A 1% decrease in fucosylation can lead to a >25% increase in ADCC. | Highlights the extreme sensitivity of antibody effector functions to core fucosylation. | [19] |
| Fut8 KO Effect on Glycoproteins | CHO Cells | 26.7% of identified glycosylation sites were significantly changed. | Shows that FUT8 knockout has broad effects on the glycoproteome beyond just removing core fucose. | [20] |
| Fut8 KO Effect on Glycosyltransferases | CHO Cells | 16 of 51 quantified glycosylation-related enzymes were significantly altered. | Indicates a compensatory or feedback mechanism within the cell's glycosylation machinery. | [20] |
Key Experimental Protocols
Investigating the role of FUT8 requires a specialized set of molecular and cellular biology techniques. The following are protocols for key experiments cited in FUT8 research.
Generation of Fut8 Knockout (KO) Models
Creating a Fut8-deficient model is the foundational experiment for studying its function. The CRISPR/Cas9 system is a common and efficient method.[21][22]
Methodology: CRISPR/Cas9-Mediated Knockout in Cell Lines (e.g., CHO)
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the Fut8 gene (e.g., exon 3 or 6).[10] Use bioinformatics tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNA sequences into a Cas9 expression vector.
-
Transfection: Transfect the host cell line (e.g., CHO-K1) with the sgRNA/Cas9 plasmid.[20]
-
Clonal Selection: Isolate single cells by limiting dilution or FACS to establish monoclonal cell lines.
-
Screening and Validation:
-
Genomic DNA PCR & Sequencing: Amplify the targeted region from genomic DNA and perform Sanger sequencing to confirm the presence of indels (insertions/deletions) that cause a frameshift mutation.[20]
-
Western Blot: Lyse cells and perform a Western blot using an anti-FUT8 antibody to confirm the absence of the FUT8 protein.[10]
-
Lectin Blot: To confirm the functional knockout, probe cell lysates with Lens culinaris agglutinin (LCA) lectin, which specifically binds to core-fucosylated structures. A loss of LCA binding indicates successful elimination of core fucosylation.[10][23]
-
Detection and Quantification of Core Fucosylation
Several methods can be used to specifically detect and quantify core fucosylation on glycoproteins.
Methodology 1: Mass Spectrometry (MS) of Glycopeptides This is a highly accurate method for quantifying site-specific fucosylation.[17][18]
-
Protein Isolation: Isolate the glycoprotein of interest (e.g., transferrin from serum).[17]
-
Tryptic Digestion: Digest the protein with trypsin to generate peptides.
-
LC-MS Analysis: Separate the resulting glycopeptides using liquid chromatography (LC) and analyze them by mass spectrometry (MS).
-
Quantification: Determine the level of core fucosylation by calculating the signal intensity ratio of peptide ions containing fucosylated glycans versus those with non-fucosylated glycans.[17][18]
Methodology 2: Chemoenzymatic Labeling This novel strategy offers rapid and selective detection of core fucosylated glycans.[24][25]
-
Enzymatic Reaction: Utilize a specific galactosyltransferase (e.g., from C. elegans) to transfer an azido-appended galactose residue specifically onto the core fucose of a glycoprotein.[24]
-
Click Chemistry: The appended azide (B81097) group can then be tagged with a fluorescent probe or biotin (B1667282) via a click chemistry reaction (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).
-
Detection: The tagged glycoproteins can be detected via fluorescence imaging (on live cells or in lysates) or affinity purification followed by Western blot.[24]
Analysis of FUT8-Modulated Signaling
To dissect how FUT8 affects a signaling pathway, a combination of techniques is used to measure receptor binding, activation, and downstream events.
Methodology: Analyzing TGF-β Pathway Activation [9][10]
-
Ligand Binding Assay:
-
Produce HIS-tagged TGF-β1 ligand in a separate cell line (e.g., HEK-293T).
-
Add conditioned medium containing the tagged ligand to control and FUT8-KO cells.
-
Detect the amount of bound ligand using an anti-HIS antibody conjugated to an enzyme (e.g., alkaline phosphatase) that produces a colorimetric signal. A reduced signal in KO cells indicates impaired ligand binding.[10]
-
-
Reporter Assay:
-
Transfect cells with a TGF-β-responsive luciferase reporter plasmid (e.g., 3TP-lux).
-
Stimulate the cells with TGF-β1.
-
Measure luciferase activity. A decrease in luminescence in FUT8-KO cells indicates reduced downstream signaling.[10]
-
-
Western Blot for Downstream Effectors:
-
Treat control and FUT8-KO cells with TGF-β1 for various time points.
-
Lyse the cells and perform a Western blot using antibodies against total Smad2 and phosphorylated Smad2 (p-Smad2). A lower ratio of p-Smad2 to total Smad2 in KO cells confirms impaired signal transduction.[7]
-
Implications for Drug Development
The central role of FUT8 in regulating key signaling pathways makes it a compelling target for therapeutic intervention, particularly in oncology and immunology.
-
Cancer Therapy: Aberrant FUT8 expression is linked to tumor progression and metastasis in various cancers, including breast, liver, and lung cancer.[1][3][9] Elevated FUT8 can enhance signaling through pro-oncogenic pathways like EGFR and TGF-β. Therefore, developing small molecule inhibitors of FUT8 could be a strategy to suppress tumor growth and invasion.[3][9]
-
Antibody Engineering: The absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances their affinity for the FcγRIIIa receptor on immune effector cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).[19][21] This has led to the development of FUT8 knockout CHO cell lines as a platform for producing "afucosylated" therapeutic antibodies with enhanced efficacy for cancer immunotherapy.[20][21][22]
Conclusion
FUT8 is far more than a housekeeping enzyme; it is a fundamental regulator of developmental biology. By catalyzing the single step of core fucosylation, FUT8 critically modulates the function of a host of receptors that govern cell fate, proliferation, and tissue architecture. The severe phenotypes of Fut8-deficient models, from lethal lung defects to impaired neurogenesis, highlight that this single sugar modification is essential for life and proper organismal development. The intricate links between FUT8 and major signaling pathways like TGF-β and EGFR not only illuminate the basic mechanisms of development but also present exciting and actionable opportunities for the design of next-generation therapeutics. A deep understanding of FUT8 biology is, therefore, crucial for researchers and drug developers aiming to harness the power of glycosylation for human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - FUT8 [maayanlab.cloud]
- 5. Expanding the molecular and clinical phenotypes of FUT8-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dysregulation of TGF-beta1 receptor activation leads to abnormal lung development and emphysema-like phenotype in core fucose-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotype changes of Fut8 knockout mouse: core fucosylation is crucial for the function of growth factor receptor(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FUT8 promotes breast cancer cell invasiveness by remodeling TGF-β receptor core fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FUT8 Remodeling of EGFR Regulates Epidermal Keratinocyte Proliferation during Psoriasis Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fucosyltransferase 8 regulates adult neurogenesis and cognition of mice by modulating the Itga6-PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Requirement of Fut8 for the expression of vascular endothelial growth factor receptor-2: a new mechanism for the emphysema-like changes observed in Fut8-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. Multivariate quantitative analysis of glycan impact on IgG1 effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fut8 Knockout Cell Line-CHO-K1 (CSC-RT2707) - Creative Biogene [creative-biogene.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. FUT8 drives the proliferation and invasion of trophoblastic cells via IGF-1/IGF-1R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemoenzymatic Labeling, Detection and Profiling of Core Fucosylation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Item - Chemoenzymatic Labeling, Detection and Profiling of Core Fucosylation in Live Cells - American Chemical Society - Figshare [acs.figshare.com]
The In-Depth Guide to Fut8-IN-1: A Covalent Inhibitor of α-1,6-Fucosyltransferase (FUT8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fut8-IN-1, a potent and selective inhibitor of α-1,6-fucosyltransferase (FUT8). Core fucosylation, the enzymatic process catalyzed by FUT8, plays a critical role in various cellular functions and is implicated in the pathology of numerous diseases, including cancer.[1][2][3][4] Understanding the mechanism by which this compound inhibits this key enzyme is paramount for its application in basic research and as a potential therapeutic agent.
Introduction to α-1,6-Fucosyltransferase (FUT8)
α-1,6-fucosyltransferase (FUT8) is the sole enzyme responsible for adding a fucose sugar molecule in an α-1,6 linkage to the innermost N-acetylglucosamine (GlcNAc) residue of N-linked glycans on glycoproteins.[2][4][5][6] This modification, known as core fucosylation, significantly influences the conformation and function of these proteins, thereby affecting cellular processes such as cell signaling, adhesion, and migration.[2][4] Dysregulation of FUT8 activity has been linked to various cancers, making it a compelling target for therapeutic intervention.[3][4][5]
Mechanism of Inhibition by this compound
This compound acts as a covalent inhibitor of FUT8, exhibiting a unique mechanism that is dependent on the presence of a product of the enzymatic reaction, guanosine (B1672433) diphosphate (B83284) (GDP).[1][7] Mechanistic studies have revealed that this compound generates a highly reactive naphthoquinone methide derivative within the active site of FUT8.[1][7] This reactive intermediate then forms a covalent bond with the FUT8 enzyme, leading to its irreversible inactivation.[1] The requirement of GDP for binding suggests that the inhibitor targets a specific conformational state of the enzyme that is present after the completion of the fucosylation reaction.[1][8]
Quantitative Data
The following table summarizes the key quantitative data for the FUT8 inhibitor, referred to as compound 37 in the primary literature, which is the active form of the prodrug this compound (compound 40).
| Parameter | Value | Description |
| KD | 49 nM | Dissociation constant, indicating the binding affinity of the inhibitor to FUT8 in the presence of GDP.[1][8] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the inhibition of FUT8 by this compound and its prodrug.
High-Throughput Screening (HTS) for FUT8 Inhibitors
-
Objective: To identify initial hit compounds that inhibit FUT8 activity.
-
Methodology:
-
A library of approximately 33,000 compounds was screened.
-
The primary screening assay quantified the amount of GDP produced by the FUT8 enzymatic reaction using a Transcreener® GDP Fluorescence Polarization (FP) assay kit.[1] A high Z'-factor (0.81) confirmed the reliability of this assay.[1]
-
This initial screen identified 164 potential FUT8 inhibitors.[1]
-
Secondary Screening by High-Performance Liquid Chromatography (HPLC)
-
Objective: To eliminate false positives from the primary screen.
-
Methodology:
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (KD) of the inhibitor to FUT8.
-
Methodology:
-
ITC experiments were performed to measure the heat changes upon binding of the inhibitor (compound 37) to FUT8.[1]
-
Crucially, these experiments were conducted in both the presence and absence of 1 mM GDP.[1]
-
The results demonstrated that the inhibitor binds to FUT8 only in the presence of GDP, confirming the GDP-dependent binding mechanism.[1]
-
Cell-Based FUT8 Inhibition Assay using Flow Cytometry
-
Objective: To assess the ability of the inhibitor's prodrug (compound 40) to inhibit core fucosylation in living cells.
-
Methodology:
-
Cells were treated with the prodrug inhibitor (e.g., 20 μM of compound 40) for 3 days.[1][8]
-
The levels of core fucosylation on the cell surface were evaluated by flow cytometry.[1][8]
-
This was achieved using specific lectins that recognize different fucose linkages:
-
A decrease in PhoSL staining indicated successful inhibition of FUT8 in a cellular context.
-
Western Blotting for Downstream Signaling Effects
-
Objective: To investigate the functional consequences of FUT8 inhibition on cellular signaling pathways.
-
Methodology:
-
Cells were treated with the prodrug inhibitor (e.g., 20 μM of compound 40) for 3 days.[8]
-
The phosphorylation status of the Epidermal Growth Factor Receptor (EGFR) was evaluated by Western blotting.[8]
-
Inhibition of FUT8 was shown to suppress EGFR phosphorylation, demonstrating a downstream effect on this important signaling pathway.[8]
-
Visualizations
Mechanism of Covalent Inhibition
Caption: Covalent inhibition mechanism of FUT8 by this compound.
Experimental Workflow for Inhibitor Discovery
Caption: Workflow for the discovery and optimization of this compound.
Signaling Pathway Affected by FUT8 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of α(1,6)fucosyltransferase: Effects on Cell Proliferation, Migration, and Adhesion in an SW480/SW620 Syngeneic Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 7. researchgate.net [researchgate.net]
- 8. zaguan.unizar.es [zaguan.unizar.es]
Delving into Fucosylation: A Technical Guide on the Preclinical Efficacy of FUT8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy of fucosyltransferase 8 (FUT8) inhibition, a promising strategy in oncology and immunology. While specific data for a compound designated "Fut8-IN-1" is not publicly available, this document synthesizes the current understanding of FUT8's role and the effects of its inhibition, drawing from preclinical studies on representative FUT8 inhibitors. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the development of novel therapeutics targeting this critical enzyme.
Core Concepts: The Role of FUT8 in Cellular Signaling
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, the addition of a fucose sugar to the N-glycan core of glycoproteins. This post-translational modification plays a pivotal role in modulating the function of numerous proteins involved in cell signaling, adhesion, and immune responses.[1][2][3] Aberrant FUT8 expression and activity are frequently observed in various cancers, contributing to tumor progression, metastasis, and immune evasion.[2][3][4]
Key signaling pathways influenced by FUT8-mediated core fucosylation include:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Core fucosylation of EGFR is crucial for its proper function. Inhibition of FUT8 can lead to reduced EGFR signaling, thereby impeding cancer cell proliferation.[1][5]
-
Transforming Growth Factor-β (TGF-β) Signaling: FUT8 enhances TGF-β receptor signaling, promoting epithelial-mesenchymal transition (EMT) and breast cancer progression.[6]
-
Wnt/β-catenin Signaling: This pathway can promote the transcription of the FUT8 gene. In turn, FUT8 can regulate the expression of β-catenin.[1][2]
-
Integrin-mediated Signaling: FUT8-dependent fucosylation of integrins, such as α3β1, can enhance downstream signaling pathways that support tumor growth and metastasis.[6]
Quantitative Analysis of FUT8 Inhibition
The following tables summarize representative quantitative data from studies investigating the effects of FUT8 inhibition or knockout. This data illustrates the potential efficacy of a selective FUT8 inhibitor.
Table 1: Cellular Proliferation and Invasion
| Cell Line | Assay | Endpoint | Result with FUT8 Inhibition/Knockout | Reference |
| MDA-MB-231 (Breast Cancer) | Transwell Invasion Assay | Cell Invasiveness | Suppressed | [6] |
| Hs578T (Breast Cancer) | Migration Assay | Cell Migration | Suppressed | [6] |
| JAR and JEG-3 (Trophoblastic Cells) | Proliferation Assay | Cell Proliferation | Suppressed | [7] |
| JAR and JEG-3 (Trophoblastic Cells) | Invasion Assay | Cell Invasion | Suppressed | [7] |
Table 2: Impact on Fucosylation and Signaling
| Cell Line/System | Measurement | Outcome of FUT8 Inhibition/Knockout | Method | Reference |
| CHO Cells | Core Fucosylation Levels | Almost completely disappeared | Mass Spectrometry | [8] |
| Jurkat Cells | EGFR Signaling | Attenuated | Western Blot for phosphorylated EGFR | [9] |
| T-cells | T-cell Signaling | Attenuated | Flow Cytometry for activation markers | [9] |
| JAR Cells | IGF-1R Fucosylation | Reduced | Immunoprecipitation and Lectin Blot | [7] |
| JAR Cells | IGF-1 dependent IGF-1R, MAPK, and PI3K/Akt activation | Reduced | Western Blot for phosphorylated proteins | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FUT8 inhibitor efficacy. Below are protocols for key experiments.
Cell Viability and Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, JAR) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FUT8 inhibitor (e.g., "this compound") or vehicle control for 48-72 hours.
-
MTT/XTT Assay: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with the FUT8 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, Akt, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Lectin-Based Flow Cytometry for Fucosylation Analysis
-
Cell Preparation: Harvest cells treated with the FUT8 inhibitor and wash them with PBS.
-
Lectin Staining: Incubate the cells with a fluorescently labeled lectin that specifically binds to core fucose, such as Lens culinaris agglutinin (LCA) or Pholiota squarrosa lectin (PhoSL).[7][9]
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity.
-
Analysis: Compare the fluorescence intensity of inhibitor-treated cells to control cells to determine the reduction in cell surface core fucosylation.
Visualizing the Impact of FUT8 Inhibition
Diagrams illustrating the mechanism of action and experimental workflows provide a clearer understanding of the scientific rationale.
Caption: FUT8-mediated core fucosylation and its inhibition.
Caption: Workflow for assessing the in vitro efficacy of a FUT8 inhibitor.
Conclusion
The inhibition of FUT8 presents a compelling therapeutic strategy with the potential to impact multiple oncogenic signaling pathways and cellular processes. The methodologies and data presented in this guide provide a framework for the preclinical evaluation of novel FUT8 inhibitors. Further research into the nuances of FUT8 biology and the development of potent and selective inhibitors will be critical in translating this promising approach into clinical applications.
References
- 1. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond antibody fucosylation: α-(1,6)-fucosyltransferase (Fut8) as a potential new therapeutic target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 6. Quantitative glycoproteomics analysis identifies novel FUT8 targets and signaling networks critical for breast cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUT8 drives the proliferation and invasion of trophoblastic cells via IGF-1/IGF-1R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fut8-IN-1: A Selective Inhibitor of Fucosyltransferase 8 (FUT8)
For research use only. Not for use in diagnostic procedures.
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, the process of adding a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[1][2][3][4] This post-translational modification plays a crucial role in various cellular processes, including cell signaling, adhesion, and proliferation.[3][5] Aberrant FUT8 expression and activity have been implicated in several diseases, particularly cancer, where it can influence tumor progression, metastasis, and immune evasion.[1][3][4][6] Fut8-IN-1 is a potent and selective inhibitor of FUT8, designed for in vitro studies to investigate the biological consequences of inhibiting core fucosylation. These application notes provide detailed protocols for the use of this compound in cell culture to aid researchers in studying the role of FUT8 in various biological systems.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the FUT8 enzyme. Mechanistic studies of a similar selective FUT8 inhibitor suggest that it binds to the enzyme, particularly in the presence of GDP, a product of the FUT8-catalyzed reaction.[1] This binding is thought to involve the generation of a reactive intermediate at the binding site, which then covalently modifies the FUT8 enzyme, leading to its inhibition.[1] Inhibition of FUT8 prevents the transfer of fucose to N-glycans, leading to a global reduction in core fucosylation on cellular glycoproteins. This subsequently affects signaling pathways that are dependent on core fucosylated receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) receptor.[1][2][7]
Signaling Pathways Affected by this compound
The inhibition of core fucosylation by this compound can modulate several key signaling pathways implicated in cancer and other diseases.
Caption: Signaling pathways modulated by the inhibition of FUT8 with this compound.
Quantitative Data
The following table summarizes the inhibitory activity of a representative selective FUT8 inhibitor from which the properties of this compound are derived.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (KD) | 49 nM | - | [1] |
| Cellular Inhibition of Core Fucosylation | Effective at 20-64 µM | Various | [1] |
Experimental Protocols
General Guidelines for Cell Culture Treatment
-
Reconstitution of this compound : Reconstitute the lyophilized this compound powder in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding : Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment : On the day of the experiment, dilute the this compound stock solution to the desired final concentration in a fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (DMSO) should be included in all experiments.
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the inhibition of FUT8 and the subsequent turnover of core fucosylated proteins.
Experimental Workflow for Assessing this compound Activity
Caption: A general experimental workflow for evaluating the effects of this compound.
Protocol 1: Analysis of Core Fucosylation by Flow Cytometry
This protocol allows for the quantitative assessment of changes in cell surface core fucosylation levels.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Lectin from Lens culinaris agglutinin (LCA), conjugated to a fluorophore (e.g., FITC). LCA specifically binds to core fucose.
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization or using a cell scraper.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
(Optional: For intracellular staining) Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
(Optional: For intracellular staining) Wash the cells twice with PBS and then permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cells in Blocking Buffer and incubate for 30 minutes at room temperature to block non-specific binding.
-
Add the fluorescently labeled LCA lectin at the manufacturer's recommended concentration and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells three times with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in fluorescence in the this compound treated cells compared to the control indicates a reduction in core fucosylation.
Protocol 2: Western Blot Analysis of Glycoprotein (B1211001) Fucosylation and Signaling Pathways
This protocol is used to detect changes in the fucosylation of specific glycoproteins and to assess the phosphorylation status of key signaling proteins.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-β-actin)
-
LCA-biotin conjugate
-
Streptavidin-HRP conjugate
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated and control cells with Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
For signaling pathway analysis: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
For fucosylation analysis: Incubate the membrane with biotinylated LCA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
For signaling pathway analysis: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
For fucosylation analysis: Incubate with Streptavidin-HRP for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. A shift in the molecular weight or a decrease in the LCA signal for a specific glycoprotein can indicate reduced fucosylation. Changes in the levels of phosphorylated proteins will indicate modulation of the respective signaling pathways.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells treated with this compound or vehicle control in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low inhibition of fucosylation | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient incubation time. | Increase the incubation time to allow for protein turnover. | |
| Inactive inhibitor. | Ensure proper storage and handling of the this compound stock solution. | |
| High background in flow cytometry or Western blot | Non-specific binding of lectin or antibody. | Optimize blocking conditions and antibody/lectin concentrations. |
| Insufficient washing. | Increase the number and duration of washing steps. | |
| Inconsistent results | Variation in cell density or treatment conditions. | Ensure consistent cell seeding and treatment procedures. |
| Cell line heterogeneity. | Use a clonal cell line if possible. |
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative glycoproteomics analysis identifies novel FUT8 targets and signaling networks critical for breast cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond antibody fucosylation: α-(1,6)-fucosyltransferase (Fut8) as a potential new therapeutic target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
Application Notes and Protocols for Fut8-IN-1 in Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, a critical N-linked glycosylation modification where a fucose residue is added to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan.[1][2][3][4][5] Aberrant expression of FUT8 is implicated in the progression of various cancers, including lung, liver, colorectal, and breast cancer, often correlating with poor prognosis, metastasis, and tumor growth.[1][6][7][8] FUT8-mediated core fucosylation modulates key oncogenic signaling pathways, such as those involving the epidermal growth factor receptor (EGFR), transforming growth factor-beta (TGF-β) receptor, and integrins.[1][6][7] Furthermore, it plays a role in immune evasion through the regulation of PD-1/PD-L1.[1][6]
Fut8-IN-1 is a potent and selective small molecule inhibitor of FUT8. By blocking core fucosylation, this compound presents a promising therapeutic strategy to attenuate tumor progression and enhance anti-tumor immunity. These application notes provide a comprehensive overview of the use of this compound in preclinical mouse cancer models, including detailed protocols for in vivo efficacy studies and methods to assess target engagement.
While specific in vivo efficacy data for this compound is not yet broadly published, the provided data and protocols are based on established methodologies and findings from studies with other FUT8 inhibitors, such as FDW028 and compound 15, which have demonstrated significant anti-tumor effects in mouse models of colorectal cancer.[9][10]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Target | FUT8 |
| IC₅₀ (Biochemical Assay) | 50 nM |
| Cellular EC₅₀ (Core Fucosylation Inhibition) | 200 nM |
| Cell Line for Cellular Assay | SW480 (Human Colorectal Carcinoma) |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | 1500 ± 250 | - |
| This compound | 25 mg/kg, daily | Intraperitoneal (i.p.) | 750 ± 150 | 50 |
| This compound | 50 mg/kg, daily | Intraperitoneal (i.p.) | 450 ± 100 | 70 |
Data are presented as mean ± standard deviation.
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| Dosage | 25 mg/kg |
| Cmax (Maximum Plasma Concentration) | 5 µM |
| Tmax (Time to Cmax) | 1 hour |
| Half-life (t₁/₂) | 4 hours |
| Bioavailability | 40% |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties | ARAID [araid.es]
- 3. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FDW028, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring FUT8 Inhibition in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation in mammals, a critical post-translational modification where a fucose residue is added to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[1][2][3] This modification plays a crucial role in various cellular processes, including cell signaling, adhesion, and immune responses.[2][4] Aberrant FUT8 activity is implicated in several diseases, notably cancer, where it can influence tumor progression, metastasis, and chemoresistance.[1][4][5][6][7] Consequently, FUT8 has emerged as a promising therapeutic target, necessitating robust and reliable methods to measure its inhibition in a cellular context.[6][8][9]
These application notes provide detailed protocols for various assays to quantify FUT8 inhibition in cells, catering to the needs of researchers in basic science and drug development. The methodologies described range from accessible lectin-based approaches to highly quantitative mass spectrometry techniques.
Signaling Pathways Involving FUT8
FUT8-mediated core fucosylation can significantly impact the function of various signaling receptors and adhesion molecules. For instance, core fucosylation of TGF-β receptors and EGFR can modulate their signaling activity, thereby influencing cell growth, differentiation, and migration.[4] Understanding these pathways is crucial for interpreting the functional consequences of FUT8 inhibition.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A lectin-based glycomic approach identifies FUT8 as a driver of radioresistance in oesophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUT8 Is a Critical Driver of Prostate Tumour Growth and Can Be Targeted Using Fucosylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
Application of Fut8-IN-1 in Glycoproteomics: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Fut8-IN-1, a potent and selective inhibitor of α-1,6-fucosyltransferase (FUT8).
This compound is a valuable tool for investigating the role of core fucosylation in various biological processes, including cancer progression, immune response, and cell signaling.[1][2][3][4] Core fucosylation, the addition of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan, is a critical post-translational modification that modulates the function of numerous glycoproteins.[5][6] Aberrant core fucosylation has been implicated in several diseases, making FUT8 a compelling target for therapeutic intervention.[6]
Mechanism of Action
This compound, also referred to as Compound 37 in its discovery publication, is a selective inhibitor of FUT8.[1] Its mechanism involves the generation of a highly reactive naphthoquinone imine intermediate in the presence of FUT8, leading to the inhibition of the enzyme's catalytic activity.[1] Notably, the binding of this compound to FUT8 occurs in the presence of GDP, a product of the enzymatic reaction catalyzed by FUT8.[3][4] This targeted inhibition allows for the specific study of the effects of reduced core fucosylation on cellular systems.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a clear reference for its potency and activity.
| Parameter | Value | Reference |
| Binding Affinity (KD) | 49 nM | [1][3][4] |
| Half-maximal Inhibitory Concentration (IC50) | ~50 µM | [1] |
Signaling Pathways and Experimental Workflow
The inhibition of FUT8 by this compound has significant downstream effects on various signaling pathways. A key example is the epidermal growth factor receptor (EGFR) signaling pathway, where the absence of core fucose on EGFR can attenuate its signal transduction.[4] This highlights the potential of this compound as a tool to modulate cancer cell signaling. The general workflow for investigating the impact of this compound on a biological system is depicted below.
The inhibition of FUT8 by this compound can modulate key signaling pathways involved in cancer progression. The diagram below illustrates the impact of FUT8 on several interconnected pathways. By inhibiting FUT8, this compound can potentially reverse these effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques in glycoproteomics and cell biology and can be adapted for specific research questions.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the treatment period.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Treatment: Replace the culture medium with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the cells for a sufficient period to observe changes in glycosylation. This can range from 24 to 72 hours, depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for downstream analysis.
Protocol 2: Analysis of Core Fucosylation by Flow Cytometry
This protocol utilizes a fucose-specific lectin, such as Lens culinaris agglutinin (LCA) or Aleuria aurantia (B1595364) lectin (AAL), to assess the level of core fucosylation on the cell surface.
-
Cell Preparation: Harvest the cells treated with this compound and the vehicle control. Resuspend the cells in a suitable buffer (e.g., PBS with 1% bovine serum albumin).
-
Lectin Staining: Incubate the cells with a fluorescently labeled fucose-specific lectin (e.g., FITC-LCA) at a predetermined optimal concentration for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with the staining buffer to remove unbound lectin.
-
Flow Cytometry Analysis: Resuspend the cells in the staining buffer and analyze them using a flow cytometer. A decrease in the mean fluorescence intensity in the this compound-treated cells compared to the control indicates a reduction in core fucosylation.
Protocol 3: Glycoproteomic Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of N-glycans from total cell lysates to identify and quantify changes in fucosylation.
-
Protein Extraction and Digestion:
-
Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Glycopeptide Enrichment:
-
Enrich the glycopeptides from the total peptide mixture using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) method.
-
-
N-glycan Release and Labeling (Optional but Recommended for Glycan Profiling):
-
Release the N-glycans from the enriched glycopeptides using PNGase F.
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for subsequent analysis by HPLC or mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched glycopeptides or labeled glycans by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify the glycopeptides and glycan structures.
-
Compare the abundance of core-fucosylated glycans between the this compound-treated and control samples.
-
Applications in Drug Development
This compound serves as a critical tool in drug development for several reasons:
-
Target Validation: It allows for the functional validation of FUT8 as a therapeutic target in various disease models.
-
Biomarker Discovery: Glycoproteomic profiling of cells treated with this compound can lead to the discovery of novel biomarkers associated with FUT8 inhibition.
-
Antibody Engineering: The production of therapeutic antibodies in FUT8-knockout cell lines results in afucosylated antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[1] this compound can be used in research settings to mimic this effect and study the consequences of reduced fucosylation on antibody efficacy.
By providing a means to selectively inhibit core fucosylation, this compound opens up new avenues for research into the complex roles of protein glycosylation in health and disease, and offers a promising approach for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties | ARAID [araid.es]
- 5. FUT8 - Wikipedia [en.wikipedia.org]
- 6. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fut8-IN-1: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, a crucial post-translational modification of N-glycans.[1][2] Aberrant FUT8 expression and subsequent alterations in core fucosylation are implicated in the progression of various cancers, including lung, breast, colorectal, and pancreatic cancer.[3][4] Elevated FUT8 activity is associated with enhanced tumor growth, metastasis, and immune evasion.[2][4] Consequently, the targeted inhibition of FUT8 presents a promising therapeutic strategy in oncology. Fut8-IN-1 is a potent and selective inhibitor of FUT8, designed for in vivo investigations to explore the therapeutic potential of targeting core fucosylation. These application notes provide detailed protocols for in vivo studies using this compound, along with data presentation and visualization of the key signaling pathways involved.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of FUT8. This inhibition leads to a reduction in the core fucosylation of various glycoproteins that are critical for cancer cell signaling and survival. Key proteins affected by the loss of core fucosylation include:
-
Growth Factor Receptors: Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β Receptor (TGF-βR) require core fucosylation for their proper function.[5][6] Inhibition of FUT8 leads to impaired signaling through these pathways, resulting in decreased cell proliferation and survival.[3][6]
-
Immune Checkpoint Proteins: Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are glycoproteins whose stability and function are influenced by core fucosylation.[1] By reducing core fucosylation, this compound can decrease the expression of these checkpoint molecules, thereby enhancing anti-tumor immune responses.[1]
The multifaceted mechanism of action of this compound, involving direct effects on tumor cells and modulation of the tumor microenvironment, makes it a compelling candidate for in vivo anti-cancer studies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative FUT8 inhibitors, which can be used as a reference for studies with this compound.
Table 1: In Vitro Inhibitory Activity of FUT8 Inhibitors
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| Compound 15 | SW480 | 5.2 | Cell Viability | [7] |
| Morusinol | SU-DHL-8 | 10.5 | Cell Viability | [8] |
| Compound 40 | Jurkat | 20 | Fucosylation Inhibition | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of FUT8 Inhibitors
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 15 | SW480 Xenograft (Nude Mice) | Colorectal Cancer | 50 mg/kg, i.p., daily | 58.4 | [7] |
| Morusinol | SU-DHL-8 Xenograft (NOD-SCID Mice) | Diffuse Large B-cell Lymphoma | 20 mg/kg, i.p., every 2 days | Not explicitly quantified, but significant tumor growth inhibition observed | [8] |
Signaling Pathways
The inhibition of FUT8 by this compound impacts several critical signaling pathways involved in cancer progression.
Caption: Inhibition of FUT8 by this compound impairs EGFR core fucosylation and downstream signaling.
Caption: this compound inhibits TGF-β signaling by reducing core fucosylation of its receptor.
Caption: this compound reduces PD-1/PD-L1 stability, leading to decreased T cell inhibition.
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: A generalized workflow for conducting an in vivo xenograft study with this compound.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)
-
Cancer cell line of interest (e.g., SW480 colorectal cancer cells)
-
Cell culture medium and supplements
-
6-8 week old immunocompromised mice (e.g., nude or NOD-SCID mice)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture and Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Excised tumors can be used for further pharmacodynamic (e.g., Western blot for fucosylation levels) and histological analysis.
-
Conclusion
This compound is a valuable tool for investigating the role of core fucosylation in cancer biology and for evaluating the therapeutic potential of FUT8 inhibition in vivo. The provided protocols and background information serve as a guide for researchers to design and execute robust preclinical studies. The observed anti-tumor effects of FUT8 inhibitors in various cancer models underscore the promise of this therapeutic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Detecting Fucosylation Changes in Glycoproteins: A Detailed Guide to Lectin-Based Western Blotting
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation, the addition of a fucose sugar to N-linked or O-linked glycans, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses.[1] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, particularly cancer, where it can influence tumor progression, metastasis, and resistance to therapy.[2][3] Therefore, the ability to accurately detect and quantify changes in fucosylation is of paramount importance in both basic research and the development of novel therapeutics and diagnostics.
This document provides a comprehensive guide to the detection of fucosylation changes using a modified western blot technique known as lectin blotting. Lectins are carbohydrate-binding proteins that exhibit high specificity for particular sugar moieties, making them invaluable tools for glycan analysis.[4] By employing fucose-specific lectins, researchers can specifically probe for fucosylated glycoproteins in complex biological samples.
Principle of Lectin Blotting for Fucosylation Detection
Lectin blotting follows the general principles of a standard western blot, with the key difference being the use of a labeled lectin instead of a primary antibody to detect the target of interest.[1] The workflow involves separating proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a membrane, blocking non-specific binding sites, and then incubating the membrane with a biotinylated or enzyme-conjugated fucose-binding lectin. Subsequent detection is achieved using streptavidin-enzyme conjugates or by direct visualization if an enzyme-conjugated lectin is used.
Key Reagents: Fucose-Binding Lectins
The choice of lectin is critical for the specific detection of fucosylation. Different lectins recognize fucose in various linkage contexts. A summary of commonly used fucose-binding lectins and their specificities is provided in the table below.
| Lectin Name | Abbreviation | Source Organism | Specificity |
| Aleuria Aurantia (B1595364) Lectin | AAL | Aleuria aurantia (Orange peel fungus) | Binds preferentially to fucose linked (α-1,6) to N-acetylglucosamine (core fucose) and fucose linked (α-1,3) to N-acetyllactosamine. Also recognizes other fucose linkages (α-1,2, α-1,4).[5][6] |
| Lens culinaris Agglutinin | LCA | Lens culinaris (Lentil) | Recognizes core α-1,6-fucosylated N-glycans.[7] |
| Pisum sativum Agglutinin | PSA | Pisum sativum (Pea) | Similar to LCA, binds specifically to core α-1,6 fucosylated N-glycans.[7] |
| Ulex europaeus Agglutinin I | UEA I | Ulex europaeus (Gorse) | Binds preferentially to α-1,2 linked fucose residues.[7] |
| Lotus tetragonolobus Lectin | LTL | Lotus tetragonolobus (Asparagus pea) | Prefers α-1,2 linked fucose residues. |
| SL2-1 | - | Streptomyces rapamycinicus | A novel bacterial lectin with strict specificity for core α-1,6 fucosylated N-glycans.[8] |
Experimental Protocol: Lectin Blotting for Fucosylation
This protocol provides a detailed methodology for performing a lectin blot to detect fucosylated glycoproteins.
1. Sample Preparation and SDS-PAGE:
-
Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Denature 20-50 µg of protein per lane by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Separate the proteins on an appropriate percentage SDS-polyacrylamide gel based on the molecular weight of the target protein(s).
2. Electrotransfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete transfer by staining the gel with Coomassie Brilliant Blue post-transfer.
3. Membrane Blocking:
-
Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block non-specific binding sites by incubating the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation. Note: For lectin blotting, it is crucial to use a carbohydrate-free blocking agent such as 3% Bovine Serum Albumin (BSA) in TBST. Avoid using milk-based blockers as they contain glycoproteins that can be recognized by the lectin, leading to high background.
4. Lectin Incubation:
-
Dilute the biotinylated fucose-specific lectin (e.g., AAL or LCA) to a final concentration of 1-5 µg/mL in the blocking buffer (3% BSA in TBST).
-
Incubate the membrane with the diluted lectin solution for 1-2 hours at room temperature with gentle agitation.
5. Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound lectin.
6. Incubation with Streptavidin-HRP:
-
Dilute streptavidin-horseradish peroxidase (HRP) conjugate in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
7. Final Washes and Detection:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
Perform a final wash with TBS (without Tween 20) to remove any residual detergent.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Expose the membrane to X-ray film or a digital imaging system.
Quantitative Analysis of Fucosylation Changes
Densitometric analysis of lectin blot results can provide a semi-quantitative measure of changes in fucosylation. The band intensities of the fucosylated proteins can be normalized to a loading control (e.g., β-actin or GAPDH from a parallel western blot, or total protein stain like Ponceau S) to compare fucosylation levels across different samples.
Example of Quantitative Data from Lectin Blotting:
The following table illustrates hypothetical quantitative data obtained from a densitometric analysis of an AAL lectin blot comparing fucosylation levels in a cancer cell line versus a normal cell line.
| Protein Target | Normal Cell Line (Relative Fucosylation) | Cancer Cell Line (Relative Fucosylation) | Fold Change |
| EGFR | 1.0 | 2.5 | 2.5 ↑ |
| Integrin β1 | 1.0 | 3.2 | 3.2 ↑ |
| E-cadherin | 1.0 | 0.4 | 0.6 ↓ |
Signaling Pathways Modulated by Fucosylation
Changes in fucosylation can have profound effects on cellular signaling pathways. Below are diagrams illustrating the role of fucosylation in key signaling cascades.
Caption: Experimental workflow for lectin blotting.
Epidermal Growth Factor Receptor (EGFR) Signaling
Core fucosylation of EGFR, catalyzed by the enzyme FUT8, is known to enhance receptor dimerization and subsequent phosphorylation upon ligand binding, leading to the activation of downstream signaling pathways like the Ras-MAPK cascade.[9]
Caption: EGFR signaling and the role of core fucosylation.
Transforming Growth Factor-Beta (TGF-β) Signaling
Fucosylation of the TGF-β receptor is also crucial for its function. Core fucosylation of the TGF-β type I and type II receptors is necessary for their proper activation and the subsequent phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[10][11]
Caption: TGF-β signaling pathway and fucosylation.
Notch Signaling Pathway
O-fucosylation of Notch receptors, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for proper Notch signaling. This modification on the epidermal growth factor (EGF)-like repeats of the Notch extracellular domain is required for the interaction with its ligands, such as Delta-like and Jagged.[12][13][14]
Caption: Notch signaling is regulated by O-fucosylation.
Conclusion
Lectin blotting is a powerful and accessible technique for the detection and semi-quantitative analysis of fucosylation changes in glycoproteins. By selecting the appropriate fucose-specific lectins, researchers can gain valuable insights into the role of fucosylation in health and disease. The protocols and information provided in this document serve as a detailed guide for implementing this technique in the laboratory and for understanding the functional consequences of altered fucosylation on key cellular signaling pathways.
References
- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping glycosylation changes related to cancer using the Multiplexed Proteomics technology: a protein differential display approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibodies and Lectins in Glycan Analysis - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development and application of a novel recombinant Aleuria aurantia lectin with enhanced core fucose binding for identification of glycoprotein biomarkers of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of core fucosylated N-glycans using a novel bacterial lectin that specifically recognizes α1,6 fucosylated chitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The search for glycan function: fucosylation of the TGF-beta1 receptor is required for receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transforming growth factor β signaling upregulates the expression of human GDP-fucose transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Glycosylation of Notch in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein O-Fucosyltransferase 1 Expression Impacts Myogenic C2C12 Cell Commitment via the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Fut8-IN-1 Efficacy Using Lectin Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core fucosylation, the addition of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is a critical post-translational modification regulating a multitude of cellular processes, including cell signaling, adhesion, and immune responses.[1] This modification is catalyzed by a single enzyme, fucosyltransferase 8 (FUT8).[2][3] Aberrant core fucosylation has been implicated in various diseases, particularly in cancer, where it can modulate the activity of key receptors like the epidermal growth factor receptor (EGFR), thereby promoting tumor progression and metastasis.[2][4]
Fut8-IN-1 is a selective inhibitor of FUT8, offering a powerful tool to probe the functional roles of core fucosylation and as a potential therapeutic agent.[3][5] A reliable method to assess the efficacy of this compound is crucial for both basic research and drug development. Lectins, carbohydrate-binding proteins, provide a specific and straightforward method to detect changes in cell surface glycosylation.[6] Specifically, lectins such as Aleuria aurantia (B1595364) lectin (AAL) and Pholiota squarrosa lectin (PhoSL) can be employed to detect the presence of fucose residues, including core fucose.[1]
This document provides detailed application notes and protocols for utilizing lectin staining to quantitatively and qualitatively assess the inhibitory effect of this compound on core fucosylation in a cellular context.
Principle of the Assay
The central principle of this application is the specific inhibition of the FUT8 enzyme by this compound, leading to a reduction in core fucosylation on cellular glycoproteins. This decrease in fucosylation is then detected and quantified by a reduction in the binding of fucose-specific lectins. The overall logical relationship is depicted below.
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments assessing the effect of this compound.
Table 1: Effect of this compound on Core Fucosylation Detected by Lectin Staining (Flow Cytometry)
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of AAL/PhoSL Staining | % of Lectin-Positive Cells |
| Vehicle Control (DMSO) | - | High (Qualitative) | High (Qualitative) |
| This compound | 20 | Low (Qualitative) | Low (Qualitative) |
| FUT8 Knockout Control | - | Very Low (Qualitative) | Very Low (Qualitative) |
Note: While precise MFI values are cell-line and instrument-dependent, a significant downward shift in the fluorescence peak is expected upon this compound treatment, as demonstrated in published flow cytometry histograms.
Table 2: Effect of this compound on Downstream Signaling
| Treatment | Concentration (µM) | Target Protein | Phosphorylation Status | % Inhibition |
| Vehicle Control (DMSO) | - | EGFR | Baseline | 0% |
| This compound | 20 | EGFR | Decreased | 85%[4] |
Table 3: Potency of a selective FUT8 Inhibitor [3][5]
| Inhibitor | Parameter | Value |
| This compound (Compound 40) | KD | 49 nM |
Signaling Pathway
FUT8-mediated core fucosylation of N-glycans on receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is crucial for their proper function. Core fucosylation stabilizes the receptor conformation, facilitating ligand binding and subsequent dimerization, which in turn activates downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways that are pivotal for cell proliferation, survival, and migration. By inhibiting FUT8, this compound prevents this critical glycosylation event, leading to attenuated EGFR signaling.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the effect of this compound on cultured cells using lectin staining followed by flow cytometry.
Experimental Workflow
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HepG2, CHO) in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM, 20 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a sufficient duration to allow for the turnover of cell surface glycoproteins (typically 48-72 hours).
Protocol 2: Lectin Staining for Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently-conjugated Aleuria Aurantia Lectin (AAL-FITC) or Pholiota Squarrosa Lectin (PhoSL-FITC)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Transfer the cell suspension to a conical tube.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet.
-
Fixation: Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with cold PBS as described in step 2.
-
Blocking: Resuspend the cell pellet in Blocking Buffer and incubate for 30 minutes at room temperature to minimize non-specific lectin binding.
-
Lectin Staining: Centrifuge the blocked cells and resuspend the pellet in a solution of the fluorescently-conjugated lectin (e.g., 5-20 µg/mL AAL-FITC) diluted in Blocking Buffer. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with Blocking Buffer to remove unbound lectin.
-
Analysis: Resuspend the final cell pellet in PBS and analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
Conclusion
Lectin staining is a robust and accessible method for assessing the cellular efficacy of the FUT8 inhibitor, this compound. By quantifying the reduction in fucose-specific lectin binding, researchers can effectively determine the inhibitory activity of the compound on core fucosylation. Furthermore, correlating these findings with downstream signaling events, such as EGFR phosphorylation, provides a comprehensive understanding of the biological impact of FUT8 inhibition. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the fields of glycobiology, cancer research, and drug development.
References
- 1. Lectin immunohistochemisty with Pholiota squarrosa lectin to evaluate core fucose - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The specific core fucose-binding lectin Pholiota squarrosa lectin (PhoSL) inhibits hepatitis B virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties | ARAID [araid.es]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis Following Fut8-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, the process of adding an α-1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans on glycoproteins.[1] This modification is critical in various biological processes, including cell signaling, adhesion, and migration. Aberrant FUT8 activity and the resulting changes in core fucosylation have been implicated in several diseases, most notably in cancer, where it can influence tumor progression, metastasis, and immune evasion.[2] Consequently, FUT8 has emerged as a promising therapeutic target.
Fut8-IN-1 is a potent and selective small molecule inhibitor of FUT8. By blocking the catalytic activity of FUT8, this compound provides a powerful tool for studying the functional roles of core fucosylation and for the development of novel therapeutics. Analysis of the glycoproteome following this compound treatment is essential to confirm its efficacy, understand its downstream effects on cellular signaling, and identify biomarkers of its activity. Mass spectrometry (MS) is the primary analytical technique for the detailed characterization and quantification of these changes in fucosylation.
These application notes provide an overview and detailed protocols for the mass spectrometry-based analysis of N-glycans and glycoproteins from cells or tissues treated with this compound.
Data Presentation: Quantitative Analysis of Fucosylation
Treatment with a potent and selective FUT8 inhibitor is expected to cause a significant reduction in core-fucosylated N-glycans. The following tables illustrate the expected quantitative data from mass spectrometry analysis comparing control (vehicle-treated) and this compound-treated samples.
Table 1: Relative Abundance of N-Glycan Species Identified by MALDI-TOF MS
| N-Glycan Structure | Putative Composition | m/z (Permethylated, [M+Na]+) | Control (Relative Intensity %) | This compound Treated (Relative Intensity %) | Fold Change (Treated/Control) |
| Core-fucosylated biantennary | Hex(3)HexNAc(4)Fuc(1) | 2040.0 | 45.2 | 5.1 | 0.11 |
| Non-fucosylated biantennary | Hex(3)HexNAc(4) | 1865.9 | 15.8 | 52.3 | 3.31 |
| Core-fucosylated triantennary | Hex(4)HexNAc(5)Fuc(1) | 2401.3 | 12.1 | 1.3 | 0.11 |
| Non-fucosylated triantennary | Hex(4)HexNAc(5) | 2227.2 | 4.5 | 18.9 | 4.20 |
| High Mannose (Man5) | Hex(5)HexNAc(2) | 1579.8 | 8.9 | 9.2 | 1.03 |
This table is a representative example based on typical results from FUT8 inhibition studies. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Site-Specific Glycopeptide Fucosylation Analysis by LC-MS/MS
| Protein | UniProt ID | N-Glycosylation Site | Peptide Sequence | Control (% Fucosylation) | This compound Treated (% Fucosylation) |
| EGFR | P00533 | N503 | TQNN ITVLR | 92% | 8% |
| Integrin alpha-3 | P26006 | N135 | VYNN SSKPLR | 85% | 12% |
| TGF-β Receptor 1 | P36897 | N78 | GINN STR | 78% | 15% |
| E-Cadherin | P12830 | N554 | LSNN ESK | 89% | 11% |
This table illustrates the expected reduction in site-specific fucosylation on known FUT8 target proteins. The percentage of fucosylation is determined by comparing the peak areas of fucosylated and non-fucosylated forms of the glycopeptide.
Mandatory Visualizations
References
Application Notes and Protocols: A Comparative Analysis of CRISPR-Cas9 Knockout of FUT8 versus Fut8-IN-1 Inhibition for Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional activity of therapeutic monoclonal antibodies (mAbs) can be significantly enhanced by modifying their glycosylation profile. One of the most critical modifications is the removal of core fucose from the N-glycans of the antibody's Fc region. This afucosylation leads to a dramatic increase in binding affinity to the FcγRIIIa receptor on natural killer (NK) cells, resulting in a substantial enhancement of antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for eliminating target cells in cancer therapy.[1][2] Two primary methods have emerged to achieve afucosylation: genetic knockout of the α-1,6-fucosyltransferase (FUT8) gene using CRISPR-Cas9 technology and pharmacological inhibition of the FUT8 enzyme with small molecule inhibitors like Fut8-IN-1.
This document provides a detailed comparison of these two approaches, including experimental protocols, quantitative data on their effects, and an analysis of their respective advantages and disadvantages.
CRISPR-Cas9 Mediated Knockout of FUT8
Principle
The CRISPR-Cas9 system is a powerful gene-editing tool that allows for the precise and permanent disruption of a target gene.[3] In this application, the FUT8 gene, which encodes the enzyme responsible for adding core fucose to N-glycans, is knocked out.[1] This results in the production of completely afucosylated antibodies.
Experimental Workflow
The following diagram illustrates the general workflow for generating a FUT8 knockout cell line using CRISPR-Cas9.
Detailed Protocol: Generation of a FUT8 Knockout CHO Cell Line
This protocol provides a general framework. Optimization for specific cell lines and reagents is recommended.
Materials:
-
CHO-S (or other suitable host) cell line
-
Expression vector for Cas9 nuclease
-
Expression vector for FUT8-specific single-guide RNA (sgRNA)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Cell culture medium and supplements
-
Puromycin (B1679871) or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site in the FUT8 gene
-
Sanger sequencing service
-
FITC-conjugated Lens culinaris agglutinin (LCA) lectin
-
Flow cytometer
Procedure:
-
sgRNA Design and Vector Construction:
-
Design sgRNAs targeting an early exon of the FUT8 gene to ensure a frameshift mutation and functional knockout. Utilize online design tools to minimize off-target effects.
-
Clone the designed sgRNA sequence into a suitable expression vector that also contains a selection marker (e.g., puromycin resistance).
-
-
Transfection:
-
Co-transfect the host CHO cells with the Cas9 expression vector and the sgRNA expression vector using an optimized transfection protocol.[4]
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain selection until a stable population of resistant cells is established.
-
-
Single-Cell Cloning:
-
Perform limiting dilution or use a fluorescence-activated cell sorter (FACS) to isolate single cells into individual wells of 96-well plates.
-
Expand the single-cell clones until sufficient cell numbers are available for analysis.
-
-
Genomic Validation:
-
Extract genomic DNA from each expanded clone.
-
PCR amplify the region of the FUT8 gene targeted by the sgRNA.
-
Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
-
Phenotypic Validation (LCA Staining):
-
Functional Validation (Antibody Production and ADCC Assay):
-
Transfect the validated FUT8 knockout clones with an expression vector for a therapeutic antibody of interest.
-
Purify the secreted antibody and confirm the absence of fucose using mass spectrometry.[5][6]
-
Perform an ADCC assay to compare the activity of the afucosylated antibody with that of the fucosylated antibody produced by wild-type cells.
-
This compound Chemical Inhibition
Principle
This compound is a small molecule inhibitor that targets the FUT8 enzyme. Recent studies have identified compounds that can selectively inhibit FUT8. This inhibition is transient and dependent on the continuous presence of the inhibitor in the cell culture medium.
Experimental Workflow
The workflow for using a chemical inhibitor is more straightforward than genetic knockout.
Detailed Protocol: Inhibition of FUT8 in CHO Cells using this compound
This protocol is a general guideline, as specific concentrations and incubation times for newly developed inhibitors like this compound may require optimization.
Materials:
-
Antibody-producing CHO cell line
-
This compound inhibitor (or a similar FUT8 inhibitor)
-
Cell culture medium and supplements
-
Mass spectrometer for glycan analysis
-
Reagents and cells for ADCC assay
Procedure:
-
Cell Seeding:
-
Seed the antibody-producing CHO cells at a density that allows for logarithmic growth during the experiment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound inhibitor to the cell culture medium at a range of concentrations to determine the optimal dose for maximal fucosylation inhibition with minimal cytotoxicity. A typical starting range could be from nanomolar to low micromolar concentrations.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor dose.
-
-
Incubation:
-
Incubate the cells in the presence of the inhibitor for a sufficient duration to allow for antibody production and for the inhibitor to exert its effect. This may range from 24 to 72 hours or longer, depending on the cell line and production kinetics.
-
-
Antibody Purification and Fucosylation Analysis:
-
Functional Validation (ADCC Assay):
-
Perform an ADCC assay to compare the cytotoxic activity of the antibody produced in the presence of the inhibitor with the antibody from the vehicle-treated control group.
-
Data Presentation: Quantitative Comparison
| Parameter | CRISPR-Cas9 FUT8 Knockout | This compound Inhibition |
| Fucosylation Level | Complete or near-complete removal (>98% afucosylation)[7] | Dose-dependent reduction; complete inhibition may not be achievable |
| ADCC Enhancement | 10- to 100-fold increase[1][8] | Dependent on the degree of fucosylation reduction |
| Effect Duration | Permanent and stable | Transient; requires continuous presence of the inhibitor |
| Cell Line Development Time | Weeks to months | Not applicable (used with existing cell lines) |
| Flexibility | Cell line-specific | Can be applied to any antibody-producing cell line |
| Off-Target Effects | Potential for off-target gene editing by CRISPR-Cas9[9] | Potential for off-target inhibition of other enzymes by the small molecule |
Signaling Pathways Affected by FUT8 Inhibition
FUT8-mediated core fucosylation plays a role in various signaling pathways by modifying the glycosylation of key receptors and adhesion molecules.[8][10] Both CRISPR-Cas9 knockout and chemical inhibition of FUT8 can impact these pathways.
Inhibition of FUT8 can lead to:
-
Reduced EGFR Signaling: Decreased core fucosylation of the Epidermal Growth Factor Receptor (EGFR) can impair its dimerization and downstream signaling through the ERK/MAPK and PI3K/Akt pathways, potentially inhibiting cell proliferation.[8]
-
Altered TGF-β Signaling: Core fucosylation of the TGF-β receptor is important for its function. Loss of fucosylation can modulate TGF-β-mediated signaling, which is involved in cell growth, differentiation, and apoptosis.
-
Impaired Integrin Function: Integrins, which are crucial for cell adhesion and migration, are also subject to core fucosylation. Altering their glycosylation can affect cell-matrix interactions.
-
Changes in Cell Adhesion: E-cadherin, a key component of cell-cell adhesion junctions, is a substrate for FUT8. Changes in its fucosylation can impact cell adhesion and the epithelial-mesenchymal transition (EMT).[11]
Discussion and Conclusion
CRISPR-Cas9 FUT8 knockout offers a permanent and complete solution for producing afucosylated antibodies. The resulting cell lines stably produce antibodies with a consistent and high level of ADCC enhancement.[1] However, the initial development of these cell lines is time-consuming and requires expertise in gene editing and single-cell cloning. Furthermore, the potential for off-target effects of CRISPR-Cas9, although it can be minimized with careful sgRNA design, remains a consideration.[9]
This compound inhibition provides a rapid and flexible method to reduce antibody fucosylation. It can be applied to existing antibody-producing cell lines without the need for genetic modification. This approach is particularly useful for research and early-stage development to quickly assess the impact of afucosylation on a specific antibody. However, the inhibition is transient and may not be complete, leading to a heterogeneous population of fucosylated and afucosylated antibodies. The long-term effects of the inhibitor on cell health and the potential for off-target inhibition of other cellular enzymes need to be carefully evaluated.
The choice between these two methods will depend on the specific application. For the large-scale, stable production of a therapeutic antibody with consistently high ADCC activity, generating a FUT8 knockout cell line is the preferred approach. For rapid screening, research purposes, or when genetic modification is not feasible, chemical inhibition with a molecule like this compound offers a valuable alternative.
Mandatory Visualizations Summary
Diagram 1: CRISPR-Cas9 FUT8 Knockout Workflow
-
Description: A flowchart illustrating the key phases and steps involved in creating a stable FUT8 knockout cell line using CRISPR-Cas9 technology.
-
DOT Script: Provided in section 1.2.
Diagram 2: this compound Inhibition Workflow
-
Description: A simplified workflow demonstrating the process of using a chemical inhibitor to reduce antibody fucosylation in cell culture.
-
DOT Script: Provided in section 2.2.
Diagram 3: Signaling Pathways Modulated by FUT8
-
Description: A diagram showing the central role of FUT8 in the core fucosylation of key cellular receptors and adhesion molecules and the subsequent impact on downstream signaling pathways.
-
DOT Script: Provided in section 4.
References
- 1. Establishment of FUT8 knockout Chinese hamster ovary cells: an ideal host cell line for producing completely defucosylated antibodies with enhanced antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the CRISPR/Cas9 Gene Editing Method for Modulating Antibody Fucosylation in CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jechobio.com [jechobio.com]
- 5. Rapid quantitation of monoclonal antibody N-glyco-occupancy and afucosylation using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Double knockdown of α1,6-fucosyltransferase (FUT8) and GDP-mannose 4,6-dehydratase (GMD) in antibody-producing cells: a new strategy for generating fully non-fucosylated therapeutic antibodies with enhanced ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.4. Antibody-Dependent Cellular Cytotoxicity (ADCC) in Cell Lines [bio-protocol.org]
- 10. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Antibody Glycosylation by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Investigating the Synergy of FUT8 Inhibition with Chemotherapy
Disclaimer: The compound "Fut8-IN-1" is used throughout this document as a placeholder for a potent and selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8). As of the date of this document, "this compound" is not a publicly cataloged or specifically identified agent. The protocols and data herein are based on the characteristics of recently developed selective FUT8 inhibitors, such as FDW028 and others, and are intended to serve as a representative guide for research purposes.
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, the attachment of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan.[1] This post-translational modification is critical for the function of numerous proteins involved in cell signaling, adhesion, and immune regulation.[2] Aberrant, often elevated, expression of FUT8 is a hallmark of various cancers, including lung, breast, liver, and colorectal cancers.[2] Increased FUT8 activity contributes to malignant phenotypes by enhancing the signaling of growth factor receptors like EGFR and TGF-βR, promoting epithelial-mesenchymal transition (EMT), and facilitating immune evasion through stabilization of immune checkpoint proteins like PD-L1.[2][3][4]
The critical role of FUT8 in tumor progression and metastasis makes it a compelling target for cancer therapy.[1] Inhibition of FUT8 can attenuate oncogenic signaling and may re-sensitize cancer cells to therapeutic interventions.[3] Combining a selective FUT8 inhibitor with conventional chemotherapy presents a rational and promising strategy. Chemotherapeutic agents induce cytotoxicity through mechanisms such as DNA damage and mitotic arrest, while FUT8 inhibition can dismantle the pro-survival signaling networks that contribute to drug resistance. For instance, core fucosylation of the copper transporter 1 (CTR1) has been implicated in resistance to cisplatin (B142131), suggesting that FUT8 inhibition could restore sensitivity to platinum-based therapies.[5]
These application notes provide a comprehensive guide for researchers to investigate the combination of a selective FUT8 inhibitor with standard chemotherapeutic agents. Detailed protocols for in vitro and in vivo studies are provided to assess the synergistic potential, efficacy, and mechanisms of action of this combination therapy approach.
Data Presentation
Quantitative data from preclinical studies are essential for evaluating the efficacy of a novel therapeutic strategy. The following tables provide examples of how to structure and present such data.
Table 1: In Vitro Efficacy of a Representative FUT8 Inhibitor (FDW028)
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| SW480 | Colorectal Cancer | 5.95 | 72 hours | [6] |
| HCT-8 | Colorectal Cancer | 23.78 | 72 hours | [6] |
Table 2: Reported IC50 Values of Common Chemotherapeutic Agents in Representative Cancer Cell Lines
| Chemotherapy Agent | Cell Line | Cancer Type | Reported IC50 Range (µM) | Assay Duration | Reference(s) |
| Cisplatin | A549 | Lung Cancer | 4.97 - 34.15 | 48 hours | [7] |
| Cisplatin | MCF-7 | Breast Cancer | 0.65 - 2.8 | 72 hours | [8] |
| Paclitaxel | A549 | Lung Cancer | ~0.005 - 0.01 | 48 hours | [9] |
| Paclitaxel | MCF-7 | Breast Cancer | ~0.0075 - 3.5 | 24-72 hours | [10][11] |
| Doxorubicin | A549 | Lung Cancer | > 20 (Resistant) | 24 hours | [12] |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.1 - 2.5 | 24-72 hours | [5][13] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and specific assay protocol.[14]
Table 3: Template for Combination Therapy Synergy Analysis
| Treatment Combination (Drug A + Drug B) | Cell Line | Combination Index (CI) at ED50* | Interpretation |
| This compound + Cisplatin | A549 | Experimental Value | Synergy/Additive/Antagonism |
| This compound + Cisplatin | MCF-7 | Experimental Value | Synergy/Additive/Antagonism |
| This compound + Paclitaxel | A549 | Experimental Value | Synergy/Additive/Antagonism |
| This compound + Paclitaxel | MCF-7 | Experimental Value | Synergy/Additive/Antagonism |
| This compound + Doxorubicin | MCF-7 | Experimental Value | Synergy/Additive/Antagonism |
*CI values are calculated using software such as CompuSyn or the SynergyFinder web application.[15] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Combination Studies
These protocols are designed to assess the efficacy and mechanism of combining a FUT8 inhibitor with chemotherapy in cultured cancer cells.
This assay determines the effect of the combination treatment on cell proliferation and viability.[16]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel, Doxorubicin; stock solutions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[17]
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
To determine individual IC50 values, treat cells with increasing concentrations of each drug alone.
-
For combination studies, treat cells with a fixed ratio of this compound and the chemotherapeutic agent or use a matrix of varying concentrations of both drugs.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.[17]
-
Formazan Formation: Incubate for 4 hours at 37°C.[17]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting.[17]
-
Absorbance Reading: Incubate for another 4 hours at 37°C, protected from light, and then read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50 values using non-linear regression. For combination data, calculate the Combination Index (CI) using appropriate software to determine synergy.[15]
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis.[18]
Materials:
-
Treated cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Collection: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.[19]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[1]
This protocol is for examining changes in protein expression and phosphorylation in key signaling pathways affected by FUT8 and chemotherapy.[3]
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.[3]
-
Electrotransfer: Transfer the separated proteins to a membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle shaking.[20] Wash three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[20]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control like β-actin.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of the combination therapy in an animal model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Cancer cells (e.g., A549, MCF-7) mixed with Matrigel
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in 100 µL of PBS/Matrigel mixture into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
Dosing: Administer drugs according to a predetermined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for chemotherapy).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. Monitor animal body weight and general health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
-
Statistical Analysis: Compare tumor growth rates and final tumor weights between groups using appropriate statistical tests (e.g., ANOVA).
Visualizations
Signaling Pathway Diagram
Caption: FUT8-mediated signaling and points of therapeutic intervention.
Experimental Workflow Diagrams
Caption: Workflow for in vitro combination therapy studies.
Caption: Workflow for in vivo xenograft combination studies.
Logical Relationship Diagram
Caption: Rationale for combining FUT8 inhibitors with chemotherapy.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. How to predict effective drug combinations – moving beyond synergy scores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Studying Immune Cell Function with Fut8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core fucosylation, the addition of a fucose sugar to the core N-glycan of glycoproteins, is a critical post-translational modification that modulates the function of numerous proteins involved in the immune system. This process is catalyzed by a single enzyme, α-(1,6)-fucosyltransferase (Fut8).[1][2][3][4] The inhibition of Fut8 offers a powerful tool to investigate the role of core fucosylation in immune cell signaling, activation, and effector functions. Fut8-IN-1 is a potent and selective small molecule inhibitor of Fut8, enabling researchers to probe the functional consequences of ablating core fucosylation in a controlled and reversible manner.
These application notes provide a comprehensive overview of the use of this compound in studying immune cell function, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound acts by specifically inhibiting the enzymatic activity of Fut8, preventing the transfer of fucose from a GDP-fucose donor to the innermost N-acetylglucosamine (GlcNAc) of N-glycans on nascent proteins within the Golgi apparatus.[4][5] This leads to the production of afucosylated glycoproteins. Many key immune receptors and signaling molecules are N-glycosylated and their function is dependent on core fucosylation.[3][4][6] By inhibiting Fut8, this compound can modulate the activity of these proteins and, consequently, alter immune cell behavior.
The core fucosylation of the T-cell receptor (TCR) is essential for T-cell signaling.[7] Inhibition of Fut8 has been shown to attenuate T-cell activation.[7] Furthermore, the absence of core fucose on the Fc region of IgG antibodies dramatically enhances their binding to FcγRIIIa on natural killer (NK) cells, leading to a significant increase in antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for eliminating target cells.[1][8][9] Additionally, core fucosylation plays a role in stabilizing immune checkpoint proteins like PD-1; its inhibition can lead to decreased PD-1 expression and enhanced anti-tumor T-cell activity.[10][11][12][13]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Fut8 inhibition or knockout, providing an indication of the magnitude of effects that can be expected when using this compound.
Table 1: Effect of Fut8 Inhibition/Deficiency on T-Cell Activation
| Parameter | Cell Type | Condition | Observed Effect | Reference |
| CD4+ T-cell activation (CD69+) | Murine OT-II CD4+ T cells | Fut8 knockout | 3.5-fold decrease in activation | [7] |
| ZAP-70 Phosphorylation | Murine OT-II CD4+ T cells | Fut8 knockout | Significantly reduced | [7] |
| T-cell Proliferation | Murine OT-II CD4+ T cells | Fut8 knockout | Decreased proliferation | [7] |
| Cytokine Production (IL-2, IFN-γ) | T cells | Fut8 knockout or treatment with GDP-fucose analogue | Increased production | [11] |
Table 2: Properties of a Representative Fut8 Inhibitor
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 49 nM | Not specified | [5][14][15][16][17] |
| Cellular Activity | Inhibition of core fucosylation and subsequent signaling | Cell-based assays | [5][14][15][16][17] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on immune cell function.
Protocol 1: Assessment of Core Fucosylation Inhibition in Immune Cells by Flow Cytometry
This protocol details how to confirm the inhibitory activity of this compound by measuring the level of core fucosylation on the cell surface.
Materials:
-
Immune cells of interest (e.g., T cells, B cells, NK cells)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Lectin from Pholiota squarrosa (PhoSL), conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488) - specific for core fucose.
-
Lectin from Aleuria aurantia (B1595364) (AAL), conjugated to a fluorophore - recognizes a broader range of fucose linkages.
-
Lectin from Ulex europaeus agglutinin I (UEA-I), conjugated to a fluorophore - specific for α-1,2-fucose.
-
Flow cytometer
Procedure:
-
Seed immune cells in a multi-well plate at an appropriate density in complete culture medium.
-
Treat cells with a range of concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control. A titration is recommended to determine the optimal concentration.
-
Incubate the cells for a sufficient period to allow for protein turnover and the expression of newly synthesized, afucosylated glycoproteins (typically 48-72 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Aliquot the cell suspension into separate tubes for staining with each lectin.
-
Add the fluorophore-conjugated lectins (PhoSL, AAL, and UEA-I) to their respective tubes at the manufacturer's recommended concentration.
-
Incubate the cells with the lectins for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound lectin.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer. A decrease in the mean fluorescence intensity of PhoSL staining in this compound-treated cells compared to the vehicle control indicates successful inhibition of core fucosylation. AAL staining may also be reduced, while UEA-I staining should remain unchanged, serving as a specificity control.
Protocol 2: T-Cell Activation Assay
This protocol describes how to assess the impact of this compound on T-cell activation.
Materials:
-
Primary T cells or a T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium
-
This compound
-
Vehicle control
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, or antigen-presenting cells loaded with a specific peptide)
-
FACS buffer
-
Fluorophore-conjugated antibodies against T-cell activation markers (e.g., anti-CD69, anti-CD25)
-
Flow cytometer
Procedure:
-
Pre-treat T cells with this compound or vehicle control for 48-72 hours as described in Protocol 1.
-
After the pre-treatment period, stimulate the T cells with your chosen activation stimulus for the appropriate time (e.g., 6-24 hours for CD69 expression).
-
Harvest the cells and wash them with cold PBS.
-
Stain the cells with fluorophore-conjugated antibodies against activation markers (e.g., anti-CD69, anti-CD25) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Analyze the expression of activation markers by flow cytometry. A decrease in the percentage of CD69+ or CD25+ cells in the this compound-treated group compared to the control group indicates an attenuation of T-cell activation.
Protocol 3: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol outlines how to determine if this compound treatment of effector cells (e.g., NK cells) enhances their ADCC activity.
Materials:
-
Effector cells (e.g., primary NK cells or an NK cell line like NK-92)
-
Target cells that express a specific surface antigen (e.g., a tumor cell line)
-
A therapeutic antibody that targets the antigen on the target cells
-
Complete culture medium for both effector and target cells
-
This compound
-
Vehicle control
-
A method to measure cell lysis (e.g., Calcein-AM release assay, LDH release assay, or a flow cytometry-based killing assay)
Procedure:
-
Pre-treat the effector cells with this compound or vehicle control for 48-72 hours.
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) or another marker for viability.
-
Co-culture the pre-treated effector cells and labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add the therapeutic antibody at a fixed, optimal concentration to the co-culture. Include controls with no antibody.
-
Incubate the co-culture for a standard duration (e.g., 4 hours).
-
Measure the amount of target cell lysis using your chosen method. For a Calcein-AM release assay, measure the fluorescence in the supernatant.
-
Calculate the percentage of specific lysis for each condition. An increase in specific lysis in the this compound-treated group compared to the control group indicates enhanced ADCC.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of this compound in studying immune cell function.
Caption: Mechanism of this compound action in the Golgi apparatus.
Caption: Impact of Fut8 inhibition on TCR signaling.
Caption: Experimental workflow for assessing enhanced ADCC.
References
- 1. Roles of core fucosylation modification in immune system and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties | ARAID [araid.es]
- 6. Frontiers | Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity [frontiersin.org]
- 7. Core Fucosylation of the T Cell Receptor Is Required for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. primo.csu.edu.au [primo.csu.edu.au]
- 17. researchgate.net [researchgate.net]
Protocol for Assessing Cell Migration with FUT8 Inhibition
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
FUT8-mediated core fucosylation is essential for the function of key proteins involved in cell migration, including:
-
Integrins: Core fucosylation of integrins, such as α3β1, is crucial for their signaling and subsequent cell migration.[4]
-
Epidermal Growth Factor Receptor (EGFR): Core fucosylation of EGFR potentiates its signaling, promoting cell proliferation and migration.[2]
-
Transforming Growth Factor-β (TGF-β) Receptor: FUT8-mediated core fucosylation of the TGF-β receptor enhances its signaling, which is implicated in the epithelial-mesenchymal transition (EMT) and metastasis.[4]
Inhibition of FUT8 leads to the production of afucosylated glycoproteins, impairing the function of these receptors and their downstream signaling pathways, such as the FAK/integrin and MAPK pathways, ultimately reducing cell migration and invasion.[2][3]
Experimental Protocols
Note on Fut8-IN-1: Extensive searches of scientific literature and chemical databases did not yield specific information on a compound named "this compound". The following protocols are based on general methods for assessing cell migration following FUT8 inhibition using genetic approaches (siRNA/shRNA) or other small molecule inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration for any specific FUT8 inhibitor. A recently identified FUT8 inhibitor showed an in-vitro IC50 of approximately 10 µM in cell-based assays.[5]
Cell Culture and Treatment with FUT8 Inhibitor
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SW480, HepG2)[1][6]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FUT8 Inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
For inhibitor studies, seed cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates) and allow them to adhere overnight.
-
Prepare a series of dilutions of the FUT8 inhibitor in complete culture medium. A typical starting range for a new inhibitor could be from 10 nM to 100 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the FUT8 inhibitor or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for the inhibition of FUT8 and the turnover of fucosylated proteins. The optimal incubation time should be determined empirically.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Cells treated with FUT8 inhibitor or vehicle control in 6-well plates
-
Sterile 200 µL pipette tip or a wound healing assay insert
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates and treat with the FUT8 inhibitor as described above.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the FUT8 inhibitor or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.[3]
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The rate of migration can be calculated by measuring the change in the wound area over time.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates[1]
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)[1]
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Treat cells with the FUT8 inhibitor or vehicle control as described previously.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[1]
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.[1]
-
Incubate the plate for an appropriate time (e.g., 24-48 hours) to allow for cell migration.[1]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
Data Presentation
Table 1: Effect of FUT8 Knockdown on Cell Migration in Colorectal Cancer Cells (SW480)
| Treatment | Migration (% of Control) | Reference |
| Control (shRNA non-targeting) | 100% | [1] |
| FUT8 shRNA Clone 1 | ~60% | [1] |
| FUT8 shRNA Clone 2 | ~55% | [1] |
Table 2: Effect of FUT8 Knockdown on Cell Invasion in Hepatocellular Carcinoma Cells
| Cell Line | Treatment | Relative Invasion (% of Control) | Reference |
| SMMC-7721 | Control (shRNA non-targeting) | 100% | [6] |
| SMMC-7721 | shFUT8 | ~40% | [6] |
| Huh7 | Control (shRNA non-targeting) | 100% | [6] |
| Huh7 | shFUT8 | ~50% | [6] |
| HepG2 | Control (shRNA non-targeting) | 100% | [6] |
| HepG2 | shFUT8 | ~60% | [6] |
Table 3: Effect of FUT8 Deficiency on Migration and Invasion of Breast Cancer Cells (MCF-7)
| Assay | Condition | Result | Reference |
| Wound Healing | FUT8 Deficient | Significant reduction in wound closure rate compared to control | [3] |
| Transwell Migration | FUT8 Deficient | Significantly fewer migrated cells compared to control | [3] |
| Transwell Invasion | FUT8 Deficient | Significantly fewer invaded cells compared to control | [3] |
Mandatory Visualization
References
- 1. Inhibition of α(1,6)fucosyltransferase: Effects on Cell Proliferation, Migration, and Adhesion in an SW480/SW620 Syngeneic Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fucosyltransferase 8 deficiency suppresses breast cancer cell migration by interference of the FAK/integrin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative glycoproteomics analysis identifies novel FUT8 targets and signaling networks critical for breast cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Long-Term Effects of Fut8-IN-1 on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, the process of adding a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of N-glycans on glycoproteins.[1] This post-translational modification is critical for the proper function of numerous proteins involved in cell signaling, adhesion, and immune responses.[1][2] Aberrant FUT8 activity and the resulting changes in core fucosylation are implicated in various pathologies, most notably in cancer, where it can influence tumor progression, metastasis, and immune evasion.[1][2][3]
Fut8-IN-1 is a selective, cell-permeable inhibitor of FUT8. It acts by covalently binding to the enzyme, thereby preventing core fucosylation of its substrate proteins.[4] Initial studies have demonstrated that inhibition of FUT8 can suppress core fucose expression and subsequently modulate key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and T-cell activation.[4] While short-term effects are being characterized, the long-term consequences of sustained FUT8 inhibition in cell lines are a critical area of investigation for therapeutic development.
These application notes provide a framework for studying the long-term effects of this compound on cell lines. We present protocols for maintaining cell cultures under prolonged inhibitor exposure and for assessing the cumulative impact on cell health, signaling pathways, and functional phenotypes. The provided methodologies and expected outcomes are intended to guide researchers in designing and executing comprehensive long-term studies.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from long-term treatment with this compound. These are projected effects based on the known roles of FUT8 and the consequences of sustained alterations in the implicated signaling pathways. Researchers should generate cell line-specific data using the protocols provided below.
Table 1: Projected Long-Term Effects of this compound on Cell Proliferation and Viability
| Cell Line | Treatment Duration | This compound Conc. (µM) | Expected Change in IC50 | Expected Change in Growth Rate |
| A549 (NSCLC) | 4-6 weeks | 1-10 | Potential increase due to adaptive resistance | Initial decrease, may recover partially |
| Jurkat (T-cell) | 4-6 weeks | 1-10 | Stable or slight decrease | Sustained decrease |
| PC-3 (Prostate) | 4-6 weeks | 1-10 | Potential increase | Initial decrease, potential for resistance |
| MDA-MB-231 (Breast) | 4-6 weeks | 1-10 | Stable | Sustained decrease |
Table 2: Projected Long-Term Effects of this compound on Key Signaling Pathways
| Pathway | Protein Marker | Time Point | Expected Long-Term Change in Activity (Fold Change vs. Control) |
| EGFR Signaling | p-EGFR (Y1068) | 6 weeks | Sustained decrease (>0.5-fold) |
| PI3K/Akt Signaling | p-Akt (S473) | 6 weeks | Initial decrease, potential for reactivation due to feedback loops |
| Wnt/β-catenin Signaling | Active β-catenin | 6 weeks | Cell line dependent; potential decrease in cancers where FUT8 is upstream |
| T-Cell Receptor Signaling | p-ZAP70 (Y319) | 6 weeks | Sustained decrease in relevant T-cell lines |
Experimental Protocols
Protocol 1: Long-Term Cell Culture with this compound
Objective: To maintain cell cultures under continuous exposure to this compound to study its long-term effects.
Materials:
-
Cell line of interest (e.g., A549, PC-3, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting solution (e.g., Trypan Blue)
-
Standard cell culture plates and flasks
Procedure:
-
Cell Seeding: Seed cells at a low density to allow for extended growth periods between passages.
-
Inhibitor Treatment: On day 1, add this compound to the culture medium at the desired final concentrations. Include a vehicle-only control.
-
Culture Maintenance: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Medium Change and Inhibitor Replenishment: Change the medium every 2-3 days, replenishing with fresh medium containing the appropriate concentration of this compound or vehicle. This is critical due to the potential for inhibitor degradation.
-
Passaging: When cells reach 70-80% confluency, passage them as follows:
-
Wash adherent cells with PBS and detach with Trypsin-EDTA. For suspension cells, directly collect by centrifugation.
-
Resuspend the cells in fresh, inhibitor-containing medium.
-
Count viable cells and re-seed new flasks at a consistent low density.
-
-
Long-Term Culture: Continue this cycle for the desired duration (e.g., 4, 6, 8 weeks), collecting cell pellets for analysis at predetermined time points.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To assess the long-term impact of this compound on the activation state of key signaling proteins.
Materials:
-
Cell pellets from long-term culture (Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-active-β-catenin, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply chemiluminescent substrate.
-
-
Data Analysis: Image the blot and perform densitometry analysis. Normalize the phosphorylated/active protein signal to the total protein and/or a loading control.
Protocol 3: Wnt/β-catenin Reporter Assay
Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway after long-term this compound treatment.
Materials:
-
Cells from long-term culture (Protocol 1)
-
TOPflash/FOPflash reporter plasmids (or equivalent TCF/LEF reporter system)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Seed cells from long-term cultures into 96-well plates. Co-transfect with TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated sites, negative control) and a Renilla luciferase control plasmid.
-
Continued Treatment: After transfection, replace the medium with fresh medium containing this compound or vehicle.
-
Lysis and Measurement: After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in TOPflash activity relative to the FOPflash control for both treated and untreated cells.
Protocol 4: T-Cell Activation Assay
Objective: To evaluate the effect of long-term this compound treatment on T-cell activation.
Materials:
-
Jurkat cells (or primary T-cells) from long-term culture (Protocol 1)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or beads)
-
Flow cytometry antibodies (e.g., anti-CD69, anti-CD25)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Plate cells from long-term cultures in a 96-well plate. Add anti-CD3/CD28 stimulation reagents.
-
Incubation: Incubate for 24-48 hours.
-
Staining: Harvest the cells, wash with FACS buffer, and stain with fluorescently labeled antibodies against activation markers (CD69, CD25) for 30 minutes on ice.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD69+ and CD25+ cells in the this compound treated and control populations.
Visualizations
Caption: FUT8-dependent signaling pathways affected by this compound.
Caption: Experimental workflow for long-term this compound studies.
Caption: Logical flow of this compound's long-term cellular impact.
References
Application Notes and Protocols: Use of Fut8-IN-1 in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, a critical post-translational modification of N-glycans.[1] This process plays a significant role in various cellular functions, including cell signaling, adhesion, and differentiation. Aberrant FUT8 activity has been implicated in several diseases, most notably in cancer, where it can influence tumor progression, metastasis, and immune evasion.[2] Consequently, FUT8 has emerged as a promising therapeutic target.
Fut8-IN-1 is a selective, cell-permeable inhibitor of FUT8. This document provides detailed application notes and protocols for the use of this compound in three-dimensional (3D) organoid cultures, a powerful in vitro model system that more closely recapitulates the complex architecture and physiology of in vivo tissues. These guidelines will assist researchers in investigating the role of core fucosylation in organoid development, disease modeling, and drug discovery.
Mechanism of Action
This compound is a potent and selective inhibitor of FUT8. A similar class of inhibitors has been shown to act as a covalent inhibitor, binding to FUT8 in a GDP-dependent manner.[3] This binding is highly specific and leads to the suppression of core fucosylation on target glycoproteins. By inhibiting FUT8, this compound allows for the study of cellular processes that are regulated by core fucosylation, such as receptor tyrosine kinase signaling.
Data Presentation
Table 1: Properties of a Selective FUT8 Inhibitor
| Property | Value | Reference |
| Binding Affinity (KD) | 49 nM | [3] |
| Mechanism of Action | Covalent, GDP-dependent | [3] |
| Cellular Effects | Suppression of core fucosylation, Inhibition of EGFR signaling | [4] |
Signaling Pathways
Core fucosylation by FUT8 is known to modulate key signaling pathways involved in development and disease. Two of the most well-characterized pathways are the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) signaling pathways.
EGFR Signaling Pathway
Core fucosylation of the EGFR is crucial for its proper function. The absence of core fucose on EGFR impairs its ability to bind to its ligand, EGF, leading to reduced receptor dimerization and downstream signaling.[5][6] Inhibition of FUT8 with this compound is therefore expected to attenuate EGFR signaling, impacting cell proliferation and survival.
Caption: EGFR signaling pathway and the role of FUT8.
TGF-β Signaling Pathway
The TGF-β signaling pathway is also regulated by core fucosylation. FUT8-mediated fucosylation of TGF-β receptors can influence ligand binding and subsequent signal transduction, which plays a role in processes like epithelial-mesenchymal transition (EMT) and immune regulation.[4][7]
Caption: TGF-β signaling pathway and FUT8's influence.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in 3D organoid cultures. It is crucial to optimize these protocols for specific organoid types and experimental goals.
Organoid Culture and this compound Treatment
This protocol outlines the basic steps for treating established 3D organoid cultures with this compound.
Materials:
-
Established 3D organoid cultures in extracellular matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound (or a similar selective FUT8 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
Culture Organoids: Culture organoids according to your established protocol until they reach the desired size and morphology for the experiment.
-
Prepare Treatment Medium: On the day of treatment, thaw the this compound stock solution. Prepare fresh organoid culture medium containing the desired final concentration of this compound. A typical starting concentration range is 1-10 µM. Also, prepare a vehicle control medium containing the same concentration of DMSO as the treatment medium.
-
Treatment: Carefully remove the existing medium from the organoid cultures. Gently add the pre-warmed treatment medium or vehicle control medium.
-
Incubation: Incubate the organoids for the desired treatment duration. This may range from 24 hours to several days, depending on the experimental endpoint. Medium should be changed every 2-3 days for longer treatments.
-
Wash and Harvest: After the treatment period, wash the organoids with PBS to remove any residual inhibitor. The organoids can then be harvested for downstream analysis.
Caption: General workflow for this compound treatment of organoids.
Analysis of Core Fucosylation
To confirm the inhibitory effect of this compound, it is essential to assess the level of core fucosylation in the treated organoids.
Materials:
-
Harvested organoids
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Lectin from Lens culinaris agglutinin (LCA) or Pholiota squarrosa lectin (PhoSL), conjugated to a detectable marker (e.g., biotin, fluorophore)
-
Streptavidin-HRP (if using biotinylated lectin)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against proteins of interest (e.g., EGFR)
Protocol:
-
Protein Extraction: Lyse the harvested organoids in a suitable lysis buffer and determine the protein concentration.
-
Lectin Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the conjugated lectin (e.g., biotinylated LCA).
-
If using a biotinylated lectin, follow with an incubation with streptavidin-HRP.
-
Detect the signal using an appropriate chemiluminescent substrate. A decrease in the lectin signal in this compound-treated samples indicates reduced core fucosylation.
-
-
Immunoprecipitation and Lectin Blotting:
-
Immunoprecipitate a specific glycoprotein (B1211001) of interest (e.g., EGFR) from the cell lysates.
-
Perform lectin blotting on the immunoprecipitated protein as described above to assess the fucosylation status of the specific protein.
-
Troubleshooting
-
Low Inhibitor Potency: If no effect is observed, consider increasing the concentration of this compound or the duration of the treatment. Ensure the inhibitor has not degraded by using a fresh stock.
-
Organoid Toxicity: If organoid death is observed, perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific organoid model.
-
Variability in Results: Organoid heterogeneity can lead to variable results. Ensure consistent organoid size and morphology at the start of the experiment and use a sufficient number of biological replicates.
Conclusion
This compound provides a valuable tool for investigating the functional role of core fucosylation in 3D organoid models. The protocols and information provided herein offer a starting point for researchers to explore the impact of FUT8 inhibition on organoid biology, with potential applications in disease modeling and the development of novel therapeutic strategies. As with any experimental system, optimization of the provided protocols for specific organoid types and research questions is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FUT8 Remodeling of EGFR Regulates Epidermal Keratinocyte Proliferation during Psoriasis Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fut8-IN-1 solubility and stability issues
Welcome to the technical support center for Fut8-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this FUT8 inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Fucosyltransferase 8 (FUT8). FUT8 is the sole enzyme responsible for core fucosylation, a type of N-glycosylation, which is a critical post-translational modification of proteins.[1] By inhibiting FUT8, this compound prevents the transfer of a fucose residue to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[2][3] This modulation of protein glycosylation can impact various cellular processes and signaling pathways. This compound has a reported KD (dissociation constant) of 49 nM and an IC50 of approximately 50 µM.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data for similar FUT8 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. For a similar compound, FDW028, the solubility in DMSO is ≥13.25 mg/mL with the aid of ultrasonication.[4] this compound is reported to be insoluble in ethanol (B145695) and water.[4] It is crucial to ensure the inhibitor is fully dissolved before use in experiments.
Q3: What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C.[4] Once dissolved in DMSO, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q4: How stable is this compound in aqueous solutions?
This compound has limited stability in aqueous solutions. A similar compound, referred to as compound 37, was found to be unstable in aqueous conditions, with a half-life of 1.1 hours in Phosphate-Buffered Saline (PBS).[5] This instability is a critical factor to consider when designing experiments, especially for cell-based assays requiring long incubation times. For such experiments, a more stable prodrug derivative might be necessary.[5]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Causes & Solutions:
-
Poor Solubility: The inhibitor may not be fully dissolved in your experimental medium.
-
Troubleshooting Steps:
-
Ensure your stock solution in DMSO is clear and free of precipitates. Gentle warming and vortexing can aid dissolution.
-
When diluting the DMSO stock into your aqueous experimental buffer, ensure rapid and thorough mixing to prevent precipitation.
-
Consider the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells.
-
If precipitation is observed upon dilution, try lowering the final concentration of this compound.
-
-
-
Degradation of the Inhibitor: Due to its instability in aqueous solutions, this compound may have degraded during your experiment.[5]
-
Troubleshooting Steps:
-
Minimize the pre-incubation time of the inhibitor in aqueous buffers before adding it to your cells or protein.
-
For long-term experiments, consider adding the inhibitor at multiple time points to replenish the active compound.
-
Whenever possible, prepare fresh dilutions of the inhibitor from the DMSO stock for each experiment.
-
-
-
Incorrect Concentration: The actual concentration of the active inhibitor might be lower than expected.
-
Troubleshooting Steps:
-
Verify the initial weighing of the compound and the volume of DMSO used to prepare the stock solution.
-
If possible, confirm the concentration of your stock solution using a suitable analytical method.
-
-
Issue 2: High Background or Off-Target Effects
Possible Causes & Solutions:
-
DMSO Toxicity: The concentration of DMSO in your final experimental setup might be too high, leading to cellular stress or other non-specific effects.
-
Troubleshooting Steps:
-
Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the treated samples.
-
Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
-
-
Inhibitor Precipitation: Precipitated inhibitor can cause light scattering in plate-based assays or have non-specific interactions with cells.
-
Troubleshooting Steps:
-
Visually inspect your wells for any signs of precipitation after adding the inhibitor.
-
Centrifuge plates or tubes before taking readings if precipitation is suspected.
-
-
Data Presentation
Table 1: Solubility of a FUT8 Inhibitor (FDW028)
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥13.25 mg/mL | With ultrasonication | [4] |
| Ethanol | Insoluble | - | [4] |
| Water | Insoluble | - | [4] |
Table 2: Stability of a FUT8 Inhibitor (Compound 37)
| Condition | Half-life | Notes | Reference |
| PBS Buffer | 1.1 hours | Highlights instability in aqueous solution | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C and protect from light.
Protocol 2: General Workflow for a Cell-Based Assay
Caption: A general experimental workflow for using this compound in cell-based assays.
Signaling Pathways and Logical Relationships
FUT8-mediated core fucosylation plays a role in several key signaling pathways implicated in cancer and other diseases.[6] Understanding these pathways is crucial for interpreting the effects of this compound.
Caption: Inhibition of FUT8 by this compound disrupts core fucosylation, affecting key signaling pathways.
References
- 1. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
Technical Support Center: Optimizing Fut8-IN-1 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fut8-IN-1, a potent inhibitor of α-1,6-fucosyltransferase (Fut8). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of fucosyltransferase 8 (FUT8).[1] FUT8 is the sole enzyme responsible for core fucosylation, which is the addition of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan.[2][3][4] This post-translational modification plays a critical role in various cellular processes, and its dysregulation is implicated in diseases such as cancer.[5][6][7] this compound exerts its inhibitory effect by binding to FUT8, thereby preventing the transfer of fucose to its substrates.
Q2: What is the reported potency of this compound?
This compound has a reported binding affinity (KD) of 49 nM and a half-maximal inhibitory concentration (IC50) of approximately 50 µM.[1] The significant difference between the KD and IC50 values may be attributed to various factors such as cell permeability, inhibitor stability, or the specific assay conditions used. It is crucial to experimentally determine the optimal working concentration for your specific cell type and experimental setup.
Q3: What is the recommended starting concentration range for this compound in a new experiment?
For a novel inhibitor with a wide range between its reported KD and IC50, it is advisable to start with a broad concentration range. A typical starting point would be from 100 nM to 100 µM.[8][9] This range should allow you to identify the potency of the compound in your specific cellular context.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound, for example, 10 mM in a suitable solvent like DMSO.[8] This stock solution should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[10][11] When preparing working solutions, ensure the final concentration of the solvent in your experimental medium is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced toxicity.[10] Always include a vehicle control (medium with the same amount of solvent but no inhibitor) in your experiments.
Q5: What are the potential off-target effects or toxicity of this compound?
At high concentrations, small molecule inhibitors can exhibit off-target effects and cytotoxicity.[10] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[10] Cell viability assays, such as MTT or trypan blue exclusion, should be conducted in parallel with your functional assays to assess any potential cytotoxic effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent inhibitor concentration due to precipitation. | Ensure complete solubilization of this compound in your stock solution. When diluting into aqueous media, vortex thoroughly and visually inspect for any precipitate. Consider using a solubility-enhancing agent if precipitation persists.[11] |
| Instability of the inhibitor in cell culture media. | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment.[12] | |
| No observable effect of this compound | Inhibitor concentration is too low. | Increase the concentration of this compound. Refer to the dose-response curve to select a more appropriate concentration. |
| The experimental endpoint is not sensitive to Fut8 inhibition. | Confirm that your chosen assay can detect changes in core fucosylation. Consider using a more direct method like lectin blotting with Lens culinaris agglutinin (LCA) or mass spectrometry-based glycan analysis.[13][14][15][16][17][18] | |
| The inhibitor is not cell-permeable in your cell type. | While not explicitly stated for this compound, cell permeability can be a factor for small molecule inhibitors. If direct inhibition of Fut8 is not observed in cell-based assays, consider using a cell-free enzymatic assay to confirm the inhibitor's activity. | |
| High levels of cell death | Inhibitor concentration is too high, leading to cytotoxicity. | Perform a dose-response curve for cell viability to determine the maximum non-toxic concentration of this compound for your cell line.[10] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control.[10] | |
| Dose-response curve is not sigmoidal | The concentration range is not broad enough. | Widen the range of concentrations tested, spanning several orders of magnitude.[8] |
| Complex biological response. | The cellular response to Fut8 inhibition may not follow a simple dose-response relationship. Analyze your data carefully and consider the underlying biology. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Cell Viability Assay
This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for your cell line.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
DMSO (or other suitable solvent)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[8]
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 200 µM to 200 nM).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared working concentrations of this compound to the respective wells.
-
Include wells with a vehicle control (medium with the same final concentration of DMSO).
-
Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve.
-
Determine the concentration range that shows minimal to no cytotoxicity. This will be your working concentration range for subsequent functional assays.
-
Protocol 2: Assessing Fut8 Inhibition by Lectin Blotting
This protocol uses Lens culinaris agglutinin (LCA), a lectin that specifically binds to core-fucosylated glycans, to assess the inhibitory effect of this compound.[18][19]
Materials:
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Cell lysates from cells treated with this compound and vehicle control
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated Lens culinaris agglutinin (LCA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
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Antibody against a loading control protein (e.g., β-actin or GAPDH)
Procedure:
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with biotinylated LCA (at a concentration recommended by the manufacturer) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Loading Control: Strip the membrane and probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: A decrease in the signal from the LCA blot in the this compound treated samples compared to the vehicle control indicates inhibition of core fucosylation.
Visualizations
Caption: Simplified signaling pathway illustrating the role of Fut8 and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. FUT8-合1 | this compound | FUT8抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aspariaglycomics.com [aspariaglycomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | A Matrix-Assisted Laser Desorption/Ionization—Mass Spectrometry Assay for the Relative Quantitation of Antennary Fucosylated N-Glycans in Human Plasma [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. glycomatrix.com [glycomatrix.com]
Technical Support Center: Troubleshooting Fut8-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fut8-IN-1, a small molecule inhibitor of Fucosyltransferase 8 (FUT8). The information is designed to help users identify and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent or no inhibition of FUT8 activity in my cell-based assay after treatment with this compound?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibitor Instability or Degradation | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. The effective concentration can vary between cell types. |
| Insufficient Incubation Time | Optimize the incubation time with this compound. A time-course experiment can help determine the minimum time required to observe a significant inhibitory effect. |
| High Cell Density | High cell density can lead to increased metabolism of the inhibitor or higher levels of the target enzyme, reducing the effective concentration of this compound. Ensure consistent and appropriate cell seeding densities across experiments. |
| Presence of Serum Proteins | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their bioavailability. Consider reducing the serum concentration during the inhibitor treatment period or using a serum-free medium if compatible with your cells. |
| Cell Line-Specific Differences | Different cell lines may have varying levels of FUT8 expression or different compensatory mechanisms. Confirm FUT8 expression in your cell line of choice via Western Blot or qPCR. |
Experimental Workflow for Optimizing this compound Treatment
Caption: Workflow for optimizing this compound concentration and incubation time.
Question 2: My Western blot results for downstream signaling proteins are inconsistent after this compound treatment. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variability in Cell Lysis and Protein Extraction | Ensure a consistent lysis protocol. Use fresh lysis buffer with appropriate protease and phosphatase inhibitors. Quantify protein concentration accurately before loading samples. |
| Antibody Quality and Specificity | Use a well-validated antibody for your target protein. Check the manufacturer's datasheet for recommended applications and dilutions. Run appropriate controls, such as lysates from cells with known target expression or knockdown. |
| Inconsistent Transfer Efficiency | Optimize the Western blot transfer conditions (voltage, time) for your specific protein of interest based on its molecular weight. Use a loading control (e.g., GAPDH, β-actin) to normalize for loading and transfer variations. |
| Timing of Analysis | The effect of FUT8 inhibition on downstream signaling pathways may be transient. Perform a time-course experiment to identify the optimal time point for observing changes in the phosphorylation or expression of your target protein. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions about this compound and its target, FUT8.
What is FUT8 and what is its function?
FUT8, or Fucosyltransferase 8, is the sole enzyme responsible for core fucosylation in mammals.[1][2] It catalyzes the transfer of a fucose sugar from a donor molecule (GDP-fucose) to the innermost N-acetylglucosamine (GlcNAc) residue of an N-linked glycan on a protein.[2][3] This modification, known as core fucosylation, plays a critical role in various cellular processes, including cell signaling, adhesion, and proliferation.[1][4]
Which signaling pathways are affected by FUT8 activity?
FUT8-mediated core fucosylation is known to modulate several key signaling pathways implicated in cancer and other diseases. These include:
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EGFR Signaling: Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is crucial for its proper function and downstream signaling.[3][4]
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TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) receptor requires core fucosylation for its activity, which is involved in cell growth, differentiation, and apoptosis.[3][4]
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Wnt/β-catenin Signaling: FUT8 expression can be regulated by the Wnt/β-catenin pathway, and in turn, FUT8 can influence the levels of β-catenin.[4]
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PI3K/Akt Signaling: Aberrant FUT8 expression has been shown to activate the PI3K/Akt/NF-κB signaling pathway, contributing to drug resistance in some cancers.[1][2]
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Integrin Signaling: FUT8 is involved in the integrin-mediated signaling pathway, which is important for cell adhesion and migration.[5]
FUT8-Modulated Signaling Pathways
Caption: FUT8 modulates key cell surface receptors and signaling pathways.
What are some common experimental applications of a FUT8 inhibitor like this compound?
A FUT8 inhibitor can be used in a variety of experimental settings to study the role of core fucosylation:
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Cancer Research: To investigate the role of core fucosylation in tumor growth, metastasis, and drug resistance.[6][7]
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Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Enhancement: To produce afucosylated antibodies with enhanced ADCC activity for therapeutic applications.[4][8]
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Glycobiology Studies: To understand the fundamental roles of core fucosylation in protein function and cellular processes.[8]
What are the recommended positive and negative controls for experiments with this compound?
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Positive Control: A cell line known to have high FUT8 expression and is sensitive to FUT8 inhibition. Alternatively, using a known, well-characterized FUT8 inhibitor alongside this compound can serve as a positive control.
-
Negative Control:
Experimental Protocols
Protocol 1: Western Blot Analysis of FUT8 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FUT8 (e.g., at a 1:1000 dilution) overnight at 4°C.[10][11][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Enzymatic Assay for FUT8 Activity
FUT8 activity can be measured using various methods, including HPLC-based assays or commercially available kits. A common approach involves the use of a fluorescently labeled acceptor substrate.[13]
-
Reaction Mixture: Prepare a reaction mixture containing cell lysate (as the source of FUT8), a fluorescently labeled N-glycan acceptor substrate, and the donor substrate GDP-fucose in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction, for example, by adding EDTA or by heat inactivation.
-
Analysis: Analyze the reaction product by HPLC with a fluorescence detector. The amount of fucosylated product is proportional to the FUT8 activity.[13]
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in different cell lines. Note: These are example values and should be experimentally determined for your specific system.
| Cell Line | Assay Type | Hypothetical IC50 (nM) |
| HEK293 | Cell-based | 50 |
| CHO-K1 | Cell-based | 75 |
| MCF-7 | Cell-based | 120 |
| COLO 205 | Enzymatic | 25 |
References
- 1. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUT8 - Wikipedia [en.wikipedia.org]
- 6. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUT8 Is a Critical Driver of Prostate Tumour Growth and Can Be Targeted Using Fucosylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fut8 Knockout Cell Line-CHO-K1 (CSC-RT2707) - Creative Biogene [creative-biogene.com]
- 9. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]
- 10. FUT8 antibody (66118-1-Ig) | Proteintech [ptglab.com]
- 11. FUT8 antibody (12560-1-AP) | Proteintech [ptglab.com]
- 12. FUT8 Polyclonal Antibody (PA5-88872) [thermofisher.com]
- 13. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Fut8-IN-1 cytotoxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fut8-IN-1, a potent inhibitor of α-1,6-fucosyltransferase (Fut8). The information provided is intended to help users identify and mitigate potential cytotoxicity and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to selectively target Fucosyltransferase 8 (Fut8), the sole enzyme responsible for core fucosylation of N-glycans in mammalian cells. By inhibiting Fut8, this compound prevents the transfer of fucose from a donor substrate (GDP-fucose) to the innermost N-acetylglucosamine (GlcNAc) of N-glycans on glycoproteins. This modification is critical for the function of numerous proteins involved in cell signaling, adhesion, and immune responses.
Q2: What are the expected downstream effects of Fut8 inhibition in cells?
A2: Inhibition of Fut8 leads to a global reduction in core fucosylation of cellular proteins. This can impact several key signaling pathways that are dependent on fucosylation for proper receptor function. For example, the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) receptor signaling pathways can be attenuated. Additionally, inhibition of Fut8 can enhance antibody-dependent cell-mediated cytotoxicity (ADCC) by preventing fucosylation of the Fc region of antibodies. In the context of immuno-oncology, inhibiting Fut8 has been shown to decrease the stability of immune checkpoint proteins like PD-1, leading to their degradation and enhanced T-cell activity.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly cell-line dependent and must be determined empirically. It is crucial to perform a dose-response experiment to determine the effective concentration for Fut8 inhibition (e.g., by assessing the fucosylation status of a known Fut8 substrate) and a cytotoxicity assay to establish the non-toxic concentration range for your specific cell line. A typical starting range for in vitro experiments might be from 10 nM to 10 µM.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: this compound Cytotoxicity
This guide addresses common issues related to cytotoxicity that may be observed during experiments with this compound.
Issue 1: High levels of cell death observed after treatment with this compound.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The concentration of this compound may be too high for the specific cell line being used, leading to off-target effects or overwhelming cellular stress.
-
Solution: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or Annexin V/PI staining) to determine the IC50 for cytotoxicity. Select a working concentration that effectively inhibits Fut8 while maintaining high cell viability (ideally >90%). A concentration at or below the IC50 for Fut8 inhibition and well below the cytotoxic IC50 is recommended.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium.
-
Solution: Ensure the final concentration of the solvent is at a non-toxic level, typically below 0.1%. Always include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in all experiments to account for any solvent-related effects.
-
-
Possible Cause 3: Off-Target Effects. Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to toxicity.
-
Solution: If significant cytotoxicity is observed even at low concentrations, consider cross-referencing the chemical structure of this compound with databases of known off-target activities. If possible, use a structurally distinct Fut8 inhibitor as a control to confirm that the observed phenotype is due to Fut8 inhibition.
-
-
Possible Cause 4: Accumulation of Toxic Precursors. While not directly reported for Fut8 inhibition, blocking glycosylation pathways can sometimes lead to the accumulation of upstream precursors that may be cytotoxic.
-
Solution: Monitor for signs of cellular stress, such as changes in morphology or the activation of stress-related pathways. While technically challenging, analyzing the cellular metabolome for the accumulation of nucleotide sugars could provide insights.
-
Issue 2: Inconsistent results or loss of inhibitory effect in long-term experiments.
-
Possible Cause: Inhibitor Degradation. Over long-term culture, this compound may degrade, leading to a decrease in its effective concentration and potentially the formation of toxic byproducts.
-
Solution: Refresh the culture medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) to ensure a stable concentration of the active compound. The stability of the inhibitor in your specific culture conditions can be assessed by analytical methods if available.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cancer Cell Lines
| Cell Line | This compound Cytotoxicity IC50 (µM) |
| A549 (Lung Carcinoma) | 25.3 |
| MCF-7 (Breast Cancer) | 38.1 |
| HepG2 (Hepatocellular Carcinoma) | 19.8 |
| Jurkat (T-cell Leukemia) | > 50 |
Data are hypothetical and for illustrative purposes only. Users must determine the cytotoxicity profile in their specific experimental system.
Table 2: Hypothetical Effective Concentration (EC50) of this compound for Inhibition of Core Fucosylation
| Cell Line | This compound Fucosylation Inhibition EC50 (µM) |
| A549 | 0.5 |
| MCF-7 | 0.8 |
| HepG2 | 0.3 |
| Jurkat | 1.2 |
Data are hypothetical and for illustrative purposes only. The EC50 should be determined by measuring the reduction of core fucosylation on a target glycoprotein.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing Fut8 Inhibition by Western Blotting for a Fucosylated Glycoprotein
-
Cell Treatment: Treat cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for a sufficient duration to observe changes in protein glycosylation (e.g., 48-72 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Lectin Staining: Block the membrane and then probe with a lectin that specifically recognizes core fucose, such as Lens culinaris agglutinin (LCA) conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the signal using an appropriate chemiluminescent substrate. A decrease in the LCA signal indicates inhibition of core fucosylation.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound action on a generic signaling pathway.
Caption: Troubleshooting workflow for this compound induced cytotoxicity.
Off-target effects of Fut8-IN-1 and how to control for them
Welcome to the technical support center for Fut8-IN-1. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments with this compound, with a focus on identifying and controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to target Fucosyltransferase 8 (FUT8). FUT8 is the sole enzyme responsible for core fucosylation in mammals, a critical post-translational modification of N-glycans.[1][2][3] This modification plays a significant role in various cellular processes, including cell signaling, adhesion, and immune responses.[4][5] Dysregulation of FUT8 and core fucosylation is implicated in several diseases, particularly in cancer, where it can influence tumor progression and metastasis.[4][6][7] this compound is designed to inhibit the catalytic activity of FUT8, thereby reducing the core fucosylation of its substrate proteins.
Q2: I'm observing a phenotype in my cellular assay after treatment with this compound. How can I be sure it's an on-target effect?
A2: Attributing an observed phenotype to the inhibition of a specific target requires a multi-faceted validation approach. Here are the key recommended strategies:
-
Genetic Validation: The most rigorous method is to use a cell line where the FUT8 gene has been knocked out (KO) or its expression knocked down (KD) using techniques like CRISPR-Cas9 or siRNA.[3][8] If the phenotype observed with this compound treatment is absent in the FUT8 KO/KD cells, it strongly suggests the effect is on-target.
-
Use of an Inactive Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against FUT8. This control compound should not elicit the same phenotype in your experiments.
-
Rescue Experiments: In a FUT8 KO or KD cell line, re-introduce the FUT8 protein through transfection. If the addition of this compound can no longer produce the phenotype in these "rescued" cells, it further confirms the on-target activity.[9]
-
Target Engagement Assays: Directly confirm that this compound binds to FUT8 in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).[10][11][12][13][14]
Q3: What are the potential off-target effects of this compound and how can I test for them?
A3: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended target.[7][8] For any novel inhibitor like this compound, a systematic evaluation of off-targets is crucial for accurate data interpretation.
-
Kinase Profiling: Since many small molecule inhibitors can have off-target effects on kinases, it is advisable to screen this compound against a broad panel of kinases.[1][6][15][16][17][18][19] Commercial services are available for this purpose and can provide data on the IC50 values against hundreds of kinases.
-
Chemical Proteomics: This powerful technique can identify the direct and indirect binding partners of a compound within the cellular proteome.[20][21][22][23][24] Methods like affinity purification coupled with mass spectrometry (AP-MS) or photoaffinity labeling can provide an unbiased view of the inhibitor's interactome.
-
Phenotypic Screening in FUT8 Knockout Cells: If this compound continues to produce a biological effect in cells lacking FUT8, this is a strong indication of an off-target mechanism.
Q4: How can I confirm that this compound is inhibiting FUT8 activity in my cells?
A4: You can measure the functional consequence of FUT8 inhibition by assessing the levels of core fucosylation on cellular proteins.
-
Lectin-Based Flow Cytometry: Use a fluorescently labeled lectin that specifically binds to core fucose, such as Lens culinaris agglutinin (LCA) or Pholiota squarrosa lectin (PhoSL), to quantify changes in cell surface fucosylation.[3][25][26][27][28][29] A decrease in fluorescence intensity upon treatment with this compound would indicate successful inhibition of FUT8.
-
Lectin Blotting: Similar to a Western blot, total cell lysates can be separated by SDS-PAGE, transferred to a membrane, and probed with a biotinylated or enzyme-conjugated lectin (e.g., LCA) to visualize the overall change in core-fucosylated glycoproteins.[27]
-
Quantitative Glycoproteomics: For a more detailed and unbiased analysis, mass spectrometry-based glycoproteomics can identify and quantify specific fucosylated glycoproteins that are affected by the inhibitor.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable phenotype after this compound treatment. | 1. Insufficient inhibitor concentration or treatment time. 2. Low FUT8 expression or activity in the cell model. 3. The specific phenotype is not regulated by core fucosylation in your system. | 1. Perform a dose-response and time-course experiment. 2. Confirm FUT8 expression by Western blot or qPCR. 3. Verify FUT8 inhibition using a lectin-based assay. If inhibition is confirmed but no phenotype is observed, consider that core fucosylation may not be the primary regulator of your process of interest. |
| High cellular toxicity observed at effective concentrations. | 1. On-target toxicity due to the essential role of core fucosylation in the cell line. 2. Off-target toxicity. | 1. Compare the toxicity profile in wild-type vs. FUT8 knockout cells. If toxicity is similar, it may be an off-target effect. 2. Test for off-targets using kinase profiling or chemical proteomics. 3. Use the lowest effective concentration of this compound. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Instability of this compound in solution. 3. Inconsistent treatment protocols. | 1. Standardize cell culture procedures. 2. Prepare fresh stock solutions of the inhibitor and store them appropriately. 3. Ensure consistent inhibitor concentrations, incubation times, and cell densities. |
| Phenotype is observed in FUT8 knockout cells treated with this compound. | 1. The phenotype is caused by an off-target effect of the inhibitor. | 1. This is strong evidence for off-target activity. Use techniques like chemical proteomics to identify the responsible off-target(s). 2. Test a structurally distinct FUT8 inhibitor to see if it recapitulates the on-target phenotype without the off-target effect. |
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
This table presents hypothetical data from a kinase screen. A comprehensive screen would typically include hundreds of kinases. The "Selectivity Score" can be used to quantify the promiscuity of the inhibitor.[17][18][30]
| Kinase | IC50 (nM) | % Inhibition at 1 µM |
| FUT8 (On-Target) | 50 | 98% |
| Kinase A | > 10,000 | 5% |
| Kinase B | 1,200 | 60% |
| Kinase C | 8,500 | 15% |
| Kinase D | > 10,000 | < 2% |
| ... (and so on for a full panel) | ||
| Selectivity Score (S10) | Calculated as the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. |
Table 2: Example Cellular Activity of this compound and Controls
This table illustrates how to present data from cellular assays comparing the effects of this compound with essential controls.
| Cell Line | Treatment | Change in Core Fucosylation (Lectin Staining) | Phenotypic Readout (e.g., Cell Migration) |
| Wild-Type | Vehicle (DMSO) | Baseline | 100% |
| Wild-Type | This compound (1 µM) | - 85% | - 60% |
| Wild-Type | Inactive Analog (1 µM) | - 5% | - 2% |
| FUT8 KO | Vehicle (DMSO) | - 95% | - 65% |
| FUT8 KO | This compound (1 µM) | - 96% | - 68% |
| FUT8 KO + FUT8 Rescue | Vehicle (DMSO) | Baseline | 98% |
| FUT8 KO + FUT8 Rescue | This compound (1 µM) | - 82% | - 58% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to FUT8 in intact cells.[10][11][12][13][14]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated proteins.
-
Analysis: Carefully collect the supernatant. Quantify the amount of soluble FUT8 in each sample using Western blotting with a specific anti-FUT8 antibody. A ligand-bound protein will be more thermally stable and thus more of it will remain in the soluble fraction at higher temperatures.
Protocol 2: Lectin-Based Flow Cytometry for Fucosylation Analysis
Objective: To quantify the level of cell surface core fucosylation after treatment with this compound.[25][26][27][28][29]
Methodology:
-
Cell Treatment: Plate and treat cells with this compound or vehicle control for a sufficient duration to observe changes in protein glycosylation (typically 24-72 hours).
-
Cell Harvesting: Harvest the cells using a non-enzymatic cell dissociation buffer to preserve cell surface proteins. Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).
-
Lectin Staining: Resuspend the cells in FACS buffer containing a fluorescently conjugated lectin (e.g., FITC-LCA). Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. A decrease in the mean fluorescence intensity of the cell population treated with this compound compared to the vehicle control indicates a reduction in core fucosylation.
Visualizations
Caption: FUT8 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating on-target effects of this compound.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 5. GS/Fut8 Knockout Cell Line-CHO-K1-K1 (CSC-RT0097) - Creative Biogene [creative-biogene.com]
- 6. In Vitro Kinase Screening & Profiling - Creative BioMart [kinasebiotech.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Emodin inhibits colon cancer tumor growth by suppressing tumor cell glycolysis through inhibition of NAT10-mediated PGK1 ac4C modification [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. assayquant.com [assayquant.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] A quantitative analysis of kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 21. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. europeanreview.org [europeanreview.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. vectorlabs.com [vectorlabs.com]
- 26. researchgate.net [researchgate.net]
- 27. Lectin-based three-color flow cytometric approach for studying cell surface glycosylation changes that occur during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 29. abacusdx.com [abacusdx.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of Fut8-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the Fucosyltransferase 8 (FUT8) inhibitor, Fut8-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
A1: this compound is a small molecule inhibitor of Fucosyltransferase 8 (FUT8), an enzyme responsible for core fucosylation of N-glycans.[1][2] This modification plays a crucial role in various signaling pathways implicated in cancer progression, such as those involving EGFR, TGF-β, and E-cadherin.[3][4] Therefore, inhibiting FUT8 is a promising therapeutic strategy. However, like many small molecule inhibitors, this compound may exhibit poor physicochemical properties (e.g., low aqueous solubility) that can limit its absorption and overall bioavailability when administered in vivo. The need for a prodrug derivatization of a similar inhibitor to improve stability and cellular activity suggests that this compound itself may face these challenges.[5]
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
A2: The oral bioavailability of small molecule inhibitors like this compound is primarily influenced by:
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Poor Aqueous Solubility: Low solubility in gastrointestinal fluids can lead to inadequate dissolution, which is a prerequisite for absorption.[6][7]
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Low Intestinal Permeability: The inhibitor may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[8]
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First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, reducing the amount of active drug.[8]
-
Efflux by Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the inhibitor back into the gut lumen, limiting its absorption.[9]
Q3: What are the initial steps to diagnose the cause of poor bioavailability for this compound?
A3: A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound, including its aqueous solubility at different pH values, lipophilicity (LogP), and chemical stability. In vitro assays, such as Caco-2 permeability assays, can provide insights into its potential for intestinal absorption and whether it is a substrate for efflux transporters. These initial data points will help identify the most likely barriers to in vivo bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
Issue 1: Low and Variable Drug Exposure After Oral Administration
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization or nanocrystallization increases the surface area for dissolution.[10][11]
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility. Options include:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6][11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[6]
-
-
Vehicle Selection: For preclinical studies, use a vehicle that can solubilize or suspend the compound effectively. A tiered approach to vehicle selection is recommended, starting with simple aqueous solutions and progressing to co-solvent systems or lipid-based vehicles as needed.
-
Issue 2: High In Vitro Potency Does Not Translate to In Vivo Efficacy
-
Possible Cause: Low intestinal permeability, preventing the compound from reaching its systemic target.
-
Troubleshooting Steps:
-
Prodrug Approach: Synthesize a prodrug of this compound. A prodrug is an inactive derivative that is converted to the active form in vivo.[9][10] This can be achieved by masking polar groups to increase lipophilicity and enhance passive diffusion across the intestinal membrane.[8]
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Structural Modification: If feasible, perform medicinal chemistry efforts to modify the structure of this compound to improve its permeability. This could involve reducing the number of hydrogen bond donors and acceptors or optimizing its lipophilicity.[9]
-
Issue 3: Good Absorption but Low Systemic Exposure
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Possible Cause: Significant first-pass metabolism in the liver and/or gut wall.
-
Troubleshooting Steps:
-
Route of Administration Comparison: Conduct a pilot pharmacokinetic study comparing oral (PO) and intravenous (IV) administration. A significant difference in the Area Under the Curve (AUC) between the two routes will confirm the extent of the first-pass effect.
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Inhibit Metabolic Enzymes: In preclinical models, co-administration with an inhibitor of relevant cytochrome P450 (CYP) enzymes can help determine if this is a viable strategy. However, this approach has a high potential for drug-drug interactions in a clinical setting.[8]
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Prodrug or Structural Modification: Design a prodrug or modify the inhibitor's structure to block the metabolic "soft spots" susceptible to enzymatic degradation.[8]
-
Data Presentation
The following tables present hypothetical, yet realistic, data to illustrate how different formulation strategies could improve the pharmacokinetic profile of this compound in a mouse model.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| LogP | 4.5 | High lipophilicity, may lead to poor aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low, likely to be a major hurdle for oral absorption |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability |
| Efflux Ratio (Papp B→A / A→B) | > 3 | Suggests it is a substrate for efflux pumps like P-gp |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 | 2.0 | 250 | < 5% |
| Micronized Suspension | 150 | 1.5 | 900 | 15% |
| Solid Dispersion | 400 | 1.0 | 2400 | 40% |
| Prodrug in SEDDS | 800 | 1.0 | 4800 | 80% |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Mice
Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound formulation.
Materials:
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This compound formulation
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Vehicle control
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Male Balb/c mice (6-8 weeks old)[13]
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Oral gavage needles
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Intravenous injection equipment
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Blood collection tubes (e.g., EDTA-coated)[14]
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Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate mice for at least 7 days under standard laboratory conditions.[13]
-
Dosing Groups: Divide mice into two groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) for determining the reference AUC.
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg) of the this compound formulation.[15]
-
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[14]
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Administration:
-
For the IV group, administer the dose via tail vein injection.
-
For the PO group, administer the formulation using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16]
-
Plasma Preparation: Immediately place blood samples in EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Mandatory Visualizations
Signaling Pathways Involving FUT8
Caption: Signaling pathways modulated by FUT8-mediated core fucosylation and inhibited by this compound.
Experimental Workflow for Improving Bioavailability
Caption: Logical workflow for troubleshooting and improving the in vivo bioavailability of this compound.
References
- 1. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]
- 2. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Testing to Determine Cd Bioaccessibility and Bioavailability in Contaminated Rice in Relation to Mouse Chow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. dctd.cancer.gov [dctd.cancer.gov]
Fut8-IN-1 Treatment Technical Support Center
Welcome to the technical support center for Fut8-IN-1, a novel inhibitor of Fucosyltransferase 8 (FUT8). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding resistance to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor targeting Fucosyltransferase 8 (FUT8). FUT8 is the sole enzyme responsible for adding a fucose sugar to the N-glycan core of proteins, a process known as core fucosylation.[1][2][3][4] This post-translational modification is crucial for the proper function of many cell surface receptors involved in cancer progression, such as EGFR, TGF-β receptor, and integrins.[2][5][6] By inhibiting FUT8, this compound prevents core fucosylation, thereby altering the stability and signaling of these key receptors and ultimately aiming to reduce tumor growth, metastasis, and immune evasion.[7][8]
Q2: We are observing reduced efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Resistance to FUT8 inhibition can be a multifaceted issue. Potential mechanisms include:
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Upregulation of bypass signaling pathways: Cancer cells might compensate for the inhibition of FUT8-dependent signaling by upregulating alternative pathways that promote growth and survival. For instance, if this compound is impacting EGFR signaling, cells might activate other receptor tyrosine kinases.[9]
-
Alterations in the expression of FUT8 or its substrates: While less common for enzyme inhibitors, mutations in the FUT8 gene that prevent inhibitor binding could theoretically occur. More plausibly, cells might alter the expression levels of proteins that are critically dependent on core fucosylation for their pro-tumorigenic activity.
-
Changes in the tumor microenvironment: Cancer-associated fibroblasts (CAFs) in the tumor microenvironment can contribute to resistance.[8] Deregulated signaling in CAFs, potentially through FUT8-dependent mechanisms, can promote cancer cell survival and resistance to therapy.[8]
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Activation of the Wnt/β-catenin pathway: This pathway has been shown to promote the transcription of the FUT8 gene.[5][10] Constitutive activation of this pathway could lead to increased FUT8 expression, potentially requiring higher concentrations of this compound to achieve a therapeutic effect.
Q3: How can we investigate if bypass signaling pathways are activated in our resistant cells?
A3: To investigate the activation of bypass signaling pathways, we recommend performing a phosphoproteomic analysis or a targeted phospho-receptor tyrosine kinase (RTK) array. These experiments will allow you to compare the phosphorylation status of key signaling proteins between your sensitive and resistant cell lines. Western blotting for phosphorylated forms of key signaling molecules like AKT, ERK, and STAT3 can also provide valuable insights.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Decreased sensitivity to this compound in long-term cultures. | Development of acquired resistance through activation of bypass signaling pathways. | 1. Perform a phospho-RTK array to identify upregulated pathways. 2. Analyze the expression and phosphorylation status of key downstream signaling molecules (e.g., p-AKT, p-ERK) via Western blot. 3. Consider combination therapy with an inhibitor targeting the identified bypass pathway. |
| Variability in this compound efficacy across different cell lines. | Cell-line dependent differences in reliance on core fucosylation for key oncogenic pathways. | 1. Measure the basal expression level of FUT8 in your panel of cell lines. 2. Assess the core fucosylation status of key glycoproteins (e.g., EGFR, E-cadherin) using lectin blotting (with PhoSL lectin). 3. Correlate FUT8 expression and core fucosylation levels with sensitivity to this compound. |
| Unexpected phenotypic changes after this compound treatment (e.g., increased migration in some contexts). | Context-dependent role of FUT8 and core fucosylation. For example, in some colorectal cancer cell lines, FUT8 inhibition can promote an epithelial-to-mesenchymal transition (EMT)-like phenotype.[5] | 1. Characterize the expression of EMT markers (e.g., E-cadherin, Vimentin) via Western blot or immunofluorescence. 2. Evaluate changes in cell morphology and migratory/invasive potential using appropriate in vitro assays. |
| This compound shows in vitro efficacy but limited in vivo anti-tumor activity. | Poor pharmacokinetic properties of the compound or contribution of the tumor microenvironment to resistance. | 1. Perform pharmacokinetic studies to assess the bioavailability and stability of this compound in vivo. 2. Analyze the tumor microenvironment of xenograft models for the presence of cancer-associated fibroblasts (CAFs) and immune cell infiltration.[8] |
Experimental Protocols
Protocol 1: Assessment of Core Fucosylation by Lectin Blotting
This protocol allows for the detection of changes in total core fucosylation of cellular proteins.
-
Cell Lysis: Lyse this compound treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Lectin Staining:
-
Block the membrane with 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with biotinylated Pholiota squarrosa lectin (PhoSL), which specifically binds to core fucose, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with streptavidin-HRP for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal loading.
Protocol 2: Analysis of EGFR Signaling
This protocol is used to assess the impact of this compound on the EGFR signaling pathway.
-
Cell Treatment and Stimulation:
-
Treat cells with this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
Serum-starve the cells for 12-24 hours.
-
Stimulate the cells with epidermal growth factor (EGF) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification: Follow steps 1 and 2 from Protocol 1.
-
Western Blotting:
-
Perform SDS-PAGE and transfer as described in Protocol 1.
-
Probe separate membranes with antibodies against:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
-
Detection and Analysis: Detect the signals using ECL and quantify the band intensities to determine the ratio of phosphorylated to total protein.
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by FUT8 and a general workflow for investigating resistance.
Caption: FUT8-mediated core fucosylation of EGFR and its inhibition by this compound.
Caption: A logical workflow for investigating resistance to this compound treatment.
Caption: The Wnt/β-catenin signaling pathway leading to the transcription of FUT8.
References
- 1. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FUT8 - Wikipedia [en.wikipedia.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond antibody fucosylation: α-(1,6)-fucosyltransferase (Fut8) as a potential new therapeutic target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Fut8-IN-1 degradation and proper storage conditions
Welcome to the technical support center for Fut8-IN-1, a selective inhibitor of α‐1,6‐fucosyltransferase (FUT8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also identified as compound 37 in some literature) is a selective inhibitor of Fucosyltransferase 8 (FUT8), an enzyme responsible for core fucosylation of N-glycans.[1][2] It exhibits a high binding affinity for FUT8 with a dissociation constant (KD) of 49 nM.[1][2] The inhibitory action of this compound is unique as its binding to FUT8 occurs in the presence of Guanosine diphosphate (B83284) (GDP), a product of the enzymatic reaction catalyzed by FUT8.[1][2] Mechanistic studies indicate that this compound generates a highly reactive naphthoquinone methide derivative at the active site of FUT8, which then covalently modifies the enzyme.[1][2]
Q2: What are the known stability issues with this compound?
This compound is known to be unstable in aqueous solutions. Specifically, in a phosphate-buffered saline (PBS) solution, it has a short half-life of approximately 1.1 hours. This instability is a critical factor to consider during experimental design and execution. Due to this limited stability in aqueous environments, prolonged incubations in buffer systems should be approached with caution. For cell-based assays, a more stable prodrug derivative has been shown to be effective.[1][2]
Q3: How should I reconstitute and store this compound?
While specific supplier recommendations are the gold standard, general best practices for small molecule inhibitors should be followed. For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C. To prepare a stock solution, use a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695). After reconstitution, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C.
Q4: In which solvents is this compound soluble?
Specific quantitative solubility data for this compound is not widely published. However, based on its chemical structure, it is expected to be soluble in organic solvents like DMSO and ethanol. For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in your experiments.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | Degradation of this compound: The compound is unstable in aqueous buffers. | Prepare fresh working solutions of this compound for each experiment. Avoid prolonged storage of the inhibitor in aqueous solutions. For longer experiments, consider using a more stable prodrug derivative if available. |
| Incorrect concentration: The effective concentration in your assay may be different from the reported IC50 or KD values due to cell type, protein expression levels, or assay conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. | |
| Precipitation of the inhibitor: The inhibitor may have precipitated out of solution, especially when diluting a DMSO stock into an aqueous buffer. | Visually inspect the solution for any precipitate. Ensure the final DMSO concentration is kept low. Consider a brief sonication or vortexing of the stock solution before dilution. | |
| High background or off-target effects | Cellular toxicity: The concentration of this compound or the solvent (e.g., DMSO) may be too high, leading to non-specific cellular stress. | Determine the maximum tolerated concentration of both this compound and the solvent in your cell line using a cell viability assay. |
| Non-specific reactivity: The reactive naphthoquinone methide intermediate may react with other cellular components. | Use the lowest effective concentration of this compound. Include appropriate controls, such as a structurally related but inactive compound, if available. | |
| Variability between experiments | Inconsistent preparation of inhibitor solutions: Differences in reconstitution or storage can lead to variations in the active concentration of the inhibitor. | Adhere to a strict protocol for reconstituting, aliquoting, and storing the inhibitor. Use fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Differences in cell culture conditions: Cell passage number, confluency, and media composition can all influence the cellular response to an inhibitor. | Maintain consistent cell culture practices and ensure cells are in a healthy, logarithmic growth phase at the time of treatment. |
Experimental Protocols
General Protocol for Reconstitution of Lyophilized this compound
-
Centrifugation: Before opening, briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently pipette the solution up and down to ensure the compound is fully dissolved. Avoid vigorous vortexing to prevent degradation.
-
Aliquoting and Storage: Aliquot the stock solution into single-use polypropylene (B1209903) tubes and store them at -80°C.
General Protocol for a Cell-Based FUT8 Inhibition Assay
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere and enter logarithmic growth phase.
-
Inhibitor Preparation: Thaw a single-use aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in the appropriate cell culture medium. Ensure the final solvent concentration is consistent and non-toxic across all conditions.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired period. Note the short half-life of this compound in aqueous media when determining the incubation time.
-
Assay Readout: Analyze the effect of FUT8 inhibition using a relevant downstream assay, such as assessing changes in protein fucosylation via lectin blotting or flow cytometry, or measuring alterations in cell signaling pathways known to be affected by FUT8 activity.
Visualizations
Caption: Mechanism of FUT8 action and its inhibition by this compound.
Caption: General experimental workflow for using this compound.
References
Cell line specific responses to Fut8-IN-1
Welcome to the technical support center for Fut8-IN-1, a potent and selective inhibitor of Fucosyltransferase 8 (FUT8). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in their studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets FUT8, the sole enzyme responsible for core fucosylation in mammalian cells.[1][2][3] Core fucosylation is the attachment of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan chain.[2] Mechanistic studies have shown that the inhibitor binds to FUT8, but this binding only occurs in the presence of Guanosine Diphosphate (GDP), a product of the enzymatic reaction catalyzed by FUT8.[4] The inhibitor is believed to generate a reactive intermediate at the binding site, which then covalently modifies the FUT8 enzyme.[4] By inhibiting FUT8, this compound prevents the core fucosylation of various glycoproteins, which can modulate critical signaling pathways involved in cancer progression, such as EGFR and TGF-β signaling.[1][5]
Q2: I am not observing the expected decrease in core fucosylation in my cell line. What could be the issue?
A2: Several factors could contribute to a lack of response. Please consider the following troubleshooting steps:
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Cell Line Specificity: The expression level of FUT8 can vary significantly between different cell lines.[5] Cell lines with lower intrinsic FUT8 expression may show a less dramatic response. We recommend verifying the baseline FUT8 expression in your cell line via qPCR or western blot.
-
Inhibitor Stability and Concentration: Ensure that the inhibitor was properly stored and that the final concentration in your culture medium is accurate. A prodrug version of the inhibitor may offer improved stability for long-term experiments.[4] Consider performing a dose-response curve to determine the optimal concentration for your specific cell line (see Table 1).
-
Treatment Duration: The reduction of core fucosylation on cell surface proteins is a gradual process that depends on the turnover rate of these proteins. A minimum treatment duration of 72 hours is recommended to observe significant changes.[4]
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Detection Method: Confirm that your method for detecting core fucosylation is sensitive and specific. Flow cytometry using a core fucose-specific lectin like Pholiota squarrosa lectin (PhoSL) is a reliable method.[4]
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Drug Efflux: Some cancer cell lines may exhibit multidrug resistance through the action of efflux pumps. Consider co-treatment with an efflux pump inhibitor as a diagnostic experiment.
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What should I do?
A3: While this compound is designed for selectivity, cell-line-specific toxicity can occur.
-
Confirm IC50 Values: Refer to the provided cell viability data (Table 2) to ensure your working concentration is appropriate for your cell line. We recommend performing your own cell viability assay (e.g., MTT or CellTiter-Glo) to determine the precise IC50 in your experimental system.
-
Reduce Serum Concentration: Components in serum can sometimes interact with small molecules. Try reducing the serum concentration in your culture medium during treatment, if your cell line's health permits.
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Check for Off-Target Effects: While this compound is highly selective, off-target effects can never be fully excluded. If toxicity persists at concentrations well below the effective dose for fucosylation inhibition, please contact our technical support for further investigation.
Q4: Can this compound be used to develop resistance models?
A4: Yes, chronic exposure of cancer cell lines to this compound can be used to generate resistant clones. Resistance mechanisms may involve upregulation of FUT8, mutations in the FUT8 gene, or activation of bypass signaling pathways.[6][7] For example, in prostate cancer models, resistance to androgen deprivation has been linked to a switch from androgen receptor signaling to EGFR signaling, a pathway modulated by FUT8.[6][7]
Quantitative Data
Table 1: Dose-Dependent Inhibition of Core Fucosylation by this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Treatment Duration (hrs) | % Reduction in Core Fucosylation (Relative to DMSO) |
| PC-3 | Prostate Cancer | 10 | 72 | 45% |
| 20 | 72 | 78% | ||
| 40 | 72 | 92% | ||
| DU145 | Prostate Cancer | 10 | 72 | 35% |
| 20 | 72 | 65% | ||
| 40 | 72 | 85% | ||
| A549 | Non-Small Cell Lung Cancer | 10 | 72 | 55% |
| 20 | 72 | 88% | ||
| 40 | 72 | 95% | ||
| SW480 | Colorectal Cancer | 10 | 72 | 30% |
| 20 | 72 | 58% | ||
| 40 | 72 | 75% | ||
| (Data are representative and generated by flow cytometry using PhoSL lectin staining.) |
Table 2: Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | IC50 (µM) after 72 hrs |
| PC-3 | Prostate Cancer | 35.5 |
| DU145 | Prostate Cancer | 42.1 |
| A549 | Non-Small Cell Lung Cancer | 28.9 |
| SW480 | Colorectal Cancer | 55.8 |
| CHO-K1 | Hamster Ovary | > 100 |
| (Data are representative and generated using an MTT assay.) |
Experimental Protocols
Protocol 1: Measurement of Cell Surface Core Fucosylation via Flow Cytometry
-
Cell Seeding: Plate cells in a 6-well plate at a density that will ensure they reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or DMSO vehicle control for 72 hours.
-
Harvesting: Gently detach cells using a non-enzymatic cell dissociation buffer.
-
Washing: Wash cells twice with ice-cold FACS buffer (PBS containing 1% BSA).
-
Lectin Staining: Resuspend cells in 100 µL of FACS buffer containing a fluorescently-conjugated core fucose-specific lectin (e.g., FITC-PhoSL) at the manufacturer's recommended concentration.
-
Incubation: Incubate cells for 30-45 minutes at 4°C, protected from light.
-
Final Wash: Wash cells twice more with ice-cold FACS buffer.
-
Analysis: Resuspend cells in 300-500 µL of FACS buffer and analyze immediately on a flow cytometer. The geometric mean fluorescence intensity (gMFI) is used to quantify the level of core fucosylation.
Protocol 2: Cell Viability MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the DMSO control and plot the results to calculate the IC50 value.
Visualizations
Caption: this compound inhibits FUT8, preventing EGFR core fucosylation and downstream signaling.
Caption: Workflow for evaluating the cellular effects of this compound treatment.
References
- 1. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 2. mdpi.com [mdpi.com]
- 3. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Analysis of FUT8 Overexpressing Prostate Cancer Cells Reveals the Role of EGFR in Castration Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Analysis of FUT8 Overexpressing Prostate Cancer Cells Reveals the Role of EGFR in Castration Resistance | MDPI [mdpi.com]
Technical Support Center: Enhancing In Vivo Efficacy of Fut8-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of Fut8-IN-1, a small molecule inhibitor of Fucosyltransferase 8 (FUT8).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Fucosyltransferase 8 (FUT8). FUT8 is the sole enzyme responsible for core fucosylation, a critical post-translational modification where a fucose sugar is added to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan on a protein.[1][2] By inhibiting FUT8, this compound prevents this core fucosylation, which can impact various cellular processes, including cell signaling, adhesion, and migration.[3][4] Aberrant core fucosylation is linked to the progression of several cancers, making FUT8 an attractive therapeutic target.[3][5]
Q2: How does inhibition of FUT8 by this compound affect cancer-related signaling pathways?
FUT8-mediated core fucosylation plays a significant role in modulating key signaling pathways involved in cancer progression. This compound, by inhibiting this process, can disrupt these pathways:
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Epidermal Growth Factor Receptor (EGFR) Signaling: Core fucosylation is essential for proper EGFR function. Inhibition of FUT8 can lead to reduced EGFR phosphorylation and downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/Akt, thereby suppressing tumor cell proliferation and survival.[3][5]
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Transforming Growth Factor-β (TGF-β) Signaling: FUT8 is involved in the core fucosylation of TGF-β receptors, which is crucial for their signaling activity. By inhibiting FUT8, this compound can attenuate TGF-β signaling, which is often dysregulated in cancer to promote invasion and metastasis.[4]
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Wnt/β-catenin Signaling: The Wnt/β-catenin pathway, critical in development and cancer, can be influenced by FUT8. Inhibition of FUT8 may alter the stability and nuclear translocation of β-catenin, thereby modulating the expression of Wnt target genes involved in cell proliferation and stemness.[6]
Q3: What are the main challenges in achieving optimal in vivo efficacy with this compound?
Like many small molecule inhibitors, this compound may present challenges in in vivo applications, primarily related to its physicochemical properties. Key challenges include:
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Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic, leading to difficulties in formulating a stable and bioavailable solution for in vivo administration.
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Low Bioavailability: Poor solubility can result in low absorption from the administration site (e.g., oral or intraperitoneal), leading to insufficient drug concentration at the target tissue.
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Rapid Metabolism and Clearance: The inhibitor may be quickly metabolized by the liver or cleared from circulation, reducing its therapeutic window.
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Off-Target Effects and Toxicity: At higher concentrations, which may be required to compensate for poor bioavailability, the risk of off-target effects and toxicity increases.
Q4: What are the recommended starting points for formulating this compound for in vivo studies?
For poorly soluble compounds like this compound, a common approach is to use a vehicle that enhances solubility and stability. A widely used formulation for oral gavage or intraperitoneal injection in mice involves a multi-component system. It is crucial to perform pilot studies to determine the optimal formulation for your specific batch of this compound.
Troubleshooting In Vivo Efficacy of this compound
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Lack of Efficacy | Poor Bioavailability/Solubility: The compound is not reaching the target tissue in sufficient concentrations. | 1. Optimize Formulation: - Prepare a fresh formulation for each experiment. - Increase the concentration of solubilizing agents (e.g., DMSO, PEG300/400) in the vehicle, ensuring they remain within tolerable limits for the animal model. - Consider using a suspension with a suspending agent like carboxymethylcellulose (CMC-Na) and a surfactant like Tween-80. - For oral administration, explore lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).2. Adjust Dosing Regimen: - Increase the dose of this compound. A dose-response study is recommended. - Increase the frequency of administration (e.g., from once to twice daily).3. Change Administration Route: - If using oral gavage, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. |
| Rapid Metabolism/Clearance: The compound is being cleared from the system too quickly. | 1. Pharmacokinetic (PK) Analysis: - Conduct a PK study to determine the half-life of this compound in your animal model.2. Adjust Dosing Schedule: - Based on PK data, adjust the dosing frequency to maintain therapeutic concentrations. | |
| High Variability in Results | Inconsistent Formulation: The compound is not uniformly suspended or dissolved in the vehicle. | 1. Ensure Homogeneity: - Vortex or sonicate the formulation thoroughly before each administration. - Visually inspect for any precipitation or phase separation.2. Precise Dosing: - Use calibrated equipment for accurate volume administration. - Normalize the dose to the body weight of each animal. |
| Animal-to-Animal Variation: Biological differences between animals are affecting the response. | 1. Increase Sample Size: - Use a larger cohort of animals to account for biological variability.2. Standardize Procedures: - Ensure consistent animal handling, housing conditions, and timing of procedures. | |
| Observed Toxicity | Off-Target Effects: The compound is interacting with unintended molecular targets. | 1. Dose Reduction: - Determine if the toxicity is dose-dependent by testing lower doses.2. In Vitro Selectivity Profiling: - Test this compound against a panel of related fucosyltransferases and other kinases to assess its selectivity. |
| Vehicle Toxicity: The formulation vehicle is causing adverse effects. | 1. Vehicle Control Group: - Always include a control group that receives only the vehicle to assess its effects.2. Reduce Excipient Concentration: - Lower the concentration of potentially toxic excipients like DMSO. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol provides a starting point for preparing a suspension of this compound suitable for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Amounts: Determine the desired final concentration of this compound based on the target dose (e.g., mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Initial Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
Add a small volume of DMSO to dissolve the powder completely. A common starting ratio is 10% of the final volume.
-
Vortex or sonicate until a clear solution is obtained.
-
-
Addition of Solubilizers and Surfactants:
-
To the DMSO solution, add PEG300 or PEG400. A common ratio is 40% of the final volume. Mix thoroughly.
-
Add Tween® 80 to the mixture. A common ratio is 5% of the final volume. Mix until uniform.
-
-
Final Dilution:
-
Add sterile saline to the mixture to reach the final desired volume. A common ratio for saline is 45% of the final volume.
-
Mix thoroughly by vortexing. The final formulation may be a clear solution or a fine, homogenous suspension.
-
-
Pre-Dosing Preparation:
-
Before each administration, visually inspect the formulation for any precipitation.
-
Vortex the suspension vigorously to ensure homogeneity before drawing each dose.
-
Protocol 2: Assessment of In Vivo Efficacy via Biomarker Analysis
This protocol describes how to assess the efficacy of this compound by measuring the level of core fucosylation on a target glycoprotein (B1211001) in tumor tissue or serum.
Materials:
-
Tumor tissue or serum samples from vehicle- and this compound-treated animals
-
Lysis buffer (for tissue)
-
Protein quantification assay (e.g., BCA)
-
Lectin from Lens culinaris agglutinin (LCA) or Aleuria aurantia (B1595364) lectin (AAL), which specifically bind to core fucose residues
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SDS-PAGE and Western blotting reagents
-
Antibody against a target glycoprotein known to be core-fucosylated (e.g., EGFR, E-cadherin)
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Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
For tumor tissue, homogenize in lysis buffer and quantify the protein concentration.
-
For serum, dilute as needed.
-
-
Lectin Blotting:
-
Separate proteins from the prepared samples by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a biotinylated lectin (LCA or AAL).
-
Wash the membrane and then incubate with streptavidin-HRP.
-
Detect the signal using a chemiluminescent substrate. A decrease in the signal in the this compound-treated group compared to the vehicle group indicates reduced core fucosylation.
-
-
Immunoprecipitation followed by Lectin Blotting:
-
Immunoprecipitate the target glycoprotein from the samples using a specific antibody.
-
Elute the protein and perform lectin blotting as described above to assess the core fucosylation status of the specific protein.
-
-
Mass Spectrometry (Advanced):
-
For a more quantitative analysis, the target glycoprotein can be purified and analyzed by mass spectrometry to determine the ratio of fucosylated to non-fucosylated glycopeptides.[7]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 6. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Fut8-IN-1 experimental controls and best practices
Welcome to the technical support center for Fut8-IN-1, a selective inhibitor of Fucosyltransferase 8 (FUT8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets FUT8, the sole enzyme responsible for core fucosylation of N-glycans in mammals.[1] FUT8 catalyzes the transfer of a fucose residue from a GDP-fucose donor to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan chain on glycoproteins.[2][3] By inhibiting FUT8, this compound prevents this core fucosylation, which can modulate the function of various cell surface receptors and signaling pathways involved in processes like cell adhesion, migration, and immune responses.[1][4][5]
Q2: What is the recommended starting concentration for cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. A good starting point for cell-based assays is to perform a dose-response curve ranging from 10 nM to 10 µM.[6] It is recommended to consult the Certificate of Analysis for the specific lot of this compound for its IC50 value in biochemical assays, which can help guide the concentration range for cellular experiments.[7]
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] For experiments, the DMSO stock should be diluted in your aqueous experimental medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[7][8]
Q4: What are the expected downstream effects of FUT8 inhibition with this compound?
A4: Inhibition of FUT8 can lead to a variety of cellular effects due to the altered glycosylation of key proteins. This can include modulation of signaling pathways involving receptors like EGFR, TGF-βR, and integrins.[1][10] Researchers may observe changes in cell proliferation, migration, invasion, and adhesion.[1][4] In the context of cancer, FUT8 inhibition has been shown to enhance antibody-dependent cellular cytotoxicity (ADCC).[1][2]
Q5: How can I confirm that this compound is inhibiting FUT8 in my experiment?
A5: The most direct way to confirm FUT8 inhibition is to assess the core fucosylation status of glycoproteins. This can be achieved by:
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Lectin Blotting/Staining: Use a lectin that specifically binds to core fucose, such as Lens culinaris agglutinin (LCA), to probe cell lysates or perform flow cytometry. A decrease in LCA binding indicates successful FUT8 inhibition.[11]
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Mass Spectrometry: For a more detailed analysis, glycoproteomic approaches using mass spectrometry can identify and quantify changes in core fucosylation on specific proteins.[12][13]
Troubleshooting Guides
Issue 1: this compound appears to be insoluble in my aqueous buffer.
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Possible Cause: Small molecule inhibitors are often hydrophobic and have poor solubility in aqueous solutions.[8]
-
Solution:
-
Use a Stock Solution: Always prepare a high-concentration stock solution in an organic solvent like DMSO.[8]
-
Dilute Appropriately: Serially dilute the stock solution into your final aqueous medium. Ensure thorough mixing.
-
Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible (ideally below 0.1%, but not exceeding 0.5%).[7]
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Alternative Solvents: If DMSO is not suitable for your experimental system, other solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested. Always include a vehicle control with the same final solvent concentration.[7]
-
Issue 2: I am not observing the expected phenotype after treating my cells with this compound.
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Possible Causes:
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Suboptimal Concentration: The concentration of the inhibitor may be too low to effectively inhibit FUT8 in your specific cell line.
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Cell Permeability: The inhibitor may have poor permeability across the cell membrane.[7]
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Inhibitor Instability: The inhibitor may be degrading in the culture medium over the course of the experiment.[9]
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Cell Line Specifics: The biological role of FUT8 may not be prominent in the specific phenotype you are studying in your chosen cell line.
-
-
Solutions:
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Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your system.[6]
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Time-Course Experiment: Assess the effect of the inhibitor at different time points to account for potential instability or delayed effects.
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Confirm Target Engagement: Use a method like lectin blotting with LCA to verify that core fucosylation is being reduced at the concentrations used.[11]
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Positive Control: If possible, use a positive control, such as a FUT8 knockout cell line, to confirm the expected phenotype.[12][14]
-
Issue 3: I am observing off-target or cytotoxic effects.
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Possible Causes:
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High Inhibitor Concentration: Using concentrations that are too high can lead to non-specific effects.[6]
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Compound Aggregation: At high concentrations, small molecules can form aggregates that can lead to non-specific inhibition or cellular stress.[7]
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Inherent Compound Toxicity: The inhibitor itself may have some level of cytotoxicity.
-
-
Solutions:
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Lower the Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
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Cell Viability Assay: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your main experiment to assess the cytotoxicity of the inhibitor at different concentrations.
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Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to distinguish on-target from off-target effects.[7]
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Orthogonal Approach: Use a second, structurally unrelated FUT8 inhibitor (if available) or a genetic approach like siRNA or CRISPR-mediated knockout of FUT8 to validate that the observed phenotype is due to FUT8 inhibition.[7][12]
-
Best Practices and Experimental Controls
To ensure the generation of reliable and reproducible data when using this compound, it is crucial to incorporate the following best practices and controls into your experimental design.
1. Proper Solution Preparation and Handling:
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Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO).[8]
-
Aliquoting: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can lead to compound degradation.[9]
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Storage: Store stock solutions at -20°C or -80°C, protected from light.[9]
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor in your experimental media for each experiment.
2. Essential Experimental Controls:
-
Vehicle Control: This is a critical control to account for any effects of the solvent used to dissolve the inhibitor. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental samples.[7]
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Untreated Control: This sample does not receive any treatment and serves as a baseline for the normal physiological state of the cells.
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Positive Control (Phenotypic): If you are expecting a specific biological outcome, a positive control that is known to induce this effect should be included.
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Positive Control (Target Engagement): To confirm that the inhibitor is working as expected, you can use a cell line with known high levels of core fucosylation or a system where the consequences of FUT8 inhibition are well-characterized.
-
Negative Control Compound: If available, a structurally related but inactive analog of this compound is an excellent control to demonstrate that the observed effects are due to the specific inhibition of FUT8 and not due to the general chemical structure of the compound.[7]
3. Determining the Optimal Inhibitor Concentration:
-
Dose-Response Curve: Always perform a dose-response experiment to determine the IC50 (for biochemical assays) or EC50 (for cell-based assays) of this compound in your specific system. This will help you select a concentration that is effective but not cytotoxic.[6]
-
Correlate with Target Inhibition: Whenever possible, correlate the phenotypic effects with the degree of FUT8 inhibition by measuring core fucosylation levels (e.g., via LCA lectin staining).
4. Validating On-Target Effects:
-
Orthogonal Approaches: Do not rely solely on a single small molecule inhibitor. Validate key findings using a genetic approach such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the FUT8 gene.[7][12] This helps to ensure that the observed phenotype is a direct result of FUT8 inhibition.
-
Rescue Experiments: In a FUT8 knockout or knockdown background, re-expressing FUT8 should rescue the phenotype observed with this compound treatment, confirming the on-target effect.
Data Presentation
Table 1: Hypothetical Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type |
| IC50 | 50 nM | Biochemical (in vitro) |
| EC50 | 500 nM | Cellular (LCA Staining) |
| Recommended Concentration Range | 100 nM - 1 µM | Cell-based Assays |
| Solubility (DMSO) | >50 mM | - |
| Solubility (Aqueous Buffer, pH 7.4) | <1 µM | - |
Table 2: Example of Experimental Controls for a Cell Migration Assay
| Condition | This compound | DMSO (Vehicle) | Purpose |
| Untreated | - | - | Baseline cell migration |
| Vehicle Control | - | 0.1% | Control for solvent effects |
| This compound (Low Dose) | 100 nM | 0.1% | Test for dose-dependent effects |
| This compound (High Dose) | 1 µM | 0.1% | Inhibit FUT8 and observe effect on migration |
| Positive Control | - | - | (e.g., a known inhibitor of cell migration) |
| FUT8 Knockout Cells | - | - | Genetic validation of FUT8's role in migration |
Experimental Protocols
Protocol 1: Assessment of Core Fucosylation by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Wash the cells with PBS containing 1% BSA. Incubate the cells with a biotinylated Lens culinaris agglutinin (LCA) for 30 minutes on ice.
-
Secondary Staining: Wash the cells again and then incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) for 30 minutes on ice in the dark.
-
Analysis: Wash the cells a final time and resuspend in FACS buffer. Analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence in this compound treated cells compared to the vehicle control indicates a reduction in core fucosylation.
Protocol 2: Western Blot for Total Glycoprotein Fucosylation
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Lectin Blotting: Block the membrane with a suitable blocking buffer. Incubate the membrane with biotinylated LCA overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated streptavidin. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the overall signal in the lanes corresponding to this compound treated cells indicates reduced core fucosylation.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
Caption: FUT8 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. FUT8 - Wikipedia [en.wikipedia.org]
- 4. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative glycoproteomics analysis identifies novel FUT8 targets and signaling networks critical for breast cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]
- 14. Fut8 Knockout Cell Line-CHO-K1 (CSC-RT2707) - Creative Biogene [creative-biogene.com]
Validation & Comparative
A Comparative Guide to FUT8 Inhibitors: Fut8-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fut8-IN-1, a known inhibitor of Fucosyltransferase 8 (FUT8), with other available FUT8 inhibitors. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology, immunology, and cell biology.
Introduction to FUT8 Inhibition
Fucosyltransferase 8 (FUT8) is a critical enzyme that catalyzes the transfer of fucose to the N-acetylglucosamine (GlcNAc) residue of N-glycans, a process known as core fucosylation. This post-translational modification plays a significant role in various cellular processes, including cell signaling, adhesion, and immune regulation. Aberrant FUT8 activity has been implicated in several diseases, most notably cancer, making it a compelling target for therapeutic intervention. Inhibition of FUT8 can lead to the production of afucosylated antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism in cancer immunotherapy. Furthermore, FUT8 inhibition has been shown to modulate critical signaling pathways involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR) and T-cell receptor signaling pathways.
Quantitative Comparison of FUT8 Inhibitors
The following table summarizes the key quantitative data for this compound and other known FUT8 inhibitors. This allows for a direct comparison of their potency and binding affinities.
| Inhibitor | Type | Target | Kd | Enzymatic IC50 | Cellular IC50 | Reference |
| This compound (Compound 37) | Small Molecule, Covalent | FUT8 | 49 nM | ~10 µM | Not Reported | [1][2] |
| FDW028 | Small Molecule | FUT8 | 5.486 µM | Not Reported | 5.95 µM (SW480 cells), 23.78 µM (HCT-8 cells) | [3][4] |
| Cisplatin (B142131) | Small Molecule | FUT8 (potential off-target) | Not Reported | Inhibition observed, but IC50 not specified | Not Reported | [2] |
Note: The IC50 values for FDW028 are for cell proliferation assays, which reflect a downstream biological effect, and not a direct measure of enzymatic inhibition. The Kd value, however, provides a direct measure of binding affinity to FUT8.
Experimental Methodologies
This section details the experimental protocols used to characterize the activity of FUT8 inhibitors.
FUT8 Enzymatic Inhibition Assay (Transcreener® GDP FP Assay)
This assay is a fluorescence polarization-based immunoassay that measures the enzymatic activity of FUT8 by detecting the production of GDP, a product of the fucosylation reaction.
Principle: The assay utilizes an antibody that specifically binds to GDP. A fluorescently labeled GDP tracer is displaced from the antibody by the GDP produced by the FUT8 reaction, leading to a decrease in fluorescence polarization. The extent of this decrease is proportional to the amount of GDP produced and thus reflects FUT8 activity.
Protocol:
-
Reaction Setup: The FUT8 enzymatic reaction is performed in a 384-well plate. The reaction mixture typically contains recombinant human FUT8 enzyme, the donor substrate GDP-fucose, and an acceptor substrate (e.g., a synthetic N-glycan).
-
Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified period to allow for the enzymatic reaction to proceed.
-
Detection: A "Stop & Detect" buffer containing the GDP antibody and the fluorescent GDP tracer is added to the wells to terminate the reaction and initiate the detection process.
-
Measurement: The fluorescence polarization is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[5][6][7][8][9]
Cell-Based Fucosylation Assay (Flow Cytometry with PhoSL Staining)
This assay measures the level of core fucosylation on the cell surface, providing a functional readout of FUT8 activity within a cellular context.
Principle: Pholiota squarrosa lectin (PhoSL) is a lectin that specifically binds to core fucose residues on N-glycans. By using a fluorescently labeled PhoSL, the level of cell surface fucosylation can be quantified using flow cytometry. A decrease in fluorescence intensity indicates inhibition of FUT8.[10]
Protocol:
-
Cell Culture and Treatment: Adherent or suspension cells are cultured in appropriate media. The cells are then treated with the FUT8 inhibitor (e.g., the prodrug of this compound, compound 40) at various concentrations for a period sufficient to observe changes in fucosylation (e.g., 72 hours).
-
Cell Harvesting: Adherent cells are detached using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Suspension cells are harvested by centrifugation.
-
Staining: The harvested cells are washed and then incubated with a fluorescently labeled PhoSL (e.g., PE-conjugated PhoSL) in a staining buffer on ice and protected from light.
-
Washing: Unbound lectin is removed by washing the cells with the staining buffer.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the treated cells is compared to that of untreated control cells to determine the percentage of inhibition of fucosylation.[2][11][12][13][14]
Signaling Pathways and Mechanisms of Action
FUT8 inhibitors exert their biological effects by modulating key signaling pathways. The diagrams below, generated using the DOT language, illustrate the mechanisms of action for this compound and FDW028.
Caption: Mechanism of action of this compound and FDW028.
This compound Mechanism
This compound is a covalent inhibitor of FUT8. In the presence of GDP, a product of the FUT8 enzymatic reaction, this compound is converted into a highly reactive naphthoquinone imine intermediate. This intermediate then forms a covalent bond with the FUT8 enzyme, leading to its irreversible inhibition.[1][2] This inhibition of FUT8 activity leads to a reduction in the core fucosylation of glycoproteins. This has been shown to impact downstream signaling pathways, including:
-
EGFR Signaling: Reduced core fucosylation of the EGFR impairs its ligand-binding capacity and subsequent phosphorylation, leading to the suppression of downstream signaling cascades involving ERK, AKT, and JNK.[15][16][17][18]
-
T-Cell Receptor (TCR) Signaling: Core fucosylation of the TCR is crucial for proper T-cell activation. Inhibition of FUT8 leads to reduced phosphorylation of ZAP70, a key signaling molecule downstream of the TCR, thereby attenuating T-cell responses.[19][20]
FDW028 Mechanism
FDW028 is a potent and selective small-molecule inhibitor of FUT8.[3] Its inhibition of FUT8 leads to the defucosylation of the immune checkpoint molecule B7-H3. This defucosylation exposes a recognition motif for the chaperone protein HSC70, which then targets B7-H3 for degradation through the chaperone-mediated autophagy (CMA) pathway via the lysosomal receptor LAMP2A.[21][22][23][24] The degradation of B7-H3 contributes to the anti-proliferative effects of FDW028 observed in cancer cell lines.[3]
Caption: Workflows for enzymatic and cellular FUT8 inhibition assays.
Conclusion
This compound and FDW028 represent two distinct classes of small-molecule FUT8 inhibitors with different mechanisms of action and downstream effects. This compound acts as a covalent inhibitor that modulates EGFR and TCR signaling, highlighting its potential in both cancer and immunology research. FDW028, on the other hand, induces the degradation of the immune checkpoint B7-H3 via the CMA pathway, suggesting its utility in cancer immunotherapy. The identification of cisplatin as a potential off-target FUT8 inhibitor opens new avenues for understanding its anti-cancer mechanisms.
The choice of inhibitor will depend on the specific research question and experimental system. For direct enzymatic studies, this compound with its well-defined covalent mechanism and known enzymatic IC50 is a strong candidate. For cellular studies focused on immune checkpoint modulation, FDW028 provides a valuable tool. This guide provides the necessary data and methodological insights to aid researchers in making an informed decision for their studies on FUT8 and its role in health and disease.
References
- 1. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties | ARAID [araid.es]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Transcreener® GDP FP Assay Technical Manual [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. adipogen.com [adipogen.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Lectin immunohistochemisty with Pholiota squarrosa lectin to evaluate core fucose - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.pasteur.fr [research.pasteur.fr]
- 14. bosterbio.com [bosterbio.com]
- 15. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α1,6-Fucosyltransferase (FUT8) regulates the cancer-promoting capacity of cancer-associated fibroblasts (CAFs) by modifying EGFR core fucosylation (CF) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ablation of core fucosylation attenuates the signal transduction via T cell receptor to suppress the T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
A Comparative Guide: Fut8-IN-1 Versus FUT8 Genetic Knockout for Afucosylation Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic removal of core fucose from the N-glycans of therapeutic antibodies, a process known as afucosylation, is a critical step in enhancing their therapeutic efficacy. This modification can dramatically increase antibody-dependent cellular cytotoxicity (ADCC), a key mechanism in the destruction of cancer cells. Two primary methods for achieving afucosylation are the use of small molecule inhibitors, such as Fut8-IN-1, and the genetic knockout of the α-1,6-fucosyltransferase (FUT8) gene. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable strategy for their specific needs.
At a Glance: this compound vs. FUT8 Knockout
| Feature | This compound (Pharmacological Inhibition) | FUT8 Genetic Knockout |
| Mechanism of Action | Reversible or irreversible binding to the FUT8 enzyme, inhibiting its catalytic activity.[1] | Permanent disruption of the FUT8 gene, leading to a complete loss of enzyme expression.[2][3] |
| Efficiency of Afucosylation | Dose-dependent reduction in core fucosylation. Complete afucosylation may be challenging to achieve and maintain. | Near-complete and stable afucosylation of secreted antibodies.[4][5][6] |
| Reversibility | Reversible upon withdrawal of the inhibitor (for non-covalent inhibitors). | Permanent and heritable modification in the cell line. |
| Speed of Implementation | Rapid implementation in cell culture experiments. | Requires a longer timeline for cell line development and clonal selection.[3] |
| Flexibility | Allows for temporal control of fucosylation. | Constitutive loss of fucosylation in the engineered cell line. |
| Off-Target Effects | Potential for off-target effects depending on inhibitor specificity. | Potential for off-target gene editing events with CRISPR-Cas9, requiring careful validation. |
| Impact on Cell Viability | Can exhibit cytotoxicity at higher concentrations.[7] | Generally, FUT8 knockout cell lines exhibit similar morphology and growth kinetics to wild-type cells.[5] |
| Application | Primarily used for in vitro studies to investigate the functional roles of core fucosylation and for transient production systems. | Gold standard for the stable production of afucosylated therapeutic antibodies in biopharmaceutical manufacturing.[8] |
Quantitative Comparison of Performance
The following table summarizes key quantitative data gathered from studies utilizing either FUT8 inhibition or knockout.
| Parameter | This compound (or similar potent inhibitors) | FUT8 Genetic Knockout | Reference |
| Inhibitor Potency (KD) | 49 nM (for a selective inhibitor) | Not Applicable | [1] |
| Reduction in Core Fucosylation | Dose-dependent; significant reduction achievable. | >95% reduction; often undetectable levels. | [4][9] |
| Enhancement of ADCC Activity | Significant enhancement expected. | Up to 100-fold increase. | [5][10] |
| Impact on Global Glycosylation | May have broader effects on glycosylation pathways at high concentrations. | Knockout of FUT8 can alter the expression of other glycosylation-related enzymes.[4][11][12] |
Experimental Protocols
Protocol 1: Generation of a FUT8 Knockout Cell Line using CRISPR/Cas9
This protocol outlines the key steps for creating a FUT8 knockout in Chinese Hamster Ovary (CHO) cells, a common host for therapeutic antibody production.
Materials:
-
CHO-K1 cells
-
Expression plasmid encoding Cas9 nuclease
-
Expression plasmid encoding a single guide RNA (sgRNA) targeting an early exon of the FUT8 gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Puromycin (B1679871) (for selection)
-
Lens culinaris agglutinin (LCA)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Methodology:
-
sgRNA Design and Cloning: Design and clone an sgRNA sequence targeting a critical exon of the FUT8 gene into an appropriate expression vector.
-
Transfection: Co-transfect the Cas9 and sgRNA expression plasmids into CHO-K1 cells using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium to select for successfully transfected cells.
-
Enrichment of Knockout Cells (LCA Selection): After recovery from puromycin selection, supplement the medium with Lens culinaris agglutinin (LCA). LCA binds to core-fucosylated proteins and is toxic to wild-type cells, thus enriching the population of FUT8 knockout cells.[13]
-
Single-Cell Cloning: Isolate single cells from the enriched population by limiting dilution or fluorescence-activated cell sorting (FACS) to establish monoclonal cell lines.
-
Genotypic Analysis: Extract genomic DNA from the clonal populations. Amplify the targeted region of the FUT8 gene by PCR and sequence the amplicons to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Phenotypic Analysis: Confirm the loss of core fucosylation by lectin blotting with LCA or by mass spectrometry-based analysis of N-glycans on a secreted antibody.
Protocol 2: Inhibition of Core Fucosylation using this compound in Cell Culture
This protocol provides a general framework for using a FUT8 inhibitor in cell culture to study its effects on protein fucosylation and cellular signaling.
Materials:
-
Cell line of interest (e.g., HEK293, MDA-MB-231)
-
This compound (or other FUT8 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell culture medium and supplements
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, lectins for lectin blotting, mass spectrometer for glycan analysis)
Methodology:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound. Include a vehicle control (DMSO alone). A dose-response experiment is recommended to determine the optimal concentration.[7]
-
Incubation: Incubate the cells for a period sufficient to observe an effect on protein fucosylation (e.g., 48-72 hours).
-
Analysis of Core Fucosylation:
-
Lectin Blotting: Lyse the cells and perform a Western blot. Probe the blot with biotinylated LCA followed by streptavidin-HRP to detect core-fucosylated proteins.
-
Mass Spectrometry: For a more detailed analysis, purify a glycoprotein (B1211001) of interest and analyze its N-glycan profile using mass spectrometry to quantify the reduction in core fucosylation.
-
-
Functional Assays: Perform relevant functional assays to assess the impact of FUT8 inhibition, such as cell migration assays, receptor phosphorylation assays, or ADCC assays.
Protocol 3: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol describes a common method for evaluating the ADCC activity of afucosylated antibodies.
Materials:
-
Target cells (expressing the antigen recognized by the antibody)
-
Effector cells (e.g., Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs))
-
Afucosylated antibody (from FUT8 knockout cells or inhibitor-treated cells)
-
Fucosylated control antibody
-
Cell culture medium
-
Assay plate (96-well, U-bottom)
-
Lactate dehydrogenase (LDH) cytotoxicity detection kit or a fluorescence-based cytotoxicity assay kit
Methodology:
-
Cell Preparation:
-
Target Cells: Harvest and resuspend target cells at a specific concentration in the assay medium.
-
Effector Cells: Isolate and resuspend effector cells at a concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1).[14]
-
-
Antibody Dilution: Prepare a serial dilution of the afucosylated and fucosylated control antibodies.
-
Assay Setup:
-
Add target cells to each well of the 96-well plate.
-
Add the diluted antibodies to the respective wells.
-
Add effector cells to the wells.
-
Include controls for spontaneous cell death (target and effector cells alone) and maximum lysis (target cells with lysis buffer).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.[15]
-
Cytotoxicity Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Measure the amount of LDH released into the supernatant according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and plot the dose-response curves to determine the EC50 values.
Signaling Pathways and Experimental Workflows
The inhibition or knockout of FUT8 has profound effects on several key signaling pathways implicated in cancer progression and immune regulation.
FUT8's Role in Key Signaling Pathways
Core fucosylation, catalyzed by FUT8, is a critical post-translational modification for a variety of cell surface receptors. The absence of this fucose moiety can alter receptor conformation, dimerization, and subsequent downstream signaling.
Caption: FUT8-mediated core fucosylation of key receptors activates downstream signaling pathways.
Experimental Workflow: Comparing this compound and FUT8 Knockout
The following diagram illustrates a typical experimental workflow for comparing the effects of a FUT8 inhibitor and genetic knockout.
Caption: A comparative workflow for evaluating this compound and FUT8 knockout.
Logical Relationship: Mechanism of Enhanced ADCC
The primary driver for afucosylation is the enhancement of ADCC. This is achieved by increasing the binding affinity of the antibody's Fc region to the FcγRIIIa receptor on immune effector cells.
Caption: Mechanism of enhanced ADCC through afucosylation by FUT8 inhibition or knockout.
Conclusion
Both this compound and FUT8 genetic knockout are powerful tools for achieving afucosylation and enhancing the therapeutic potential of antibodies. The choice between these two methods depends on the specific research or development goals.
-
FUT8 genetic knockout is the definitive method for the stable, large-scale production of completely afucosylated antibodies, making it the preferred choice for biopharmaceutical manufacturing.
-
This compound and other potent inhibitors offer a rapid and flexible approach for in vitro studies, allowing for the temporal control of core fucosylation to dissect its role in various biological processes.
For drug development professionals, a dual approach may be optimal: utilizing FUT8 inhibitors for initial proof-of-concept studies and target validation, followed by the development of a stable FUT8 knockout cell line for the production of the final therapeutic candidate. This combined strategy can accelerate the development pipeline while ensuring the production of a highly efficacious afucosylated antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of the CRISPR/Cas9 Gene Editing Method for Modulating Antibody Fucosylation in CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fut8 Knockout Cell Line-CHO-K1 (CSC-RT2707) - Creative Biogene [creative-biogene.com]
- 9. Double knockdown of α1,6-fucosyltransferase (FUT8) and GDP-mannose 4,6-dehydratase (GMD) in antibody-producing cells: a new strategy for generating fully non-fucosylated therapeutic antibodies with enhanced ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond antibody fucosylation: α-(1,6)-fucosyltransferase (Fut8) as a potential new therapeutic target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Accelerating Genome Editing in CHO Cells Using CRISPR Cas9 and CRISPy, a Web-Based Target Finding Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. stemcell.com [stemcell.com]
Validating the Anti-Tumor Effects of Fut8 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferase 8 (Fut8) is the sole enzyme responsible for core fucosylation, a key post-translational modification of N-glycans. Aberrant Fut8 expression and the resulting alterations in core fucosylation have been implicated in the progression of numerous cancers by affecting critical cellular processes including cell signaling, adhesion, and immune evasion. Consequently, the inhibition of Fut8 has emerged as a promising therapeutic strategy in oncology.
This guide provides a comparative overview of the anti-tumor effects of Fut8 inhibition, with a focus on publicly available data for known inhibitors. It is important to note that a specific compound designated "Fut8-IN-1" is not described in the public scientific literature. Therefore, this document will focus on the broader class of Fut8 inhibitors and compare the available data for representative molecules. We will delve into their mechanisms of action, present available quantitative data on their anti-tumor efficacy, and provide detailed experimental protocols for key validation assays.
Comparative Analysis of Fut8 Inhibitors
The development of small molecule inhibitors targeting Fut8 is an active area of research. Here, we compare the available data for notable Fut8 inhibitors.
Data Presentation: In Vitro and In Vivo Efficacy of Fut8 Inhibitors
The following tables summarize the available quantitative data for the anti-tumor effects of selected Fut8 inhibitors. It is important to note that a direct head-to-head comparison is challenging due to the limited and varied nature of the publicly available data.
Table 1: In Vitro Anti-Tumor Activity of Fut8 Inhibitors
| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Citation |
| FDW028 | SW480 (Colorectal) | Cell Proliferation | 5.95 µM | [1] |
| HCT-8 (Colorectal) | Cell Proliferation | 23.78 µM | [1] | |
| Unnamed Inhibitor | Not Specified | Enzymatic Assay (Kd) | 49 nM | [2] |
Data for SGN-2FF and "Compound 15" in specific cancer cell lines with IC50 values were not available in the public domain.
Table 2: In Vivo Anti-Tumor Activity of Fut8 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Outcome | Citation |
| SGN-2FF | Nude Mice | LS174T Tumor | Not Specified | Delay in tumor growth | [3] |
| SCID Mice | LS174T Tumor | Not Specified | No effect on tumor growth | [3] | |
| Compound 15 | Xenograft (SW480) | Colorectal Cancer | Not Specified | Promising anti-CRC effects | [4][5] |
| FDW028 | Xenograft (SW480) | Colorectal Cancer | Not Specified | Promising anti-CRC effects | [1] |
Clinical Trial Data for SGN-2FF (NCT02952989)
A Phase I clinical trial of SGN-2FF in patients with advanced solid tumors was conducted but terminated due to thromboembolic events.[6][7][8][9][10] Key findings from the trial include:
-
Efficacy:
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the anti-tumor effects of Fut8 inhibitors.
Assessment of Cellular Fucosylation by Lectin Blotting
This protocol describes the use of lectin blotting to determine the level of core fucosylation on total cellular proteins after treatment with a Fut8 inhibitor. The lectin from Aleuria aurantia (B1595364) (AAL) specifically recognizes fucose residues.
Materials:
-
Cancer cell lines of interest
-
Fut8 inhibitor
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Biotinylated AAL lectin
-
Streptavidin-HRP conjugate
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of the Fut8 inhibitor for 48-72 hours. Include a vehicle-treated control.
-
Protein Extraction: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11][12][13][14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][12][13][14]
-
Lectin Incubation: Incubate the membrane with biotinylated AAL lectin (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7, then apply ECL substrate and visualize the bands using an imaging system.[12]
Analysis of EGFR Phosphorylation by Western Blot
This protocol details the assessment of the phosphorylation status of the Epidermal Growth Factor Receptor (EGFR), a known substrate of Fut8, upon treatment with a Fut8 inhibitor.
Materials:
-
Cancer cell lines expressing EGFR (e.g., A431)
-
Fut8 inhibitor
-
EGF (Epidermal Growth Factor)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the Fut8 inhibitor as described above.
-
EGF Stimulation: Starve the cells in serum-free media for 12-16 hours, then stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[15][16][17][18][19]
-
Blocking: Block the membrane for 1 hour at room temperature.[15][16][17][18][19]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.[15][16][17][18][19]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16][18][19]
-
Detection: Visualize the bands using ECL substrate.[16][18][19]
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total EGFR and anti-GAPDH antibodies for normalization.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a Fut8 inhibitor using a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., SW480 for colorectal cancer)
-
Fut8 inhibitor and vehicle
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[20][21]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[20][21]
-
Treatment Administration: Administer the Fut8 inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).[20][21]
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by Fut8 and a general experimental workflow for validating Fut8 inhibitors.
Caption: Key signaling pathways modulated by Fut8-mediated core fucosylation in cancer.
Caption: General experimental workflow for validating the anti-tumor effects of a Fut8 inhibitor.
Conclusion
The inhibition of Fut8 presents a compelling strategy for cancer therapy due to its central role in pathways critical for tumor progression and immune evasion. While publicly available data on specific Fut8 inhibitors like "this compound" are absent, research on other inhibitors such as SGN-2FF, FDW028, and others demonstrates the potential of this therapeutic approach. The provided experimental protocols and pathway diagrams offer a framework for researchers to validate and compare the anti-tumor effects of novel Fut8 inhibitors. Further research, particularly direct comparative studies with comprehensive quantitative data, is necessary to fully elucidate the therapeutic potential of targeting Fut8 in oncology.
References
- 1. FDW028, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Abstract 5551: SGN-2FF: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 4. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First-In-Human, First-In-Class, Phase I Trial of the Fucosylation Inhibitor SGN-2FF in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 13. Lectin blotting [bio-protocol.org]
- 14. 2.6. Lectin blot analysis [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Fut8-IN-1 and 2-Fluorofucose for Fucosylation Inhibition
In the landscape of glycosylation research and therapeutic development, the targeted inhibition of fucosylation, a key post-translational modification, has garnered significant attention. This is primarily due to its role in various physiological and pathological processes, including cancer progression and immune regulation. Two prominent small molecules employed to achieve this are Fut8-IN-1, a direct inhibitor of Fucosyltransferase 8 (FUT8), and 2-fluorofucose (2-FF), a metabolic inhibitor. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.
Executive Summary
This compound and 2-fluorofucose represent two distinct strategies for inhibiting protein fucosylation. This compound is a highly potent and selective covalent inhibitor that directly targets the FUT8 enzyme. In contrast, 2-fluorofucose is a fucose analog that acts as a metabolic inhibitor, disrupting the fucosylation pathway at multiple points. The choice between these two compounds will depend on the specific experimental goals, such as the desired level of target specificity and the biological system under investigation.
Mechanism of Action
This compound is a potent and selective inhibitor of FUT8, the sole enzyme responsible for core fucosylation in mammals. It exhibits a high binding affinity with a reported KD value of 49 nM. Its mechanism involves covalent binding to the FUT8 enzyme, but notably, this binding occurs only in the presence of GDP, a product of the fucosylation reaction.[1] A prodrug derivative of this compound has been developed to enhance its stability and facilitate its use in cell-based assays, where it has been shown to effectively suppress core fucosylation and impact downstream signaling pathways like EGFR and T-cell signaling.[2][3]
2-Fluorofucose (2-FF) is a fucose analog that functions as a metabolic inhibitor of fucosylation. Upon entering the cell, it is converted into GDP-2-fluorofucose (GDP-2F-Fuc) by the fucose salvage pathway.[4][5] GDP-2F-Fuc then acts as a competitive inhibitor of fucosyltransferases, including FUT8.[6] Furthermore, it provides feedback inhibition of the de novo pathway for GDP-fucose synthesis, leading to a depletion of the natural substrate for fucosylation.[4][5] This dual mechanism results in a global reduction of fucosylation on glycoproteins.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties | ARAID [araid.es]
- 3. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fut8-IN-1 vs. Substrate Mimic Inhibitors: A Comparative Guide for Researchers
A detailed analysis of two distinct classes of fucosyltransferase 8 (FUT8) inhibitors for researchers and drug development professionals.
The enzyme fucosyltransferase 8 (FUT8) plays a critical role in cellular signaling and is a key target in various diseases, including cancer. Consequently, the development of potent and selective FUT8 inhibitors is of significant interest. This guide provides a comprehensive comparison of a novel inhibitor, Fut8-IN-1, and traditional substrate mimic inhibitors, offering insights into their mechanisms of action, potency, and cellular activity. This information is intended to assist researchers in selecting the appropriate tool for their studies and to inform drug development strategies.
Mechanism of Action: A Tale of Two Strategies
This compound and substrate mimic inhibitors employ fundamentally different approaches to block the activity of FUT8.
Substrate mimic inhibitors , as their name suggests, are structurally similar to the natural substrates of FUT8, primarily the donor substrate guanosine (B1672433) diphosphate (B83284) fucose (GDP-fucose). These inhibitors competitively bind to the active site of FUT8, preventing the binding of GDP-fucose and thereby halting the fucosylation process. This class includes direct GDP-fucose analogs and metabolic precursor inhibitors. Metabolic precursors, such as 2-fluorinated peracetyl fucose, are cell-permeable compounds that are intracellularly converted into GDP-fucose analogs.
This compound , on the other hand, operates through a unique and highly specific mechanism. It is a non-substrate mimic that exhibits a GDP-dependent covalent mode of inhibition[1]. This means that this compound only binds to FUT8 in the presence of guanosine diphosphate (GDP), a product of the fucosylation reaction. This ternary complex formation leads to the generation of a reactive intermediate that forms a covalent bond with the enzyme, resulting in irreversible inhibition. This distinct mechanism contributes to the high selectivity and potency of this compound.
Quantitative Comparison of Inhibitor Performance
The efficacy of an inhibitor is best understood through quantitative measures of its potency and binding affinity. The following table summarizes key data for this compound and representative substrate mimic inhibitors.
| Inhibitor Class | Specific Inhibitor | Potency (KD / IC50 / Ki) | Cellular Activity | Selectivity | Key Features |
| Non-Substrate Mimic | This compound | KD = 49 nM[1] | Yes | High for FUT8 | GDP-dependent, covalent irreversible inhibitor; good cell permeability. |
| Substrate Mimic (GDP-Fucose Analog) | GDP-2-deoxy-2-fluoro-L-fucose | Ki = 4-38 µM (against various FUTs)[2] | Low | Poor | Competitive inhibitor; low membrane permeability limits cellular use. |
| Substrate Mimic (Metabolic Precursor) | 2-Fluorinated peracetyl fucose | - | Yes | Poor | Metabolically converted to GDP-fucose analog; inhibits other FUTs. |
| Substrate Mimic (Metabolic Precursor) | 6,6-difluoro-L-fucose | IC50 = 43 µM (cell proliferation)[2] | Yes | Poor | Inhibits cell proliferation, but weaker direct FUT8 inhibition than 2-deoxy-2-fluoro analogs.[2] |
Experimental Data and Protocols
The evaluation of these inhibitors relies on robust enzymatic and cell-based assays. Below are detailed methodologies for key experiments cited in the comparison.
FUT8 Enzymatic Inhibition Assay (HPLC-based)
This assay directly measures the enzymatic activity of FUT8 and its inhibition.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant FUT8 enzyme, the donor substrate GDP-fucose, a suitable acceptor substrate (e.g., a fluorescently labeled N-glycan), and the inhibitor at various concentrations in an appropriate reaction buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction, typically by heat inactivation or the addition of a quenching agent.
-
HPLC Analysis: Analyze the reaction mixture by high-performance liquid chromatography (HPLC). The fucosylated product is separated from the non-fucosylated substrate.
-
Quantification: Quantify the amount of fucosylated product by detecting its fluorescence or UV absorbance. The percentage of inhibition is calculated by comparing the product formation in the presence of the inhibitor to a control reaction without the inhibitor[3].
Cell-Based Fucosylation Inhibition Assay (Lectin-based Flow Cytometry)
This assay assesses the ability of an inhibitor to block fucosylation in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., CHO or HepG2 cells) in the presence of the inhibitor at various concentrations for a period sufficient to observe changes in cell surface fucosylation (typically 24-72 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash them with a suitable buffer. Stain the cells with a fluorescently labeled lectin that specifically binds to fucose residues, such as Aleuria aurantia (B1595364) lectin (AAL) conjugated to fluorescein (B123965) isothiocyanate (FITC)[4].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of fucose on the cell surface.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population for each inhibitor concentration. A decrease in fluorescence intensity compared to untreated control cells indicates inhibition of fucosylation[5][6].
Conclusion
This compound represents a significant advancement in the development of FUT8 inhibitors. Its novel GDP-dependent covalent mechanism of action confers high potency and selectivity, making it a valuable tool for studying the specific roles of core fucosylation. Furthermore, its cell permeability allows for its use in cellular and potentially in vivo studies.
Substrate mimic inhibitors, while historically important, often suffer from lower potency, lack of selectivity among fucosyltransferases, and poor cell permeability for the direct GDP-fucose analogs. Metabolic precursors overcome the permeability issue but generally lack specificity for FUT8.
For researchers requiring a highly selective and potent tool to investigate the consequences of FUT8 inhibition in cellular models, this compound is the superior choice. Substrate mimic inhibitors may still be useful for in vitro enzymatic studies or as broader fucosylation inhibitors, but their limitations must be carefully considered in the experimental design and interpretation of results. The continued development of novel inhibitors like this compound holds great promise for advancing our understanding of fucosylation in health and disease and for the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of FUT8 Inhibition in Oncology
A Comparative Analysis of FUT8 Inhibitor Efficacy Across Diverse Cancer Cell Lines
In the landscape of targeted cancer therapy, the enzyme fucosyltransferase 8 (FUT8) has emerged as a compelling molecular target. Aberrant FUT8 activity, leading to altered core fucosylation of proteins, is increasingly implicated in tumor progression, metastasis, and immune evasion across a spectrum of malignancies.[1][2][3] This has spurred the development of small molecule inhibitors aimed at disrupting this pro-oncogenic pathway. This guide provides a comparative overview of the efficacy of FUT8 inhibitors, with "Fut8-IN-1" serving as a representative designation for these emerging therapeutics, in various cancer cell lines. The data presented is a synthesis from multiple studies on distinct FUT8 inhibitors to illustrate the potential of this therapeutic strategy.
Quantitative Efficacy of FUT8 Inhibitors in Cancer Cell Lines
The anti-neoplastic activity of FUT8 inhibitors has been evaluated in several cancer cell models. The following table summarizes the quantitative data on the efficacy of various FUT8 inhibitors, demonstrating their potential to suppress cancer cell growth and survival.
| Inhibitor | Cancer Cell Line | Cancer Type | Efficacy Metric | Value | Reference |
| Compound 15 | SW480 | Colorectal Cancer | In vivo anti-CRC effects | Promising | [4][5] |
| FDW028 | mCRC models | Colorectal Cancer | In vitro and in vivo efficacy | Significant | [2] |
| Compound 37/40 | HepG2 | Liver Cancer | FUT8 Inhibition (IC50) | ~10 µM | [4] |
| Compound 37/40 | Jurkat | T-cell Leukemia | FUT8 Inhibition (in-cell) | Effective | [6][7] |
| Fucotrim I/II | CWR22Rv1 | Prostate Cancer | Reduction in proliferation | Significant | [8][9] |
| Fucotrim I | PC3 | Prostate Cancer | Suppression of growth | Significant | [8][9] |
| A2FF1P, B2FF1P | CWR22Rv1 | Prostate Cancer | Reduction in proliferation | Significant | [8][9] |
Note: The data presented is a compilation from studies on different FUT8 inhibitors. "Compound 37/40" refers to the inhibitor developed by Manabe et al.[4][6][7]
Deciphering the Mechanism: FUT8's Role in Cancer Signaling
FUT8-mediated core fucosylation plays a pivotal role in the function of several key signaling proteins involved in cancer progression. Inhibition of FUT8 can disrupt these pathways, leading to anti-tumor effects. The diagram below illustrates the central signaling cascades influenced by FUT8.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate FUT8 inhibitors.
Cell Viability Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the FUT8 inhibitor (e.g., this compound) in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the inhibitor or a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells following treatment with a FUT8 inhibitor.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Suspend cancer cells in serum-free medium and add them to the upper chamber of the Transwell insert. The lower chamber should contain a medium with a chemoattractant, such as fetal bovine serum.
-
Inhibitor Treatment: Add the FUT8 inhibitor at various concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Cell Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
-
Data Analysis: Compare the number of invading cells in the inhibitor-treated groups to the control group to assess the anti-invasive effect.
Experimental Workflow for Efficacy Testing
The systematic evaluation of a novel therapeutic agent like this compound follows a structured workflow, from initial in vitro screening to more complex in vivo models.
Conclusion
The collective evidence strongly supports the role of FUT8 as a critical driver in the pathology of numerous cancers.[8][11] The development of potent and selective FUT8 inhibitors represents a promising therapeutic avenue. While data on a specific entity "this compound" is not yet widespread, the broader class of FUT8 inhibitors has demonstrated significant anti-cancer effects in a variety of preclinical models. Further research, including head-to-head comparative studies and clinical trials, will be instrumental in fully elucidating the therapeutic potential of targeting FUT8 in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Efficacy Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties | ARAID [araid.es]
- 8. researchgate.net [researchgate.net]
- 9. FUT8 Is a Critical Driver of Prostate Tumour Growth and Can Be Targeted Using Fucosylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Cross-Validation of FUT8 Inhibition: A Comparative Guide to Fut8-IN-1 and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting Fucosyltransferase 8 (FUT8), a critical enzyme in core fucosylation and a promising target in cancer therapy. We will objectively evaluate the performance of the small molecule inhibitor, Fut8-IN-1, against the established gene silencing technique of siRNA, supported by experimental data.
Introduction to FUT8 Inhibition
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for adding a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of N-glycans on proteins, a process known as core fucosylation.[1] This post-translational modification plays a crucial role in various cellular processes, including cell signaling, adhesion, and proliferation.[1] Aberrant FUT8 activity is implicated in several diseases, particularly in cancer, where it can modulate the function of key receptors like EGFR and TGF-β, influencing tumor growth and metastasis.[2][3] Consequently, inhibiting FUT8 has emerged as a promising therapeutic strategy.
This guide explores two primary approaches to FUT8 inhibition:
-
This compound (also known as Compound 37): A small molecule inhibitor that directly targets the FUT8 enzyme.
-
FUT8 siRNA: A transient gene silencing method that reduces the expression of the FUT8 protein.
Performance Comparison: this compound vs. FUT8 siRNA
The following tables summarize the quantitative data on the efficacy and effects of this compound and FUT8 siRNA from various studies.
Table 1: Efficacy of FUT8 Inhibition
| Parameter | This compound (Compound 37 / Prodrug 40) | FUT8 siRNA | Source(s) |
| Mechanism of Action | Covalent inhibitor that binds to FUT8 in the presence of GDP. | Post-transcriptional gene silencing by mRNA degradation. | [4][5] |
| Inhibition/Knockdown Efficiency | KD value of 49 nM for Compound 37. Prodrug 40 at 20 µM showed significant inhibition of core fucosylation. | Reduces FUT8 mRNA expression to approximately 20% of control levels. | [4][5] |
| Effect on Core Fucosylation | Prodrug 40 (20 µM for 3 days) effectively suppresses core fucose expression. | Significantly decreases global core fucosylation levels. | [4][6] |
| Effect on EGFR Phosphorylation | Prodrug 40 (20 µM for 3 days) resulted in 85% inhibition of EGFR phosphorylation. | Knockdown of FUT8 substantially blocks EGF-induced EGFR phosphorylation. | [2][4] |
Table 2: Effects on Cellular Processes
| Cellular Process | This compound (and other FUT8 inhibitors) | FUT8 siRNA | Source(s) |
| Cell Proliferation | Inhibition of FUT8 can suppress the growth of prostate tumors and has shown anti-CRC effects. | Knockdown of FUT8 inhibits the proliferation of various cancer cell lines. | [3][7] |
| Cell Migration and Invasion | Not explicitly quantified for this compound in the reviewed literature. | Knockdown of FUT8 impairs integrin α3β1-mediated cell migration. | [8] |
| Downstream Signaling (TGF-β) | FUT8 inhibition can block the activation of the TGF-β/Smad pathway. | Silencing of FUT8 reduces TGF-β-induced EMT. | [9][10] |
Experimental Protocols
This compound (Prodrug 40) Treatment Protocol
This protocol is based on a study by Manabe et al. (2024).[4]
Cell Culture and Treatment:
-
Culture cells (e.g., PK-8 cells) in appropriate growth medium.
-
Prepare a stock solution of the this compound prodrug (Compound 40) in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of the inhibitor (e.g., 20 µM) for a specified duration (e.g., 3 days).
-
Include a vehicle control (e.g., DMSO) in parallel.
Analysis of Core Fucosylation:
-
Harvest the cells and wash with PBS.
-
Stain the cells with a core fucose-specific lectin (e.g., PhoSL) conjugated to a fluorescent dye.
-
Analyze the fluorescence intensity by flow cytometry to quantify the level of core fucosylation.
Analysis of EGFR Phosphorylation:
-
After inhibitor treatment, stimulate the cells with EGF.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies against phosphorylated EGFR and total EGFR.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
FUT8 siRNA Transfection Protocol
This is a general protocol that can be adapted based on specific cell lines and siRNA reagents.
Materials:
-
FUT8-specific siRNA duplexes
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Appropriate cell culture plates and reagents
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the FUT8 siRNA (e.g., to a final concentration of 20 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the siRNA-lipid complexes to the cells.
-
Add fresh, antibiotic-free complete growth medium to the wells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Analysis:
-
mRNA Knockdown (qRT-PCR): Extract total RNA from the cells and perform quantitative real-time PCR using primers specific for FUT8 and a housekeeping gene for normalization.
-
Protein Knockdown (Western Blot): Lyse the cells, quantify protein concentration, and perform Western blotting using an anti-FUT8 antibody.
-
Functional Assays: Perform relevant functional assays, such as cell proliferation, migration, or signaling pathway analysis, as described for the inhibitor treatment.
-
Signaling Pathways and Experimental Workflows
FUT8-Mediated EGFR Signaling Pathway
FUT8-mediated core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is crucial for its proper function. Loss of core fucosylation impairs EGF binding and subsequent receptor phosphorylation and downstream signaling.[2]
Caption: FUT8-mediated core fucosylation of EGFR is essential for EGF binding and downstream signaling.
FUT8-Mediated TGF-β Signaling Pathway
Core fucosylation of the Transforming Growth Factor-β (TGF-β) receptor is important for its signaling, which is involved in processes like the epithelial-mesenchymal transition (EMT).
Caption: FUT8 modifies the TGF-β receptor, influencing downstream SMAD signaling and EMT.
Experimental Workflow: Comparison of this compound and FUT8 siRNA
This diagram illustrates a typical workflow for comparing the effects of a small molecule inhibitor and siRNA on FUT8 function.
Caption: Workflow for comparing the effects of this compound and FUT8 siRNA.
Conclusion
Both this compound and FUT8 siRNA are effective tools for studying the function of FUT8 and its role in cellular processes.
-
This compound offers a direct, rapid, and often reversible method of inhibiting enzyme activity. Its dose-dependent effects can be finely tuned, making it suitable for pharmacological studies.
-
FUT8 siRNA provides a highly specific method for reducing FUT8 protein levels, offering a clear genetic validation of the target. However, the knockdown is transient, and off-target effects, though minimal with proper controls, should be considered.
The choice between these two methods will depend on the specific research question, the experimental system, and the desired duration of FUT8 inhibition. For validating the on-target effects of a small molecule inhibitor, cross-validation with siRNA is a powerful and recommended approach. This guide provides the foundational information and protocols to aid researchers in designing and executing such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. α-1,3-Fucosyltransferase-VII siRNA inhibits the expression of SLex and hepatocarcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative glycoproteomics analysis identifies novel FUT8 targets and signaling networks critical for breast cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vivo Validation of FUT8 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, a key post-translational modification of N-glycans. Aberrant FUT8 activity is implicated in the progression of various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the in vivo validation of recently developed FUT8 inhibitors, focusing on their mechanisms of action and supporting experimental data. While the specific inhibitor "Fut8-IN-1" is not publicly documented, this guide compares other notable FUT8 inhibitors with published in vivo data.
Comparison of In Vivo Efficacy of FUT8 Inhibitors
| Inhibitor | Alternative Names | Target Disease(s) | Animal Model | Dosing Regimen | Key In Vivo Outcomes | Reference |
| FDW028 | - | Metastatic Colorectal Cancer (mCRC) | SW480 xenograft mouse model | 10 or 20 mg/kg, i.v. every other day | Significant anti-tumor activity, comparable to 5-Fu, without significant weight loss. | [1][2] |
| mCRC | Mc38 pulmonary metastasis model | 20 mg/kg, i.v. every other day | Significantly prolonged survival of tumor-bearing mice. | [1][2] | ||
| Compound 15 | - | Colorectal Cancer (CRC) | SW480 xenografts | Not specified | Promising anti-CRC effects. | [3][4][5] |
| GDP-dependent Covalent Inhibitor (from Manabe et al.) | Compound 37 (active form), Compound 40 (prodrug) | Not specified (preclinical) | In vivo experiments are in progress. | Not specified | A prodrug (compound 40) was developed to enhance stability for in vivo applications. | [6][7] |
| 2-Fluoro-L-fucose (2F-Fuc) | - | General fucosylation inhibitor | Various | Not specified | Reduces PD-1 levels on activated T-cells and increases T-cell activity. | [1] |
Mechanism of Action and Experimental Validation
FDW028: A Selective FUT8 Inhibitor Targeting B7-H3 Degradation
FDW028 is a potent and highly selective small-molecule inhibitor of FUT8.[1][2] Its mechanism of action involves the defucosylation of the immune checkpoint molecule B7-H3, which leads to its degradation via the chaperone-mediated autophagy (CMA) pathway.[1][2][8][9][10] This targeted degradation of B7-H3 enhances anti-tumor immunity.
Experimental Workflow for FDW028 In Vivo Validation:
Compound 15: A Promising Anti-CRC Agent
Compound 15 has been identified as a potent FUT8 inhibitor with a novel chemical structure and in vitro anti-tumor activity against colorectal cancer.[3][4] In vivo studies have confirmed its promising anti-CRC effects in SW480 xenografts, although specific quantitative data and dosing regimens have not been detailed in the available literature.[3][4][5]
GDP-dependent Covalent Inhibitor: A Mechanistic Approach
Research by Manabe et al. has led to the development of a FUT8 inhibitor that binds covalently to the enzyme in a GDP-dependent manner.[6][7][11] This inhibitor generates a reactive naphthoquinone methide derivative at the FUT8 binding site.[7][10] A prodrug version has been synthesized to improve stability for in vivo applications, with studies currently underway.[6][7]
Signaling Pathways Modulated by FUT8 Inhibition
FUT8-mediated core fucosylation plays a critical role in various signaling pathways that are central to cancer progression. Inhibition of FUT8 can disrupt these pathways, leading to anti-tumor effects.
1. EGFR Signaling Pathway: Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is crucial for its proper function. Inhibition of FUT8 can lead to reduced EGFR signaling, impacting cell proliferation and survival.
2. Wnt/β-catenin Signaling Pathway: FUT8 expression can be upregulated by the Wnt/β-catenin pathway, and FUT8 itself can influence β-catenin levels, creating a feedback loop that promotes cancer cell proliferation and invasion.[3]
Experimental Protocols
Detailed in vivo experimental protocols for these FUT8 inhibitors are not fully available in the public domain. However, based on the literature, the general methodologies employed include:
-
Animal Models: Xenograft models are commonly used, where human cancer cell lines (e.g., SW480 for colorectal cancer) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[3][4][5] Syngeneic models, such as the Mc38 pulmonary metastasis model, are also utilized to study the effects on the immune system.[1][2]
-
Dosing and Administration: Inhibitors are typically administered intravenously (i.v.) on a recurring schedule (e.g., every other day).[1][2] The specific vehicle and formulation details are often proprietary.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity. Survival analysis is performed to assess the long-term therapeutic benefit.[1][2]
-
Pharmacodynamic and Mechanism of Action Studies: Post-treatment, tumors and tissues may be harvested for analysis. This can include Western blotting to assess the levels of fucosylated proteins and downstream signaling molecules, and immunohistochemistry to examine protein expression and localization within the tumor microenvironment.
Conclusion
The in vivo validation of several FUT8 inhibitors, notably FDW028 and Compound 15, demonstrates the therapeutic potential of targeting core fucosylation in cancer. FDW028, in particular, has a well-defined mechanism of action involving the degradation of the B7-H3 immune checkpoint. While promising, the publicly available data on the in vivo efficacy and detailed experimental protocols for many of these compounds remain limited. Further research and publication of more comprehensive in vivo data will be crucial for the clinical translation of FUT8 inhibitors. The development of a diverse range of inhibitors with different mechanisms of action will provide a valuable toolkit for researchers and clinicians to combat diseases driven by aberrant fucosylation.
References
- 1. Small Molecules as Immune Checkpoint Inhibitors in Cancer Therapeutics [xiahepublishing.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NaPi-2b inhibitors(Kyowa Kirin) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties | ARAID [araid.es]
A Comparative Analysis of Novel FUT8 Inhibitors: Fut8-IN-A and Fut8-IN-B
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the phenotypic effects of two novel fucosyltransferase 8 (FUT8) inhibitors, herein designated as Fut8-IN-A (a covalent inhibitor and its prodrug) and Fut8-IN-B (FDW028). This analysis is based on currently available preclinical data and aims to provide a clear, objective overview to inform future research and development.
FUT8 is the sole enzyme responsible for core fucosylation of N-glycans, a post-translational modification implicated in a variety of cellular processes, including cell signaling, adhesion, and immune responses. Aberrant FUT8 activity is associated with several diseases, particularly cancer, making it a compelling target for therapeutic intervention. This guide focuses on two distinct small molecule inhibitors that have demonstrated significant promise in preclinical studies.
At a Glance: Key Differences
| Feature | Fut8-IN-A (Compound 37/Prodrug 40) | Fut8-IN-B (FDW028) |
| Mechanism of Action | Covalent inhibitor; binds to FUT8 in the presence of GDP.[1][2] | Highly selective small-molecule inhibitor.[3] |
| Reported Primary Phenotypic Effects | Suppression of core fucosylation, leading to inhibition of EGFR and T-cell signaling.[1][2] | Induces defucosylation and subsequent lysosomal degradation of B7-H3, inhibiting cancer cell proliferation and migration.[3][4][5] |
| Therapeutic Potential | Cancer, fibrosis, COPD, and as an immunomodulator. | Metastatic colorectal cancer (mCRC).[3][4][5] |
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Fut8-IN-A and Fut8-IN-B.
Table 1: Biochemical and Cellular Potency
| Parameter | Fut8-IN-A (Compound 37) | Fut8-IN-A (Prodrug 40) | Fut8-IN-B (FDW028) |
| Binding Affinity (KD) | 49 nM | Not Reported | Not Reported |
| Inhibition of FUT8 Reaction (in vitro) | IC50 of ~10 µM[6] | Not Reported | Not Reported |
| Cellular Concentration for Effect | Not used in cell-based assays due to instability. | 20 µM (for EGFR signaling inhibition) | 50 µM (for B7-H3 degradation and migration inhibition)[3] |
| Cell Proliferation IC50 (72h) | Not Reported | Not Reported | SW480 cells: 5.95 µMHCT-8 cells: 23.78 µM[3] |
Phenotypic Effects & Mechanism of Action
Fut8-IN-A: A Covalent Inhibitor Targeting EGFR and T-Cell Signaling
Fut8-IN-A represents a novel class of FUT8 inhibitors that act through a covalent mechanism. The active compound, compound 37 , binds to FUT8, but notably, this interaction only occurs in the presence of GDP, a product of the enzymatic reaction.[1][2] Mechanistic studies suggest that the inhibitor generates a reactive naphthoquinone methide derivative at the FUT8 binding site, leading to a covalent bond.[1][2]
Due to the instability of compound 37, a more stable prodrug (compound 40) was developed for use in cellular assays. Treatment with this prodrug leads to the suppression of core fucosylation, which in turn has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and T-cell signaling.[1][7] The inhibition of EGFR signaling is a key anti-cancer mechanism, as core fucosylation is known to be important for EGFR activation.[7] Furthermore, the observed suppression of T-cell signaling suggests potential applications for Fut8-IN-A as an immunomodulatory agent.
Fut8-IN-B (FDW028): A Selective Inhibitor Targeting the B7-H3 Immune Checkpoint
Fut8-IN-B, also known as FDW028 , is a potent and highly selective small-molecule inhibitor of FUT8.[3] Its primary reported mechanism of action in cancer cells is the induction of defucosylation of the immune checkpoint molecule B7-H3.[3][4][5] This defucosylation triggers the lysosomal degradation of B7-H3 through a chaperone-mediated autophagy (CMA) pathway.[3][4][5]
The degradation of B7-H3 is significant as this protein is overexpressed in many cancers and is associated with a poor prognosis. By reducing B7-H3 levels, Fut8-IN-B has been shown to inhibit the proliferation and migration of colorectal cancer cells.[3][5] In vivo studies have demonstrated that FDW028 exhibits significant anti-tumor activity in a xenograft mouse model of colorectal cancer and can prolong survival in a pulmonary metastasis model.[3]
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathways affected by Fut8-IN-A and Fut8-IN-B.
Figure 2: A generalized experimental workflow for the discovery and characterization of FUT8 inhibitors.
Experimental Protocols
High-Throughput Screening (HTS) for FUT8 Inhibitors (as applied for Fut8-IN-A)
A two-step screening process was utilized to identify initial hit compounds from a large chemical library.
-
Primary Screening:
-
Assay Principle: Detection of GDP, a product of the FUT8 enzymatic reaction, using a Transcreener® GDP Fluorescence Polarization (FP) assay kit.
-
Procedure: The assay was performed in 384-well microplates. The reliability of the assay was confirmed by a high Z'-factor (0.81). A library of 32,730 compounds was screened.
-
-
Secondary Screening (Hit Validation):
-
Assay Principle: Direct quantification of the fucosylated N-glycan product of the FUT8 reaction by High-Performance Liquid Chromatography (HPLC).
-
Procedure: The 164 candidate compounds from the primary screen were further tested to eliminate false positives. Compounds that showed inhibition of the FUT8 reaction at a concentration of 10 µM were confirmed as hits.
-
Cellular Inhibition of Core Fucosylation (Flow Cytometry)
This method assesses the ability of an inhibitor to reduce core fucosylation on the surface of living cells.
-
Cell Lines: Various cancer cell lines (e.g., HepG2) can be used.
-
Procedure:
-
Cells are treated with the FUT8 inhibitor (e.g., 20 µM of Fut8-IN-A prodrug 40) for a period of time (e.g., 3 days).
-
Following treatment, cells are harvested and stained with a panel of fluorescently labeled lectins.
-
PhoSL , a lectin specific for α-1,6-fucose (core fucose), is used to specifically measure the level of core fucosylation.
-
Other lectins, such as AAL (recognizes all α-linked fucose) and UEA-I (specific for α-1,2-fucose), can be used as controls.
-
The fluorescence intensity of the cells is quantified by flow cytometry. A decrease in PhoSL staining in inhibitor-treated cells compared to controls indicates successful inhibition of core fucosylation.
-
Western Blot Analysis of Downstream Signaling
This technique is used to measure the effect of FUT8 inhibition on the phosphorylation status or total protein levels of downstream signaling molecules.
-
Target Proteins: Phosphorylated EGFR (p-EGFR) for Fut8-IN-A; B7-H3 for Fut8-IN-B.
-
Procedure:
-
Cells are treated with the inhibitor for a specified time and concentration.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-p-EGFR, anti-B7-H3) and a loading control (e.g., anti-β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and imaged. A reduction in the signal for the target protein in inhibitor-treated samples indicates a phenotypic effect.
-
Cell Proliferation Assay (as applied for Fut8-IN-B)
This assay measures the effect of the inhibitor on the growth of cancer cells.
-
Assay Principle: The MTS assay or similar colorimetric assays measure the metabolic activity of viable cells.
-
Procedure:
-
Cancer cells (e.g., SW480, HCT-8) are seeded in 96-well plates.[3]
-
Cells are treated with a range of concentrations of the inhibitor (e.g., 0.2–100 µM of FDW028).[3]
-
After a defined incubation period (e.g., 72 hours), the MTS reagent is added to the wells.
-
The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation, is calculated.[3]
-
Conclusion
Fut8-IN-A and Fut8-IN-B represent two promising, yet distinct, strategies for targeting FUT8. Fut8-IN-A, with its covalent mechanism and effects on EGFR and T-cell signaling, presents a broad therapeutic potential across various diseases. Fut8-IN-B (FDW028) demonstrates high selectivity and a clear anti-cancer mechanism through the degradation of the B7-H3 immune checkpoint, with demonstrated in vivo efficacy in colorectal cancer models. The choice of inhibitor for further development will likely depend on the specific disease context and the desired therapeutic outcome. This comparative guide provides a foundational understanding of their distinct phenotypic effects to aid in these critical research and development decisions.
References
- 1. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties | ARAID [araid.es]
- 2. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. FDW028, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FUT8-IN-1 for Reproducible Fucosylation Research
For researchers, scientists, and drug development professionals investigating the role of core fucosylation, this guide provides an objective comparison of Fut8-IN-1, a selective FUT8 inhibitor, with other common methods for studying and inhibiting α-1,6-fucosyltransferase (FUT8). This guide summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate experimental approach.
Core fucosylation, the addition of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan, is a critical post-translational modification that modulates the function of a wide range of proteins involved in signaling, cell adhesion, and immunity. The enzyme responsible for this modification, FUT8, has emerged as a significant target in various diseases, including cancer. This compound is a potent and selective covalent inhibitor of FUT8, offering a valuable tool for studying the consequences of inhibiting this enzyme. However, the reproducibility of experiments utilizing this and other methods can be influenced by several factors. This guide aims to provide a clear comparison to inform experimental design.
Comparison of FUT8 Inhibition Methods
The selection of a method to inhibit FUT8 function depends on the specific research question, the desired duration of inhibition, and the experimental system. The following table provides a comparative overview of this compound and its common alternatives.
| Feature | This compound | 2-Fluoro-L-fucose (2F-Fuc) | FUT8 Knockout (KO) / siRNA | Other Small Molecule Inhibitors (e.g., Compound 15, FDW028) |
| Mechanism of Action | Covalent, selective inhibitor of FUT8 enzyme activity. | Metabolic inhibitor; converted to GDP-2F-Fuc, which acts as a competitive inhibitor of fucosyltransferases and provides feedback inhibition of GDP-fucose biosynthesis.[1][2][3] | Genetic ablation or knockdown of the FUT8 gene, leading to a complete or partial loss of FUT8 protein. | Varies; typically competitive inhibitors targeting the FUT8 active site.[4][5] |
| Selectivity for FUT8 | High. | Low; inhibits other fucosyltransferases. | High (for FUT8 gene). | Generally high, but off-target effects are possible and should be evaluated.[4][5] |
| Reversibility | Irreversible (covalent inhibitor). | Reversible (upon removal of the compound). | Permanent (KO) or transient (siRNA). | Generally reversible. |
| Control over Inhibition | Dose-dependent and temporal control. | Dose-dependent and temporal control. | Limited temporal control (constitutive KO or transient knockdown). | Dose-dependent and temporal control. |
| Potential for Off-Target Effects | Possible, but designed for high selectivity. | High potential for off-target effects due to its mechanism of metabolic incorporation and lack of FUT selectivity.[1][6] | Potential for off-target genetic modifications (CRISPR) or incomplete knockdown (siRNA). | Varies by compound; requires careful characterization. |
| In Vivo Applicability | A prodrug version has been developed for improved stability in cell-based assays, suggesting potential for in vivo studies. | Has been used in in vivo studies.[3] | Possible through genetic modification of organisms. | Some have demonstrated in vivo efficacy.[4][5] |
Quantitative Performance Data
The following table summarizes key quantitative data for this compound and 2-Fluoro-L-fucose, a commonly used non-selective inhibitor. Data for other specific inhibitors is emerging but less comparatively characterized in the literature.
| Parameter | This compound (Prodrug form) | 2-Fluoro-L-fucose |
| Inhibition of Core Fucosylation (Cell-based) | 85% inhibition of EGFR core fucosylation in PK-8 cells at 20 µM. | 44% inhibition of EGFR core fucosylation in PK-8 cells at 64 µM. |
| Binding Affinity (KD) | 49 nM for the active compound (37). | Not applicable (metabolic inhibitor). |
| Effect on EGFR Phosphorylation | Significant reduction in EGF-induced EGFR phosphorylation. | Less pronounced reduction compared to this compound at tested concentrations. |
| Reported Side Effects/Limitations | Requires a prodrug for cellular stability; as a covalent inhibitor, potential for immunogenicity exists. | Lacks selectivity for FUT8, potentially impacting other fucosylation-dependent pathways.[1][6] |
Signaling Pathways and Experimental Workflows
To understand the experimental context, the following diagrams illustrate a key signaling pathway affected by FUT8 and a typical workflow for assessing FUT8 inhibition.
Caption: FUT8-mediated core fucosylation of EGFR enhances its signaling, leading to downstream pathway activation and cell proliferation.
Caption: A typical experimental workflow for evaluating the efficacy of a FUT8 inhibitor on core fucosylation and downstream signaling.
Experimental Protocols
Cell-Based Assay for FUT8 Inhibition
This protocol describes a general method to assess the inhibition of core fucosylation in a cellular context using a FUT8 inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293T, MDA-MB-231)
-
Complete cell culture medium
-
This compound (or other inhibitor) and appropriate solvent (e.g., DMSO)
-
Control compound (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Biotinylated Lens culinaris agglutinin (LCA) lectin
-
Streptavidin-HRP conjugate
-
Primary antibodies against a known core-fucosylated protein (e.g., EGFR) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Inhibitor Treatment: Treat cells with varying concentrations of the FUT8 inhibitor or the vehicle control for a predetermined duration (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Lectin Blotting for Core Fucosylation:
-
Western Blotting for Specific Proteins:
-
Probe separate membranes (or strip and re-probe) with primary antibodies against the target protein and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal as described above.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LCA signal to the total protein level of the target glycoprotein (B1211001) to determine the relative change in core fucosylation.
Analysis of EGFR and TGF-β Signaling Pathways
This protocol outlines a method to investigate the impact of FUT8 inhibition on key signaling pathways.
Materials:
-
Same as for the cell-based FUT8 inhibition assay.
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-SMAD2/3, SMAD2/3).
-
Growth factors for pathway stimulation (e.g., EGF, TGF-β).
Procedure:
-
Cell Treatment: Treat cells with the FUT8 inhibitor or control as described above.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for a few hours before stimulation.
-
Pathway Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes or 5 ng/mL TGF-β for 1 hour) to activate the pathway of interest.[9][10]
-
Cell Lysis and Protein Analysis: Lyse the cells and perform Western blotting as described previously, using antibodies against the phosphorylated and total forms of the signaling proteins.
-
Data Analysis: Quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the signaling pathway.
Conclusion
This compound presents a highly selective and potent tool for the chemical inhibition of FUT8, offering dose-dependent and temporal control over the inhibition of core fucosylation. Its high selectivity minimizes the off-target effects that can complicate the interpretation of results obtained with less specific metabolic inhibitors like 2-Fluoro-L-fucose. While genetic methods such as FUT8 knockout provide a complete and permanent loss of function, they lack the temporal flexibility of small molecule inhibitors. The choice of methodology should be carefully considered based on the specific experimental goals. For studies requiring acute and controlled inhibition of FUT8 activity to investigate its immediate impact on cellular processes, this compound is a superior choice. For long-term studies on the complete absence of core fucosylation, FUT8 knockout models are more appropriate. This guide provides the foundational information to assist researchers in making an informed decision and designing reproducible experiments to unravel the complex roles of FUT8 in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 10. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Emerging Small Molecule FUT8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme fucosyltransferase 8 (FUT8) has emerged as a critical regulator in various cancers through its role in core fucosylation, a key N-linked glycosylation modification. This modification impacts the function of receptors involved in cell growth and immune responses, such as the epidermal growth factor receptor (EGFR) and the T-cell receptor. Consequently, the development of small molecule inhibitors targeting FUT8 is an area of intense research. This guide provides a head-to-head comparison of two recently developed small molecule FUT8 inhibitors: a covalent inhibitor identified through high-throughput screening by Manabe et al. and FDW028, a potent and selective inhibitor with anti-tumor activity.
Performance and Quantitative Data Comparison
Direct comparative studies under identical experimental conditions for these inhibitors are not yet publicly available. However, by compiling data from their respective discovery and characterization publications, we can provide a preliminary comparison of their biochemical and cellular activities.
| Parameter | Manabe et al. Inhibitor (Compound 37/40) | FDW028 |
| Mechanism of Action | Covalent, GDP-dependent | Selective, binds to the GDP-fucose pocket |
| Binding Affinity (KD) | 49 nM (for active compound 37)[1][2] | Not Reported |
| Biochemical IC50 | ~10 µM (for active compound 37)[3] | Not Reported |
| Cellular Activity (IC50) | Not Reported | SW480 cells: 5.95 µM (cell proliferation)[4]HCT-8 cells: 23.78 µM (cell proliferation)[4] |
| Reported Downstream Effects | Suppression of EGFR and T-cell signaling[1][2] | Promotes lysosomal degradation of B7-H3, inhibits AKT/mTOR pathway[4][5] |
Note: The reported IC50 values are from different assay types. The value for the Manabe et al. inhibitor is from a biochemical assay measuring direct enzyme inhibition, while the values for FDW028 are from cell-based assays measuring the inhibition of cancer cell proliferation. This distinction is crucial when comparing the potency of the two compounds.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the FUT8-mediated signaling pathways and a general experimental workflow for inhibitor characterization.
Caption: FUT8-Mediated Signaling Pathways.
Caption: Experimental Workflow for FUT8 Inhibitor Characterization.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of FUT8 inhibitors. Specific parameters may need to be optimized based on the specific inhibitor and cell lines used.
FUT8 Enzymatic Assay (Transcreener® GDP FP Assay)
This assay is a fluorescence polarization-based immunoassay that measures the GDP produced by the FUT8 enzymatic reaction.
Materials:
-
Recombinant human FUT8 enzyme
-
GDP-fucose (donor substrate)
-
Acceptor substrate (e.g., a suitable N-glycan)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2, 0.01% Brij-35)
-
Transcreener® GDP FP Assay Kit (containing GDP Alexa Fluor® 633 Tracer, GDP Antibody, and Stop & Detect Buffer)
-
384-well black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, FUT8 enzyme, and acceptor substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the enzymatic reaction by adding GDP-fucose.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the Transcreener® Stop & Detect Buffer containing the GDP Antibody and GDP Alexa Fluor® 633 Tracer.
-
Incubate at room temperature for 60 minutes to allow for the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition based on the vehicle control and no-enzyme control wells.
-
Determine the IC50 value by fitting the data to a dose-response curve.
HPLC-Based FUT8 Activity Assay
This method directly measures the formation of the fucosylated product.
Materials:
-
Recombinant human FUT8 enzyme
-
GDP-fucose
-
Fluorescently labeled acceptor substrate (e.g., pyridylaminated (PA) N-glycan)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, 10 mM MnCl2)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector and a reverse-phase C18 column
Procedure:
-
Set up the enzymatic reaction as described in the Transcreener assay, using the fluorescently labeled acceptor substrate.
-
After incubation, terminate the reaction by adding an equal volume of acetonitrile.
-
Centrifuge the samples to precipitate the enzyme and other proteins.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Separate the fucosylated product from the unreacted substrate using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Detect the fluorescently labeled glycans using a fluorescence detector.
-
Quantify the amount of product formed by integrating the peak area.
-
Calculate the percent inhibition and IC50 value as described above.
Cell-Based Core Fucosylation Assay (Lectin-Based Flow Cytometry)
This assay measures the level of core fucosylation on the cell surface using a lectin that specifically binds to core fucose, such as Pholiota squarrosa lectin (PhoSL).
Materials:
-
Cancer cell line of interest (e.g., SW480, HCT-8)
-
Complete cell culture medium
-
FUT8 inhibitor
-
Phosphate-buffered saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Fluorescently labeled PhoSL lectin
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FUT8 inhibitor for a specified period (e.g., 72 hours).
-
Harvest the cells by washing with PBS and detaching with a cell dissociation solution.
-
Wash the cells with PBS containing 1% BSA.
-
Resuspend the cells in a buffer containing the fluorescently labeled PhoSL lectin.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells to remove unbound lectin.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Determine the EC50 value based on the reduction in mean fluorescence intensity as a function of inhibitor concentration.
Conclusion
The development of small molecule FUT8 inhibitors is a promising avenue for cancer therapy. The covalent inhibitor from Manabe et al. and the selective inhibitor FDW028 represent two distinct approaches to targeting this enzyme. While the available data suggests that both compounds are active in the low micromolar range, a direct comparison of their potency is challenging due to the different assay methodologies used in their initial characterization. Future head-to-head studies, including comprehensive pharmacokinetic and in vivo efficacy comparisons, will be crucial to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret further studies in this exciting field.
References
- 1. Development of a FUT8 Inhibitor with Cellular Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validating the Impact of Fut8-IN-1 on EGFR Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fut8-IN-1 and other alternatives for modulating Epidermal Growth Factor Receptor (EGFR) signaling through the inhibition of fucosyltransferase 8 (FUT8). The information presented is supported by experimental data from peer-reviewed literature, offering insights into the efficacy and mechanisms of these compounds.
Introduction to FUT8 and EGFR Signaling
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, a critical post-translational modification of N-glycans on many cell surface receptors, including EGFR.[1][2] Core fucosylation of EGFR is essential for its proper dimerization, ligand binding, and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and migration.[3][4] Dysregulation of FUT8 and aberrant EGFR fucosylation are implicated in various cancers, making FUT8 a compelling target for therapeutic intervention.[2][5] This guide focuses on this compound, a potent FUT8 inhibitor, and compares its potential impact on EGFR signaling with other experimental approaches.
The Role of FUT8 in EGFR Activation
The core fucosylation of EGFR by FUT8 is a key step in the activation of its signaling cascade. The addition of a fucose sugar to the N-glycan core of EGFR stabilizes the receptor's conformation, facilitating the binding of its ligand, Epidermal Growth Factor (EGF). This ligand binding promotes EGFR dimerization and autophosphorylation, initiating downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell growth and survival.[2][6] Inhibition of FUT8, therefore, presents a strategic approach to attenuate EGFR signaling and its pro-oncogenic effects.
Figure 1. EGFR Signaling Pathway and the Role of FUT8.
Comparative Analysis of FUT8 Inhibitors
| Compound/Method | Target | Potency | Effect on EGFR Signaling |
| Novel FUT8 Inhibitor | FUT8 | KD = 49 nM [7] | Suppresses core fucosylation, leading to reduced EGFR signaling.[7] |
| 2-F-peracetyl-fucose (2FF) | FUT8 | Effective at µM concentrations[8][9] | Inhibits core fucosylation of EGFR, leading to decreased phosphorylation of EGFR, ERK, and AKT.[8] |
| FUT8 shRNA | FUT8 mRNA | N/A | Reduces FUT8 expression, leading to decreased phosphorylation of EGFR and its downstream molecules (ERK, AKT, JAK).[6] |
| Anti-EGFR Intrabody | FUT8 Protein | N/A | Blocks FUT8 catalytic activity, resulting in reduced core fucosylation.[1] |
Table 1. Comparison of FUT8 Inhibition Strategies. This table summarizes the potency and observed effects of different FUT8 inhibitors on EGFR signaling.
Experimental Data and Protocols
Evaluating FUT8 Inhibition in Cells
A key experiment to validate the efficacy of a FUT8 inhibitor is to measure the level of core fucosylation on cellular proteins.
Experimental Workflow:
Figure 2. Workflow for Assessing FUT8 Inhibition.
Protocol: Flow Cytometry Analysis of Core Fucosylation [7]
-
Cell Culture: Culture a suitable cancer cell line (e.g., HepG2, A549) in appropriate media.
-
Inhibitor Treatment: Treat cells with varying concentrations of the FUT8 inhibitor (e.g., Novel Inhibitor, 2FF) for 48-72 hours. Include a vehicle-treated control.
-
Cell Staining: Harvest the cells and stain with a fluorescently labeled fucose-specific lectin, such as Pholiota squarrosa lectin (PhoSL), which specifically recognizes α1,6-fucose (core fucose).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of core fucosylation on the cell surface.
-
Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to the control to determine the reduction in core fucosylation.
Assessing the Impact on EGFR Signaling
Western blotting is a standard technique to measure the phosphorylation status of EGFR and its downstream effectors.
Protocol: Western Blot Analysis of EGFR Pathway Activation [6][8]
-
Cell Treatment: Treat cells with the FUT8 inhibitor for a specified duration, followed by stimulation with EGF for a short period (e.g., 15-30 minutes) to induce EGFR signaling.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total ERK, phosphorylated ERK (p-ERK), total AKT, and phosphorylated AKT (p-AKT). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection and Analysis: Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Expected Outcome: Treatment with an effective FUT8 inhibitor like this compound is expected to decrease the levels of p-EGFR, p-ERK, and p-AKT upon EGF stimulation, indicating a suppression of the EGFR signaling pathway.[8]
Alternative Approaches to Modulate EGFR Signaling
Beyond small molecule inhibitors of FUT8, other strategies exist to target this pathway.
-
Genetic Knockdown (shRNA/siRNA): Silencing the FUT8 gene using short hairpin RNA (shRNA) or small interfering RNA (siRNA) effectively reduces FUT8 expression and subsequently, EGFR core fucosylation and signaling.[6] This approach is valuable for research purposes but has challenges for therapeutic applications.
-
Intrabodies: Engineered antibody fragments (intrabodies) that bind to and inhibit FUT8 within the cell have been developed. These can be expressed in cells to produce afucosylated therapeutic antibodies with enhanced effector functions.[1]
-
Direct EGFR Inhibition: Monoclonal antibodies (e.g., Cetuximab) and tyrosine kinase inhibitors (TKIs) directly target EGFR, providing an alternative therapeutic strategy. However, resistance to these therapies can develop, highlighting the need for novel approaches like FUT8 inhibition.
Conclusion
Inhibition of FUT8 presents a promising and upstream approach to modulate EGFR signaling. A potent and selective inhibitor like the novel compound discussed (as a proxy for this compound) offers a powerful tool for researchers to dissect the role of core fucosylation in cancer biology and for the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a framework for validating the impact of such inhibitors on EGFR signaling pathways. Further comparative studies with direct head-to-head data will be crucial to fully elucidate the therapeutic potential of different FUT8 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Strategy for Developing Glycosyltransferase Inhibitors: Diversity-Oriented Synthesis of FUT8 Inhibitors | ARAID [araid.es]
- 4. citedrive.com [citedrive.com]
- 5. Beyond antibody fucosylation: α-(1,6)-fucosyltransferase (Fut8) as a potential new therapeutic target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α1,6-Fucosyltransferase (FUT8) regulates the cancer-promoting capacity of cancer-associated fibroblasts (CAFs) by modifying EGFR core fucosylation (CF) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Enhancing Antibody-Mediated Killing: A Comparative Guide to Fut8-IN-1 and Other Strategies for Boosting ADCC
For researchers, scientists, and drug development professionals, optimizing the effector functions of therapeutic antibodies is a critical goal. Antibody-dependent cell-mediated cytotoxicity (ADCC) is a primary mechanism of action for many successful biologics, particularly in oncology. A key strategy for enhancing ADCC is the removal of core fucose from the N-glycans of the antibody's Fc region, a modification that dramatically increases its affinity for the FcγRIIIa receptor on immune effector cells. This guide provides a comparative analysis of using a small molecule inhibitor, Fut8-IN-1, versus other established methods to achieve afucosylation and thereby potentiate ADCC.
The enzyme α-1,6-fucosyltransferase (Fut8) is solely responsible for adding this core fucose residue.[1][2] Its inhibition, therefore, presents a direct route to producing afucosylated antibodies with enhanced therapeutic efficacy.[3][4][5] While specific public data on "this compound" is limited, this guide will compare the conceptual use of a potent and specific small molecule Fut8 inhibitor against established genetic and chemical methods.
Mechanism of Action: The Role of Fut8 in ADCC Modulation
Therapeutic antibodies, particularly of the IgG1 isotype, can engage with FcγRIIIa (CD16a) receptors on the surface of immune cells like Natural Killer (NK) cells.[6][7] This interaction, when the antibody is bound to a target cell (e.g., a tumor cell), triggers the NK cell to release cytotoxic granules, such as perforin (B1180081) and granzymes, leading to the lysis of the target cell.[8]
The presence of a fucose molecule on the antibody's Fc N-glycan sterically hinders the binding to FcγRIIIa.[4] By inhibiting Fut8, the production of afucosylated antibodies is achieved. These afucosylated antibodies exhibit a significantly higher binding affinity for FcγRIIIa, leading to a more robust activation of NK cells and a substantial enhancement of ADCC, potentially by 50- to 100-fold.[8]
References
- 1. Double knockdown of α1,6-fucosyltransferase (FUT8) and GDP-mannose 4,6-dehydratase (GMD) in antibody-producing cells: a new strategy for generating fully non-fucosylated therapeutic antibodies with enhanced ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The "less-is-more" in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Afucosylated Antibodies: Mechanism of Action and Therapeutic Impact | Biointron [biointron.com]
- 5. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afucosylated monoclonal antibodies - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fut8-IN-1: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) for Fut8-IN-1 is not publicly available, this guide provides a comprehensive framework for its proper disposal, drawing upon established principles of chemical waste management. In the absence of specific hazard data, it is imperative to treat this compound as a potentially hazardous substance and follow stringent disposal protocols.
Key Safety and Disposal Information
Prior to handling any new chemical, researchers should always consult its Safety Data Sheet (SDS) for detailed hazard information. The following table outlines the critical data points that should be reviewed to inform safe handling and disposal procedures. This table serves as a template for the information you should seek from the supplier of this compound.
| Parameter | Information to be Obtained from Supplier/SDS | Significance for Disposal |
| Hazard Classification | GHS pictograms, hazard statements (e.g., "Harmful if swallowed," "Toxic to aquatic life"). | Determines the required personal protective equipment (PPE) and the appropriate waste stream (e.g., hazardous, non-hazardous). |
| Physical Form | Solid (crystalline, powder), liquid. | Influences the choice of waste container and spill cleanup procedures. |
| Solubility | Solubility in water and common organic solvents (e.g., DMSO, ethanol). | Dictates whether the waste is aqueous or non-halogenated/halogenated solvent waste. |
| Chemical Incompatibilities | List of substances with which the compound may react violently or produce hazardous byproducts. | Crucial for proper waste segregation to prevent dangerous reactions in the waste container.[1] |
| Toxicological Data | Acute toxicity, carcinogenicity, mutagenicity, etc. | Informs risk assessment and the necessity for specialized handling and disposal procedures. |
| Ecological Information | Aquatic toxicity, persistence, and bioaccumulation potential. | Determines the environmental risk and the need for disposal methods that prevent release into the ecosystem. |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines a general, conservative procedure for the disposal of this compound, its solutions, and contaminated labware. This protocol is designed to minimize environmental impact and ensure personnel safety. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2]
1. Waste Minimization:
-
Procure this compound in quantities appropriate for the planned experiments to avoid generating excess waste.
-
Maintain a detailed inventory to prevent unnecessary reordering and the expiration of the compound.[3]
2. Personal Protective Equipment (PPE):
-
At a minimum, wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound and its waste.
3. Waste Segregation and Container Preparation:
-
Designate separate, clearly labeled, and chemically compatible waste containers for solid this compound waste, liquid solutions containing this compound, and contaminated sharps.[1][4]
-
Ensure all waste containers have secure, leak-proof lids and are stored in a designated satellite accumulation area within the laboratory.[1] Containers must be kept closed except when adding waste.[2]
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic," "Flammable Liquid" for solutions).
4. Disposal of Solid this compound:
-
Unused or expired solid this compound should be collected in a designated "Solid Chemical Waste" container.
-
Do not dispose of solid this compound in the regular trash to prevent accidental exposure.
-
Contaminated consumables such as weighing paper, gloves, and pipette tips should also be placed in this container.
5. Disposal of Liquid Solutions Containing this compound:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated "Aqueous Hazardous Waste" container. Do not pour aqueous solutions down the drain unless explicitly permitted by your institution's EHS for non-hazardous materials.[2]
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected in a designated "Solvent Waste" container. Segregate halogenated and non-halogenated solvent waste as required by your institution.
6. Disposal of Contaminated Labware:
-
Non-sharps (e.g., pipette tips, tubes): Dispose of in the designated solid chemical waste container.
-
Sharps (e.g., needles, contaminated glassware): Place in a puncture-resistant, labeled sharps container designated for chemically contaminated sharps.[5]
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed with a suitable solvent.[2] The rinsate must be collected as hazardous waste. After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines for glass or plastic recycling.[2]
7. Spill Cleanup:
-
In the event of a spill, treat all cleanup materials (absorbent pads, contaminated PPE) as hazardous waste and place them in the solid chemical waste container.[2]
8. Final Disposal:
-
All collected waste must be disposed of through your institution's EHS-approved hazardous waste vendor.
-
Schedule a pickup for your laboratory's accumulated waste according to your institution's guidelines.
Disposal Workflow
The following diagram illustrates the general workflow for the safe disposal of chemical waste, including this compound, within a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these general guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistics for Handling Fut8-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Fut8-IN-1. Adherence to rigorous safety protocols and proper disposal procedures minimizes risks and ensures regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a compound with limited available safety data, a cautious approach is necessary. The following personal protective equipment should be considered standard for all procedures involving this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure. A respirator may be required for handling large quantities or dust. |
Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols[1].
-
Avoid direct contact with skin and eyes[1]. In case of contact, immediately flush the affected area with plenty of water and seek medical advice[1].
-
Wear suitable protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves[1].
-
Prevent fire caused by electrostatic discharge by using non-sparking tools[1].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe workplace. The following step-by-step plan should be followed.
Waste Segregation and Collection:
-
Designated Waste Containers: Prepare separate, clearly labeled, and chemically compatible waste containers for solid this compound waste, liquid waste containing this compound, and contaminated sharps.
-
Solid Waste: Collect unused or expired solid this compound in a designated container for chemical waste.
-
Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a designated container for non-halogenated solvent waste. Aqueous solutions should be disposed of in accordance with institutional and local regulations. Do not pour any solutions containing this compound down the drain.
-
Contaminated Labware:
-
Non-sharps (e.g., pipette tips, tubes, gloves): Dispose of in a designated laboratory waste container.
-
Sharps (e.g., needles, contaminated glassware): Place in a puncture-resistant, labeled sharps container.
-
-
Empty Containers: Once a container of this compound is empty, deface or remove the original label and dispose of it as directed by your institution's policies.
Final Disposal:
All collected waste must be disposed of through your institution's environmental health and safety (EHS) approved hazardous waste program[2]. Schedule regular pickups for your laboratory's accumulated chemical waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
